Product packaging for Bismerthiazol(Cat. No.:CAS No. 79319-85-0)

Bismerthiazol

货号: B1226852
CAS 编号: 79319-85-0
分子量: 278.4 g/mol
InChI 键: RSNWORHVUOZYLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bismerthiazol, also known as this compound, is a useful research compound. Its molecular formula is C5H6N6S4 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6S4 B1226852 Bismerthiazol CAS No. 79319-85-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWORHVUOZYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229615
Record name Bismerthiazol
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79319-85-0
Record name Bismerthiazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79319-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chuan HUA 018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismerthiazol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bismerthiazol's Mechanism of Action Against Xanthomonas oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial leaf blight, caused by the Gram-negative bacterium Xanthomonas oryzae pv. oryzae (Xoo), poses a significant threat to rice production worldwide. Bismerthiazol is a bactericide that has been effectively used to control this devastating disease. Its mode of action is multifaceted, involving both direct antimicrobial effects on the pathogen and the induction of defense mechanisms in the host plant. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on Xanthomonas oryzae.

Dual-Pronged Approach: Direct Inhibition and Host Defense Induction

This compound's efficacy stems from its ability to act on two fronts. It directly impedes the growth and virulence of Xoo and simultaneously triggers the rice plant's innate immune system, creating a hostile environment for the pathogen.

Direct Antimicrobial Action

Recent research has identified key molecular pathways in Xanthomonas oryzae that are targeted by this compound.

1. Inhibition of Glutathione Metabolism:

Metabolic flux analysis has pinpointed glutathione oxidoreductase (GSR) as a potential primary target of this compound within the glutathione metabolism pathway.[1][2][3] GSR is a crucial enzyme responsible for maintaining the reduced glutathione (GSH) pool, which is essential for protecting the cell from oxidative stress. By inhibiting GSR, this compound likely disrupts the redox homeostasis in Xoo, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

2. Disruption of the Histidine Utilization (Hut) Pathway and Quorum Sensing:

Studies have revealed that this compound can inhibit the transcription of genes within the histidine utilization (Hut) pathway in Xoo.[1][4][5] The Hut pathway is not only involved in histidine metabolism but also plays a role in quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors such as biofilm formation and motility. By downregulating the Hut pathway, this compound interferes with QS, thereby reducing the pathogen's virulence. The genes in the Xoo Hut operon, including hutG and hutU, are significantly downregulated following this compound treatment.[1][4]

Induction of Host Defense Mechanisms

In addition to its direct effects on the bacterium, this compound acts as an elicitor, activating the plant's systemic acquired resistance (SAR). This leads to a range of defense responses in the rice plant, including:

  • Enhanced H₂O₂ Production: An increase in hydrogen peroxide levels, which acts as a signaling molecule and has direct antimicrobial properties.

  • Callose Deposition: Reinforcement of the plant cell wall to prevent pathogen entry and spread.

  • Upregulation of Defense-Related Genes: Increased expression of genes involved in the salicylic acid (SA) signaling pathway, a key component of plant immunity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against Xanthomonas oryzae and other relevant species.

ParameterOrganismValueReference
MIC Xanthomonas oryzae pv. oryzae0.14 mM - 0.65 mM[6][7]
EC₅₀ Xanthomonas oryzae pv. oryzae54.7 µg/mL[8]
EC₅₀ Xanthomonas oryzae pv. oryzae77.46 µg/mL[5][9]
EC₅₀ Xanthomonas oryzae pv. oryzicola~18 µg/mL
EC₅₀ Xanthomonas citri subsp. citri85 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Streak Xanthomonas oryzae pv. oryzae on a suitable agar medium (e.g., Nutrient Agar) and incubate at 28°C for 48-72 hours. b. Inoculate a single colony into a sterile liquid medium (e.g., Nutrient Broth) and incubate at 28°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5-0.6). c. Dilute the bacterial suspension in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate. c. Incubate the plate at 28°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: RNA-Seq Analysis of this compound-Treated Xanthomonas oryzae

This protocol outlines the steps for analyzing the global gene expression changes in Xoo in response to this compound treatment.

1. Bacterial Culture and Treatment: a. Grow Xanthomonas oryzae pv. oryzae in liquid medium to the mid-logarithmic phase. b. Treat the bacterial culture with a sub-lethal concentration of this compound (e.g., 1/2 x MIC) for a specific duration (e.g., 4.5 and 9 hours). An untreated culture serves as the control.

2. RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Immediately lyse the cells using a suitable reagent (e.g., TRIzol) to preserve RNA integrity. c. Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

3. Library Preparation and Sequencing: a. Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit. b. Fragment the rRNA-depleted RNA. c. Synthesize first-strand cDNA using reverse transcriptase and random primers. d. Synthesize the second cDNA strand. e. Perform end-repair, A-tailing, and ligation of sequencing adapters. f. Amplify the library by PCR. g. Perform quality control and quantify the final library. h. Sequence the libraries on an Illumina sequencing platform.

4. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the Xanthomonas oryzae pv. oryzae reference genome. c. Quantify gene expression levels. d. Identify differentially expressed genes (DEGs) between the this compound-treated and control samples. e. Perform functional annotation and pathway analysis of the DEGs.

Protocol 3: 13C-Based Metabolic Flux Analysis

This protocol describes a method to quantify the metabolic fluxes in Xanthomonas oryzae and determine the impact of this compound.

1. Isotope Labeling Experiment: a. Culture Xanthomonas oryzae pv. oryzae in a defined minimal medium containing a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C₆]glucose). b. Grow the cultures with and without a sub-lethal concentration of this compound until a metabolic and isotopic steady state is reached. c. Harvest the cells rapidly and quench their metabolism.

2. Sample Processing and Analysis: a. Hydrolyze the cell biomass to release proteinogenic amino acids. b. Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). c. Analyze the mass isotopomer distributions of the derivatized amino acids by GC-MS.

3. Metabolic Flux Calculation: a. Construct a stoichiometric model of the central carbon metabolism of Xanthomonas oryzae. b. Use the measured mass isotopomer distributions and a computational flux analysis software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes. c. Compare the flux distributions between the this compound-treated and control conditions to identify metabolic rerouting.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Bismerthiazol_Action_on_Xoo cluster_direct Direct Action on Xanthomonas oryzae cluster_indirect Induction of Host Defense in Rice This compound This compound GSR Glutathione Oxidoreductase (GSR) This compound->GSR Inhibits Hut_Pathway Histidine Utilization (Hut) Pathway This compound->Hut_Pathway Downregulates Transcription ROS Increased ROS QS Quorum Sensing Hut_Pathway->QS Regulates Virulence Virulence Factors (Biofilm, Motility) QS->Virulence Controls Cell_Damage Cellular Damage Bismerthiazol_host This compound SAR Systemic Acquired Resistance (SAR) Bismerthiazol_host->SAR Elicits SA_Pathway Salicylic Acid Signaling Pathway SAR->SA_Pathway Activates H2O2 H₂O₂ Production SAR->H2O2 Callose Callose Deposition SAR->Callose Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes

Caption: Dual mechanism of this compound against Xanthomonas oryzae.

Hut_Pathway_Inhibition This compound This compound Hut_Operon hut Operon (hutG, hutU, etc.) This compound->Hut_Operon Inhibits Transcription Hut_Proteins Hut Pathway Enzymes Hut_Operon->Hut_Proteins Transcription & Translation Histidine Histidine Glutamate Glutamate Histidine->Glutamate Metabolism QS_Signal Quorum Sensing Signal Production Virulence Virulence QS_Signal->Virulence Regulates Hut_Pathway_node Hut Pathway Hut_Pathway_node->QS_Signal Influences

Caption: Inhibition of the Histidine Utilization (Hut) Pathway.

Glutathione_Metabolism_Inhibition This compound This compound GSR Glutathione Oxidoreductase (GSR) This compound->GSR Inhibits GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH Reduction ROS_Scavenging ROS Scavenging GSH->ROS_Scavenging Redox_Homeostasis Redox Homeostasis ROS_Scavenging->Redox_Homeostasis

Caption: Proposed inhibition of glutathione metabolism.

RNA_Seq_Workflow start Xoo Culture treatment This compound Treatment (and Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG) sequencing->data_analysis end Functional Insights data_analysis->end

Caption: Experimental workflow for RNA-Seq analysis.

References

An In-depth Technical Guide to Bismerthiazol: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol, a thiazole-based bactericide, has demonstrated significant efficacy in the control of various plant bacterial diseases. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mode of action. The document details the synthesis of this compound, offering insights into its experimental protocols. A key focus is the dual mechanism of action, which includes direct antimicrobial effects and the induction of plant defense responses. The guide elucidates the signaling pathways activated by this compound in plants, including the roles of key signaling molecules such as jasmonic acid, ethylene, and hydrogen peroxide. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in the fields of agrochemical development, plant pathology, and drug discovery.

Chemical Structure and Identification

This compound, with the IUPAC name 5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione, is a heterocyclic compound containing two 1,3,4-thiadiazole rings linked by a methyleneamino bridge.[1][2] Its chemical structure is characterized by the presence of thione groups and amino linkers, which are crucial for its biological activity.

Chemical Structure:

G cluster_0 This compound This compound synthesis_workflow cluster_step1 Step 1: Thiosemicarbazide Synthesis cluster_step2 Step 2: Intermediate Formation cluster_step3 Step 3: this compound Synthesis A Hydrazine Hydrate + Sulfuric Acid B Hydrazine Sulfate A->B Reaction D Thiosemicarbazide B->D Reaction with C C Ammonium Thiocyanate + Aliphatic Ketone E Thiosemicarbazide G Conteben Intermediate E->G Reaction with F (HCl, Catalyst) F Formaldehyde / Paraformaldehyde H Conteben Intermediate J This compound H->J Reaction with I (Aromatic Solvent) I Carbon Disulfide direct_action This compound This compound RespiratoryChain Respiratory Chain This compound->RespiratoryChain Inhibits OxidativeStress Oxidative Stress (Increased ROS) This compound->OxidativeStress Induces QuorumSensing Quorum Sensing This compound->QuorumSensing Inhibits BacterialCell Bacterial Cell BacterialGrowth Inhibition of Bacterial Growth RespiratoryChain->BacterialGrowth Leads to OxidativeStress->BacterialGrowth Leads to BiofilmFormation Biofilm Formation QuorumSensing->BiofilmFormation Regulates Virulence Virulence QuorumSensing->Virulence Regulates BiofilmFormation->BacterialGrowth Contributes to Virulence->BacterialGrowth Contributes to plant_defense_pathway cluster_signaling Signaling Molecule Biosynthesis cluster_responses Plant Defense Responses This compound This compound PlantCell Plant Cell This compound->PlantCell JA_JAIle JA / JA-Ile PlantCell->JA_JAIle Induces ET Ethylene (ET) PlantCell->ET Induces H2O2 Hydrogen Peroxide (H₂O₂) PlantCell->H2O2 Induces SA Salicylic Acid (SA) (species-dependent) PlantCell->SA Induces DefenseGenes Defense Gene Expression JA_JAIle->DefenseGenes ET->DefenseGenes HR Hypersensitive Response (HR-like Cell Death) H2O2->HR SA->DefenseGenes InducedResistance Induced Systemic Resistance HR->InducedResistance DefenseGenes->InducedResistance

References

Bismerthiazol's Mode of Action in Plant Defense Induction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol, a thiazole fungicide, is recognized not only for its direct antimicrobial properties but also for its capacity to act as a chemical elicitor of plant defense mechanisms. This technical guide provides a comprehensive overview of the mode of action of this compound in inducing plant immunity, with a particular focus on its effects in rice. This compound treatment enhances plant resistance against both pathogens and herbivores by activating a complex network of signaling pathways, primarily involving jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS). This document details the signaling cascades, presents quantitative data on the induction of defense responses, and provides detailed experimental protocols for the key assays cited.

Introduction to this compound as a Plant Activator

This compound is a systemic fungicide used to control various bacterial diseases in plants, such as bacterial leaf blight in rice.[1] Beyond its direct bactericidal effects, this compound functions as a plant activator, priming the plant's innate immune system to respond more rapidly and effectively to subsequent challenges from pests and pathogens.[2] This induced resistance is a key feature of its mode of action and offers a promising avenue for sustainable crop protection. Studies have shown that this compound can enhance resistance to a range of biotic stresses, including bacterial pathogens like Xanthomonas oryzae pv. oryzae and herbivorous insects such as the white-backed planthopper (WBPH).[2][3]

Core Signaling Pathways Activated by this compound

The induction of plant defense by this compound is a multifaceted process involving the activation and crosstalk of several key signaling pathways. In rice, the primary pathways stimulated by this compound are the jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS) pathways, while the salicylic acid (SA) pathway is not significantly induced.[2]

Jasmonic Acid (JA) and Ethylene (ET) Signaling

This compound treatment leads to a significant increase in the endogenous levels of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), as well as ethylene.[2] These hormones are central regulators of plant defense against necrotrophic pathogens and chewing insects.

The signaling cascade is initiated by the perception of a stress signal, which in this case is triggered by this compound. This leads to the activation of lipases that release α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α-linolenic acid into JA. JA is then conjugated with isoleucine to form the active signaling molecule JA-Ile. JA-Ile binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2 and various WRKYs, which then activate the expression of a wide range of defense-related genes.[4]

Similarly, ethylene signaling is initiated by the binding of ethylene to its receptors on the endoplasmic reticulum membrane. This binding inactivates the receptors and the associated CTR1 kinase. The inactivation of CTR1 leads to the cleavage and nuclear translocation of the C-terminal portion of EIN2. In the nucleus, the EIN2 C-terminus stabilizes transcription factors like EIN3 and EIL1, which in turn activate the expression of ethylene-responsive genes, including those involved in defense.[5]

dot

Bismerthiazol_JA_ET_Pathway cluster_perception This compound Perception cluster_ja_pathway Jasmonic Acid Pathway cluster_et_pathway Ethylene Pathway This compound This compound JA_Biosynthesis JA Biosynthesis This compound->JA_Biosynthesis ET_Biosynthesis ET Biosynthesis This compound->ET_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ degradation WRKY_TFs_JA WRKY & MYC TFs JAZ->WRKY_TFs_JA JA_Defense_Genes JA-responsive Defense Genes WRKY_TFs_JA->JA_Defense_Genes ET_Receptors ET Receptors ET_Biosynthesis->ET_Receptors CTR1 CTR1 ET_Receptors->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3_EIL1 EIN3/EIL1 TFs EIN2->EIN3_EIL1 ET_Defense_Genes ET-responsive Defense Genes EIN3_EIL1->ET_Defense_Genes Bismerthiazol_ROS_Pathway cluster_perception This compound Perception cluster_ros_generation ROS Generation cluster_downstream_responses Downstream Responses This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase H2O2 H₂O₂ NADPH_Oxidase->H2O2 Cell_Wall Cell Wall Strengthening H2O2->Cell_Wall HR Hypersensitive Response H2O2->HR Defense_Genes Defense Gene Expression H2O2->Defense_Genes Bismerthiazol_Treatment_Workflow Start Start Stock_Solution Prepare this compound Stock Solution (in DMF) Start->Stock_Solution Root_Treatment Root Treatment Stock_Solution->Root_Treatment Spray_Treatment Spray Treatment Stock_Solution->Spray_Treatment Dilute_Nutrient Dilute in Nutrient Solution Root_Treatment->Dilute_Nutrient Dilute_Water Dilute in Distilled Water Spray_Treatment->Dilute_Water Add_Tween_Nutrient Add Tween-60 Dilute_Nutrient->Add_Tween_Nutrient Grow_Plants_Root Grow Plants Add_Tween_Nutrient->Grow_Plants_Root End End Grow_Plants_Root->End Add_Tween_Spray Add Tween-60 Dilute_Water->Add_Tween_Spray Spray_Plants Spray Plants Add_Tween_Spray->Spray_Plants Spray_Plants->End

References

Molecular Targets of Bismerthiazol in Pathogenic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol is a bactericide with a multifaceted mechanism of action, primarily employed in the control of pathogenic bacteria affecting crops. This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a focus on its interactions within pathogenic bacteria. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows. The primary targets discussed include components of bacterial quorum sensing (QS) systems, the histidine utilization (Hut) pathway, and glutathione oxidoreductase (GSR). This guide is intended to serve as a resource for researchers and professionals involved in the development of novel antibacterial agents.

Introduction

This compound has demonstrated efficacy against a range of plant pathogenic bacteria, most notably those from the Xanthomonas genus. Its mode of action extends beyond direct bactericidal effects, encompassing the disruption of key cellular processes that are critical for bacterial virulence and survival. Understanding the specific molecular targets of this compound is crucial for optimizing its use, managing resistance, and inspiring the development of new therapeutics with similar mechanisms.

Key Molecular Targets

The antibacterial activity of this compound is attributed to its interaction with multiple cellular targets, leading to a cascade of effects that ultimately inhibit bacterial growth and pathogenicity.

Quorum Sensing (QS) Inhibition

This compound has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting QS, this compound can effectively attenuate the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for resistance development. The precise molecular interactions within the QS pathways of specific pathogenic bacteria are still under investigation.

Inhibition of the Histidine Utilization (Hut) Pathway

Studies have indicated that this compound can inhibit the histidine utilization (Hut) pathway in bacteria such as Xanthomonas oryzae pv. oryzae (Xoo)[1]. This pathway is involved in the catabolism of histidine, providing the bacterium with carbon and nitrogen sources. Inhibition of the Hut pathway can therefore limit the nutrient availability for the pathogen, thereby impeding its growth and proliferation[1].

Glutathione Oxidoreductase (GSR) as a Potential Target

Metabolic flux analysis has identified glutathione oxidoreductase (GSR) as a potential molecular target of this compound in Xoo[2]. GSR is a key enzyme in the glutathione metabolism pathway, which plays a critical role in protecting the cell from oxidative stress. Inhibition of GSR would lead to an accumulation of oxidative damage, ultimately contributing to bacterial cell death.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound against various pathogenic bacteria. It is important to note that direct binding affinity data (Kd) and enzyme inhibition constants (Ki) for this compound against its specific molecular targets are not extensively reported in the currently available literature.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Xanthomonas citri subsp. citri170300[3]
Xanthomonas oryzae pv. oryzae (Xoo)16-[4]

Table 2: Half-Maximal Effective Concentration (EC50) of this compound against Xanthomonas oryzae pv. oryzae (Xoo)

ConditionEC50 (µg/mL)Reference
In vitro antibacterial activity77.46[5]
In vitro antibacterial activity94.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's molecular targets.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the methodology described for determining the MIC and MBC of this compound against Xanthomonas citri subsp. citri[3].

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • Bacterial culture (e.g., Xanthomonas citri subsp. citri)

  • Nutrient Broth (NB) medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Nutrient Agar (NA) plates

  • Incubator

Procedure:

  • Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in NB medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL. Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.

  • MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of this compound that prevents visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

  • MBC Determination: From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto NA plates.

  • Incubation: Incubate the NA plates at the optimal growth temperature for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound from which no bacterial colonies grow on the NA plates.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol provides a general method for screening for QS inhibition, which can be adapted to test this compound. C. violaceum produces a purple pigment, violacein, which is regulated by QS.

Objective: To qualitatively and quantitatively assess the ability of this compound to inhibit quorum sensing.

Materials:

  • Chromobacterium violaceum culture

  • Luria-Bertani (LB) agar and broth

  • This compound

  • N-hexanoyl-L-homoserine lactone (C6-HSL) (as an inducer, if using a mutant strain)

  • Spectrophotometer

Procedure:

  • Qualitative Assay (Agar Diffusion): a. Prepare an LB agar plate seeded with an overnight culture of C. violaceum. b. Place a sterile paper disc impregnated with a known concentration of this compound onto the center of the agar plate. c. Incubate the plate at 30°C for 24-48 hours. d. Observe for a zone of colorless bacterial growth around the disc, indicating the inhibition of violacein production and thus QS.

  • Quantitative Assay (Violacein Inhibition): a. Grow C. violaceum in LB broth in the presence of various concentrations of this compound. Include a control without this compound. b. Incubate at 30°C with shaking for 24 hours. c. Centrifuge the cultures to pellet the cells. d. Extract the violacein from the cell pellet using a suitable solvent (e.g., DMSO or ethanol). e. Quantify the amount of violacein by measuring the absorbance of the extract at 585 nm. f. Calculate the percentage of violacein inhibition relative to the control.

Glutathione Reductase (GR) Activity Assay

This protocol describes a common method for measuring GR activity in bacterial lysates, which can be used to assess the inhibitory effect of this compound.

Objective: To measure the activity of glutathione reductase in the presence and absence of this compound.

Materials:

  • Bacterial cell lysate

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • NADPH

  • Oxidized glutathione (GSSG)

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and the bacterial lysate.

  • Pre-incubation with Inhibitor: For the test sample, pre-incubate the lysate with the desired concentration of this compound for a defined period.

  • Initiation of Reaction: Start the reaction by adding GSSG to the mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

  • Calculation of Activity: The rate of decrease in absorbance is proportional to the GR activity. Calculate the specific activity (e.g., in units per mg of protein).

  • Comparison: Compare the activity in the presence of this compound to the control (without inhibitor) to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for target identification.

Quorum_Sensing_Inhibition cluster_bacteria Pathogenic Bacterium Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer synthesis Receptor_Protein Receptor Protein Autoinducer->Receptor_Protein binding Virulence_Genes Virulence Genes Receptor_Protein->Virulence_Genes activation Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors expression This compound This compound This compound->Autoinducer_Synthase inhibition? This compound->Receptor_Protein inhibition?

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Hut_Pathway_Inhibition Histidine Histidine Hut_Pathway_Enzymes Hut Pathway Enzymes Histidine->Hut_Pathway_Enzymes Intermediates Metabolic Intermediates Hut_Pathway_Enzymes->Intermediates Glutamate Glutamate Intermediates->Glutamate Bacterial_Growth Bacterial Growth & Proliferation Glutamate->Bacterial_Growth This compound This compound This compound->Hut_Pathway_Enzymes inhibition

Caption: Inhibition of the Histidine Utilization (Hut) Pathway by this compound.

Glutathione_Metabolism_Inhibition GSSG GSSG (Oxidized Glutathione) GSR Glutathione Oxidoreductase (GSR) GSSG->GSR NADP NADP+ GSR->NADP GSH 2 GSH (Reduced Glutathione) GSR->GSH Oxidative_Stress Increased Oxidative Stress GSR->Oxidative_Stress leads to NADPH NADPH NADPH->GSR GSH->Oxidative_Stress prevents This compound This compound This compound->GSR potential inhibition

Caption: Potential inhibition of Glutathione Metabolism by this compound.

Target_Identification_Workflow Start Bacterial Culture Treatment Treatment with This compound Start->Treatment Control Control (No Treatment) Start->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA Sequencing (Transcriptomics) RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Target_Identification Identification of Differentially Regulated Pathways & Genes Data_Analysis->Target_Identification Target_Validation Target Validation (e.g., Gene Knockout, Enzyme Assays) Target_Identification->Target_Validation

References

Bismerthiazol's Role in Systemic Acquired Resistance (SAR) in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections after an initial localized pathogen attack. Chemical elicitors that trigger SAR are of significant interest for developing novel crop protection strategies. Bismerthiazol, a thiadiazole-based bactericide, has emerged as a potent inducer of SAR in various plant species. This technical guide provides a comprehensive overview of the role of this compound in activating SAR, with a focus on its molecular mechanisms, relevant signaling pathways, and the quantitative effects on plant defense. Detailed experimental protocols and visual representations of the underlying biological processes are included to facilitate further research and development in this area.

Mechanism of Action and Signaling Pathways

This compound primes the plant's immune system, leading to a more rapid and robust defense response upon subsequent pathogen or herbivore attack. Its mode of action involves the modulation of key defense-related signaling pathways, primarily those mediated by jasmonic acid (JA), ethylene (ET), hydrogen peroxide (H₂O₂), and salicylic acid (SA).

In rice, this compound treatment has been shown to enhance the constitutive and herbivore-elicited levels of JA, its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), ET, and H₂O₂.[1][2] Notably, in rice, this compound does not appear to significantly induce the SA pathway.[1] Conversely, studies on citrus have demonstrated that this compound can activate the SA signaling pathway, leading to the upregulation of key genes involved in SA biosynthesis and signaling, including PAL1 (phenylalanine ammonia-lyase 1) and NPR1 (Nonexpresser of Pathogenesis-Related Genes 1).[3] This suggests a plant-species-specific mode of action.

The activation of these signaling cascades culminates in the expression of Pathogenesis-Related (PR) genes, such as PR1, PR2, and CHI (chitinase), which encode proteins with antimicrobial activities.[3] Furthermore, this compound has been observed to induce a hypersensitive response (HR)-like cell death and callose deposition in pathogen-infected rice leaves, which are hallmark features of a successful defense response.[1][3]

Signaling Pathway Diagram

Bismerthiazol_SAR_Pathway cluster_rice Rice cluster_citrus Citrus Bismerthiazol_rice This compound JA_Ile JA/JA-Ile Bismerthiazol_rice->JA_Ile ET Ethylene (ET) Bismerthiazol_rice->ET H2O2_rice H₂O₂ Bismerthiazol_rice->H2O2_rice Defense_Responses_Rice Defense Responses (Insect Resistance) JA_Ile->Defense_Responses_Rice ET->Defense_Responses_Rice H2O2_rice->Defense_Responses_Rice Bismerthiazol_citrus This compound PAL1 PAL1 Bismerthiazol_citrus->PAL1 SA Salicylic Acid (SA) PAL1->SA NPR1_inactive NPR1 (inactive) [Cytoplasm] SA->NPR1_inactive NPR1_active NPR1 (active) [Nucleus] NPR1_inactive->NPR1_active Redox change PR_Genes PR Gene Expression (PR1, PR2, CHI) NPR1_active->PR_Genes Defense_Responses_Citrus Defense Responses (Citrus Canker Resistance) PR_Genes->Defense_Responses_Citrus

This compound-induced SAR signaling pathways in rice and citrus.

Quantitative Data on this compound's Efficacy

The application of this compound has demonstrated significant quantitative effects on enhancing plant resistance to pests and pathogens.

Table 1: Effect of this compound on Insect Pest Survival and Performance in Rice
Pest SpeciesThis compound Concentration (mg L⁻¹)Application MethodEffect% Change vs. ControlReference
White-backed Planthopper (WBPH)10Root TreatmentNymph Survival Rate-26.9%[1]
20Root TreatmentNymph Survival Rate-28.1%[1]
50Root TreatmentNymph Survival Rate-94.0%[1]
Brown Planthopper (BPH)10Root TreatmentNymph Survival Rate-66.3%[4]
20Root TreatmentNymph Survival Rate-79.1%[4]
50Root TreatmentNymph Survival Rate-93.0%[4]
Striped Stem Borer (SSB)50Root TreatmentLarval Mass-35.45%[4]
White-backed Planthopper (WBPH)50SprayNymph Survival Rate-12.94%
100SprayNymph Survival Rate-49.41%
Table 2: Effect of this compound on Defense-Related Signaling Molecules in Rice
Signaling MoleculeTreatmentTime PointFold Change vs. ControlReference
Jasmonic Acid (JA)50 mg L⁻¹ this compound8 h2.13[1]
Hydrogen Peroxide (H₂O₂)50 mg L⁻¹ this compound3 h2.31
8 h1.37
24 h1.46
Ethylene (ET)50 mg L⁻¹ this compound + WBPH infestation48 h1.21
72 h1.32
Table 3: Effect of this compound on PR Gene Expression in Citrus
GeneTreatmentTime PointFold Change vs. ControlReference
PR1400 µg mL⁻¹ this compound1 dpt~2.5[3]
3 dpt~3.0[3]
PR2400 µg mL⁻¹ this compound1 dpt~2.0[3]
CHI400 µg mL⁻¹ this compound3 dpt~2.5[3]
NPR1400 µg mL⁻¹ this compound3 dpt~2.0[3]

dpt: days post-treatment

Experimental Protocols

Plant Treatment with this compound

Objective: To apply this compound to plants for SAR induction studies.

Materials:

  • This compound powder

  • N,N-dimethylformamide (DMF)

  • Tween-60

  • Nutrient solution for hydroponics or distilled water for spray

  • Atomizer (for spray application)

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound in DMF to create a 1 mg mL⁻¹ stock solution.

  • Root Treatment (Hydroponics):

    • Grow plants in a nutrient solution.

    • Add the this compound stock solution to the nutrient solution to achieve the desired final concentrations (e.g., 10, 20, 50 mg L⁻¹).

    • Add Tween-60 to a final concentration of 0.01% to aid in dispersion.

    • For control plants, add an equal volume of DMF and Tween-60 to the nutrient solution without this compound.

  • Spray Treatment:

    • Dilute the this compound stock solution in distilled water to the desired final concentrations (e.g., 50, 100 mg L⁻¹).

    • Add Tween-60 to a final concentration of 0.01%.

    • Using an atomizer, spray the solution evenly onto the aerial parts of the plants.

    • For control plants, spray with a solution of distilled water, DMF, and Tween-60.

Quantification of Salicylic Acid (SA) by HPLC

Objective: To extract and quantify free and total SA from plant tissues.

Materials:

  • Liquid nitrogen

  • 90% and 100% Methanol (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • β-glucosidase solution

  • Extraction buffer (Ethylacetate/cyclopentane/isopropanol: 100/99/1)

  • HPLC system with a fluorescence detector

Protocol:

  • Extraction:

    • Grind 0.1-0.5 g of plant tissue in liquid nitrogen.

    • Add 0.6 mL of 90% methanol, vortex, and sonicate for 20 minutes.

    • Centrifuge and collect the supernatant.

    • Re-extract the pellet with 0.5 mL of 100% methanol, vortex, and sonicate for 20 minutes.

    • Combine the supernatants.

  • Sample Splitting and Drying:

    • Divide the combined supernatant into two equal parts for free and total SA analysis.

    • Evaporate the solvent in a speedvac or under a fume hood.

  • Hydrolysis for Total SA:

    • To one dried sample, add 0.1 mL of β-glucosidase solution and incubate at 37°C for 90 minutes.

    • Add 0.4 mL of 5% TCA.

  • Free SA Preparation:

    • To the other dried sample, add 0.5 mL of 5% TCA.

  • Liquid-Liquid Extraction:

    • Extract both samples three times with 0.5 mL of extraction buffer.

    • Pool the organic phases and evaporate to dryness.

  • HPLC Analysis:

    • Resuspend the dried residue in the HPLC mobile phase.

    • Inject into an HPLC system equipped with a C18 column and a fluorescence detector.

Quantification of Hydrogen Peroxide (H₂O₂)

Objective: To measure the concentration of H₂O₂ in plant tissues.

Materials:

  • Trichloroacetic acid (TCA)

  • Potassium iodide (KI)

  • Phosphate buffer

  • Spectrophotometer

Protocol:

  • Extraction:

    • Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA on ice.

    • Centrifuge at 12,000 g for 15 minutes at 4°C.

  • Assay:

    • Add 0.5 mL of the supernatant to 0.5 mL of 100 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

    • Vortex the mixture.

    • Measure the absorbance at 390 nm.

  • Quantification:

    • Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

Objective: To quantify the expression levels of pathogenesis-related genes.

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Gene-specific primers for target PR genes and a reference gene (e.g., Actin)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating this compound-Induced SAR

Experimental_Workflow Plant_Growth Plant Growth (e.g., Rice, Citrus) Bis_Treatment This compound Treatment (Root or Spray) Plant_Growth->Bis_Treatment Control_Treatment Control Treatment (Vehicle only) Plant_Growth->Control_Treatment Pathogen_Challenge Pathogen/Pest Challenge Bis_Treatment->Pathogen_Challenge Control_Treatment->Pathogen_Challenge Data_Collection Data Collection Pathogen_Challenge->Data_Collection Disease/Pest scoring Tissue sampling Analysis Data Analysis Data_Collection->Analysis Quantification of defense markers Statistical analysis

A generalized workflow for assessing this compound-induced SAR.
Logical Relationship of this compound's Dual Mode of Action

Dual_Mode_of_Action This compound This compound Direct_Action Direct Antimicrobial/Antifeedant Action This compound->Direct_Action Indirect_Action Induction of Plant Defense (SAR) This compound->Indirect_Action Plant_Protection Enhanced Plant Protection Direct_Action->Plant_Protection Indirect_Action->Plant_Protection

This compound's dual role in plant protection.

Conclusion

This compound stands out as a promising chemical elicitor for inducing systemic acquired resistance in plants. Its ability to activate multiple defense signaling pathways, including those dependent on JA, ET, H₂O₂, and SA, underscores its potential for broad-spectrum disease and pest management. The quantitative data presented in this guide highlight its significant impact on reducing pest viability and upregulating defense-related gene expression. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound-induced SAR and to explore its application in developing novel and sustainable crop protection strategies. Further research is warranted to fully elucidate the signaling crosstalk and the role of key regulatory components like NPR1 and WRKY transcription factors in different plant species.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Biological Activity of Bismerthiazol and Its Derivatives

Abstract: this compound (N,N′-methylene-bis-(2-amino-5-mercapto-1,3,4-thiadiazole)) is a thiadiazole-based bactericide with significant applications in agriculture for controlling plant bacterial diseases.[1] Its efficacy stems from a dual-action mechanism involving direct antimicrobial activity against pathogens and the induction of systemic defense responses within the host plant.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, summarizes its biological activities with quantitative data, details relevant experimental protocols, and visualizes key pathways and processes.

Synthesis of this compound and Its Derivatives

The chemical synthesis of this compound is a multi-step process, while its derivatives can be generated through various established methods for creating thiazole and bis-thiazole compounds.

A Proven Synthetic Pathway for this compound

A patented method outlines an efficient, high-yield synthesis of this compound suitable for industrial production.[4] The process begins with the formation of hydrazine sulfate, which is then converted to thiosemicarbazide. Subsequent reactions with formaldehyde and carbon disulfide yield the final product.[4] This synthetic route is advantageous due to its mild reaction conditions and high purity of the final product, which is reported to be over 90%.[4]

Synthesis_Workflow r1 Hydrazine Hydrate i1 Hydrazine Sulfate r1->i1 Step 1 r2 Sulphuric Acid r2->i1 Step 1 r3 Ammonium Thiocyanate + Acetone/Butanone i2 Thiosemicarbazide r3->i2 Step 2 r4 Formaldehyde i3 Conteben (Thiosemicarbazone) r4->i3 Step 3 r5 Carbon Disulfide product This compound r5->product Step 4 catalyst Catalyst (DMSO) catalyst->i3 Step 3 i1->i2 Step 2 i2->i3 Step 3 i3->product Step 4

Caption: Workflow for the synthesis of this compound.

General Synthesis of Thiazole Derivatives

The synthesis of novel this compound derivatives often involves established heterocyclic chemistry reactions. Thiazole and bis-thiazole compounds can be synthesized through methods such as the Hantzsch thiazole synthesis or by reacting thiosemicarbazone precursors with α-halocarbonyl compounds or hydrazonoyl chlorides.[5][6][7] These approaches allow for the introduction of various functional groups, enabling the exploration of structure-activity relationships.

Biological Activity and Mechanism of Action

This compound exhibits a unique dual-action mechanism. It not only acts directly on bacterial pathogens but also stimulates the plant's own defense systems.[2][3]

Direct Antimicrobial Activity

This compound demonstrates potent bactericidal effects through multiple modes of action:

  • Inhibition of Bacterial Growth: It directly inhibits the proliferation of pathogenic bacteria.[8]

  • Respiratory Chain Disruption: Evidence suggests it attacks targets within the bacterial respiration pathway.[1]

  • Oxidative Stress Induction: The compound increases lipid peroxidation and the generation of superoxide anions, leading to cellular damage and death.[1][3]

  • Metabolic Pathway Interference: Studies have identified the histidine degradation (Hut) pathway and glutathione oxidoreductase (GSR) as potential molecular targets.[9] The sulfhydryl group of the molecule is considered crucial for its inhibitory activity.[10][11]

Induction of Plant Defense Responses

Beyond its direct effects, this compound functions as a chemical elicitor, priming the plant for a more robust defense against pests and pathogens.[2]

  • Phytohormone Signaling: In rice, it induces the biosynthesis of defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), and ethylene (ET).[2] It also enhances the levels of hydrogen peroxide (H₂O₂), another key signaling molecule.[2]

  • Cellular Defense Mechanisms: This signaling cascade leads to physical defense responses such as callose deposition (reinforcing cell walls) and a hypersensitive response (HR)-like localized cell death to restrict pathogen spread.[2][3]

  • Enhanced Resistance: The overall effect is an induced state of resistance against both bacterial pathogens and herbivorous insects.[2]

Signaling_Pathway bis This compound Application signals Activation of Defense Signaling Pathways bis->signals ja Jasmonic Acid (JA) & JA-Ile signals->ja et Ethylene (ET) signals->et h2o2 Hydrogen Peroxide (H₂O₂) signals->h2o2 responses Induction of Plant Defenses ja->responses et->responses h2o2->responses callose Callose Deposition responses->callose hr HR-like Cell Death responses->hr volatiles Altered Volatile Profile responses->volatiles outcome Enhanced Resistance to Pathogens & Herbivores callose->outcome hr->outcome volatiles->outcome

Caption: Plant defense signaling induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the synthesis and biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

Target Pathogen Metric Value Reference

| Ralstonia solanacearum | EC₅₀ | 0.086 mg/L |[1] |

Table 2: Pathogens and Diseases Controlled by this compound

Pathogen Disease Crop(s) Reference(s)
Xanthomonas oryzae pv. oryzae Bacterial Leaf Blight Rice [3]
Xanthomonas oryzae pv. oryzicola Bacterial Leaf Streak Rice [3]
Xanthomonas citri subsp. citri Citrus Canker Citrus [3][12]
Ralstonia solanacearum Bacterial Wilt Various (e.g., Tomato, Potato) [3][12]

| Various Bacteria | Soft Rot, Angular Leaf Spot | Vegetables, Fruits |[12][13] |

Table 3: Synthesis and Formulation Data

Parameter Description Value Reference(s)
Synthesis Yield Yield for each reaction step > 80% [4]
Final Product Purity Purity of synthesized this compound > 90% [4]
Field Application Rate Typical amount used in rice fields ~375 g/ha [2]

| Commercial Formulations | Wettable Powder (WP) concentrations | 15%, 20%, 25% |[12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key assays used to evaluate its biological activity.

Protocol for this compound Synthesis

This protocol is adapted from the synthesis method described in patent CN102924403B.[3]

  • Step 1: Synthesis of Thiosemicarbazide

    • In a reaction vessel, add 125g (2 mol) of hydrazine hydrate.

    • At 0°C, slowly drip in 200g (2.04 mol) of sulfuric acid. Maintain the temperature and allow the reaction to proceed for 1.5 hours.

    • Add a mixed solution of 154g (2 mol) of ammonium thiocyanate and 38g (0.54 mol) of butanone.

    • Heat the mixture to 90°C and maintain for 2 hours.

    • Cool the reaction to 0°C to induce crystallization. Filter the mixture to obtain thiosemicarbazide. The expected yield is approximately 90% with 95% purity.[3]

  • Step 2: Synthesis of Conteben (Thiosemicarbazone)

    • To a reaction flask, add 144g (1.5 mol) of thiosemicarbazide, 36.5g (1 mol) of hydrochloric acid, and 1g (0.013 mol) of dimethyl sulfoxide (DMSO) as a catalyst.

    • At 40°C, drip in 50g (1.63 mol) of formaldehyde over 2 hours.

    • After the addition is complete, heat the mixture to 70°C and react for 3 hours.

    • Cool the solution to crystallize the product. Filter to obtain Conteben. The expected yield is approximately 91.5% with 92% purity.[4]

  • Step 3: Synthesis of this compound

    • In a reaction flask, add 102g (0.5 mol) of Conteben and 75g of toluene.

    • At 30°C, drip in 192.5g (2.5 mol) of carbon disulfide over 3 hours.

    • Maintain the temperature and continue the reaction for an additional 3 hours.

    • Perform solvent recovery under reduced pressure. Add 200g of water and cool to 0°C.

    • Filter the resulting crystals to obtain this compound. The expected yield is approximately 90% with 94% purity.[3]

Protocols for Biological Activity Assays
  • In Vitro Antibacterial Assay (Inhibition Zone Method)

    • Culture Preparation: Prepare a pure culture of the target bacterium (e.g., Xanthomonas oryzae pv. oryzae) on a suitable agar medium like Nutrient Agar (NA) or Peptone Sucrose Agar (PSA).[5][6] Incubate at 27±2°C for 48 hours.[5]

    • Bacterial Suspension: Create a bacterial suspension from the pure culture in sterile distilled water. Adjust the concentration to approximately 10⁷-10⁸ CFU/mL.[9]

    • Plate Inoculation: Uniformly streak the bacterial suspension onto fresh agar plates.

    • Compound Application: Prepare solutions of this compound at various concentrations. Aseptically place sterile paper discs saturated with the test solutions onto the agar surface.[5]

    • Incubation and Measurement: Incubate the plates under appropriate conditions. After incubation, measure the diameter of the clear zone of inhibition around each disc.[5] A larger diameter indicates greater antibacterial activity.

  • Quantification of Plant Defense Phytohormones (General Protocol)

    • Sample Collection: Treat plants (e.g., rice seedlings) with a this compound solution. At specified time points, harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.[14]

    • Homogenization and Extraction: Homogenize the frozen tissue. Extract phytohormones using a solvent, typically 80% acetonitrile containing 1% acetic acid and an internal standard (for quantification).[12][14]

    • Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[4][14]

    • Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or, more commonly, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and accurate quantification of hormones like JA, SA, and their derivatives.[1][2]

References

Bismerthiazol: A Novel Elicitor of Herbivore-Induced Plant Defenses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bismerthiazol, a systemic bactericide, has demonstrated significant potential beyond its primary application in disease control, acting as a potent elicitor of induced resistance in plants against various insect herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on herbivore-induced plant defenses. It consolidates quantitative data on its impact on herbivore performance and plant physiology, details the experimental protocols for studying these interactions, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection, facilitating further investigation into this compound and the development of novel, resistance-inducing plant protection agents.

Introduction

Plants have evolved sophisticated defense mechanisms to counteract the constant threat of herbivory. These defenses can be constitutive or induced upon attack. Induced defenses are particularly advantageous as they are deployed only when needed, conserving resources. The signaling pathways governing these responses are complex, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), which engage in intricate crosstalk to fine-tune the defense response. Chemical elicitors that trigger these pathways offer a promising avenue for sustainable pest management by enhancing a plant's innate defensive capabilities.

This compound, traditionally used as a bactericide, has emerged as a chemical elicitor of broad-spectrum resistance against insect herbivores.[1][2][3] Studies have shown that it can enhance both direct and indirect plant defenses, leading to reduced herbivore fitness and increased attraction of natural enemies.[4] This guide synthesizes the key findings on this compound's mode of action in inducing herbivore resistance, with a focus on its effects in rice and citrus.[4][5][6]

Quantitative Effects of this compound on Herbivore Performance and Plant Physiology

The application of this compound has been shown to have significant quantitative effects on the performance of various herbivores and on the physiological and biochemical responses of the host plant. The following tables summarize the key quantitative data from studies on rice.

Table 1: Effect of this compound on Herbivore Performance in Rice

Herbivore SpeciesThis compound Concentration (mg L⁻¹)Observed EffectQuantitative ChangeCitation
White-backed Planthopper (WBPH)10Decreased nymph survival rate26.9% decrease[6]
20Decreased nymph survival rate28.1% decrease[6]
50Decreased nymph survival rate94% decrease[6]
50Reduced egg hatching rateSignificantly lower than control[6]
50Reduced number of eggs laidSignificantly lower than control[6]
Brown Planthopper (BPH)10Decreased nymph survival rate66.3% decrease[4]
20Decreased nymph survival rate79.1% decrease[4]
50Decreased nymph survival rate93.0% decrease[4]
Striped Stem Borer (SSB)50Decreased larval survival rateSignificantly lower than control[4]

Table 2: Effect of this compound on Phytohormone and H₂O₂ Levels in Rice

CompoundTreatmentTime after WBPH InfestationFold Change vs. ControlCitation
Jasmonic Acid (JA)This compound + WBPH3h~2.5[6]
This compound + WBPH8h~3.0[6]
This compound + WBPH24h~2.0[6]
Jasmonoyl-isoleucine (JA-Ile)This compound + WBPH3h~4.0[6]
This compound + WBPH8h~5.0[6]
This compound + WBPH24h~3.5[6]
Ethylene (ET)This compound + WBPH48h1.21[6]
This compound + WBPH72h1.32[6]
Hydrogen Peroxide (H₂O₂)This compound alone3h2.31[6]
This compound alone8h1.37[6]
This compound alone24h1.46[6]
Salicylic Acid (SA)This compound + WBPH-No significant change[6]

Table 3: Effect of this compound on Indirect Defense in Rice

Indirect Defense ParameterTreatmentObservationQuantitative ChangeCitation
Parasitism rate of WBPH eggs by Anagrus nilaparvataeThis compound-treated plantsIncreased parasitism2.3-fold higher than control[6]

Signaling Pathways Activated by this compound

This compound appears to induce plant defenses primarily through the activation of the jasmonic acid (JA) and ethylene (ET) signaling pathways, while having a minimal effect on the salicylic acid (SA) pathway in rice.[6] In citrus, however, this compound has been shown to induce defense responses via the SA signaling pathway.[5][7] This suggests a plant species-specific mode of action. The crosstalk between these pathways is crucial in modulating the final defense outcome.[1][2][3]

Below are diagrams illustrating the proposed signaling cascade initiated by this compound in the context of herbivore attack.

Bismerthiazol_Signaling_Pathway This compound This compound Application Plant_Recognition Plant Recognition This compound->Plant_Recognition Herbivore_Attack Herbivore Attack (e.g., WBPH feeding) Herbivore_Attack->Plant_Recognition JA_Pathway Jasmonic Acid (JA) Signaling Pathway Plant_Recognition->JA_Pathway ET_Pathway Ethylene (ET) Signaling Pathway Plant_Recognition->ET_Pathway H2O2_Production Hydrogen Peroxide (H₂O₂) Production Plant_Recognition->H2O2_Production SA_Pathway Salicylic Acid (SA) Signaling Pathway (minimal induction in rice) Plant_Recognition->SA_Pathway JA_Pathway->ET_Pathway JA_Pathway->SA_Pathway Defense_Gene_Expression Upregulation of Defense-Related Genes JA_Pathway->Defense_Gene_Expression ET_Pathway->Defense_Gene_Expression H2O2_Production->Defense_Gene_Expression Secondary_Metabolites Production of Secondary Metabolites (e.g., TrypPIs) Defense_Gene_Expression->Secondary_Metabolites VOC_Release Altered Volatile Organic Compound (VOC) Profile Defense_Gene_Expression->VOC_Release Direct_Defense Enhanced Direct Defense Secondary_Metabolites->Direct_Defense Indirect_Defense Enhanced Indirect Defense VOC_Release->Indirect_Defense Reduced_Herbivore_Performance Reduced Herbivore Performance & Preference Direct_Defense->Reduced_Herbivore_Performance Increased_Parasitoid_Attraction Increased Parasitoid Attraction Indirect_Defense->Increased_Parasitoid_Attraction

Caption: Proposed signaling pathway of this compound-induced herbivore defense.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on plant defenses against herbivores.

Herbivore Performance Bioassays

This protocol is designed to evaluate the direct effects of this compound treatment on herbivore fitness.

Herbivore_Bioassay_Workflow Plant_Growth 1. Plant Cultivation (e.g., Rice seedlings in nutrient solution) Bis_Treatment 2. This compound Treatment (e.g., 0, 10, 20, 50 mg L⁻¹ in nutrient solution) Plant_Growth->Bis_Treatment Herbivore_Infestation 3. Herbivore Infestation (e.g., Release of WBPH nymphs) Bis_Treatment->Herbivore_Infestation Data_Collection 4. Data Collection (Daily monitoring) Herbivore_Infestation->Data_Collection Parameters Parameters Measured: - Survival Rate - Development Time - Fecundity (egg number) - Egg Hatching Rate Data_Collection->Parameters Analysis 5. Statistical Analysis (e.g., ANOVA, Kaplan-Meier survival analysis) Data_Collection->Analysis

Caption: Workflow for herbivore performance bioassays.

Methodology:

  • Plant Material: Grow plants (e.g., rice seedlings) hydroponically in a controlled environment (e.g., 28°C, 14:10 h L:D photoperiod).

  • This compound Application: Dissolve this compound in the nutrient solution to achieve the desired concentrations (e.g., 10, 20, 50 mg L⁻¹). A control group with no this compound should be included.

  • Herbivore Rearing: Maintain a healthy colony of the target herbivore (e.g., White-backed Planthopper, Sogatella furcifera) on untreated host plants.

  • Bioassay:

    • Transfer individual plants to separate containers with their respective this compound-containing or control nutrient solutions.

    • Introduce a set number of herbivores of a specific life stage (e.g., 15 newly hatched nymphs) onto each plant.

    • Seal the containers with a breathable mesh to prevent escape.

  • Data Collection: Monitor the plants daily and record key performance indicators such as survival rate, development time to adulthood, and for adults, the number of eggs laid (fecundity) and the subsequent hatching rate.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as ANOVA to compare means between treatments and Kaplan-Meier survival analysis for survival data.

Phytohormone Quantification

This protocol outlines the extraction and quantification of key defense-related phytohormones.

Phytohormone_Analysis_Workflow Sample_Collection 1. Sample Collection (Leaf sheaths at 0, 3, 8, 24h post-infestation) Extraction 2. Phytohormone Extraction (e.g., with ethyl acetate) Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) (for sample cleanup) Extraction->Purification Analysis 4. UPLC-MS/MS Analysis (Quantification of JA, JA-Ile, SA, etc.) Purification->Analysis Data_Processing 5. Data Processing (Quantification against internal standards) Analysis->Data_Processing

Caption: Workflow for phytohormone analysis.

Methodology:

  • Experimental Setup: Grow plants and apply this compound as described in the herbivore bioassay. Infest plants with herbivores.

  • Sample Collection: At designated time points (e.g., 0, 3, 8, 24 hours post-infestation), collect plant tissue (e.g., leaf sheaths), flash-freeze in liquid nitrogen, and store at -80°C.

  • Extraction:

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., ethyl acetate) containing internal standards (e.g., deuterated forms of the target phytohormones).

    • Centrifuge the homogenate and collect the supernatant.

  • Purification: Use solid-phase extraction (SPE) cartridges to clean up the extract and remove interfering compounds.

  • Quantification: Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The phytohormones are separated by chromatography and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: Calculate the concentration of each phytohormone in the samples by comparing their peak areas to those of the internal standards.

Analysis of Volatile Organic Compounds (VOCs)

This protocol describes the collection and analysis of plant volatiles to assess indirect defense responses.

VOC_Analysis_Workflow Plant_Setup 1. Plant Preparation (this compound-treated and control plants) VOC_Collection 2. Volatile Collection (Dynamic headspace collection using adsorbent traps) Plant_Setup->VOC_Collection Elution 3. Solvent Elution (e.g., with dichloromethane) VOC_Collection->Elution GC_MS_Analysis 4. GC-MS Analysis (Separation and identification of VOCs) Elution->GC_MS_Analysis Data_Analysis 5. Data Analysis (Comparison of VOC profiles) GC_MS_Analysis->Data_Analysis

Caption: Workflow for plant volatile analysis.

Methodology:

  • Experimental Setup: Use this compound-treated and control plants, with and without herbivore infestation.

  • Volatile Collection:

    • Enclose individual plants in a volatile collection chamber (e.g., a glass vessel).

    • Use a dynamic headspace collection system, where purified air is pushed into the chamber and then pulled through an adsorbent trap (e.g., containing Tenax-TA) to capture the VOCs.

    • Collect volatiles for a defined period (e.g., 8 hours).

  • Sample Preparation: Elute the trapped VOCs from the adsorbent using a suitable solvent (e.g., dichloromethane) containing an internal standard.

  • Analysis: Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS). The VOCs are separated based on their boiling points and polarity in the GC column and then identified based on their mass spectra by comparison to a spectral library (e.g., NIST).

  • Data Analysis: Compare the VOC profiles of the different treatment groups to identify changes in the emission of specific compounds induced by this compound and/or herbivory.

Conclusion and Future Directions

The evidence presented in this guide strongly indicates that this compound is a promising chemical elicitor of herbivore-induced plant defenses. Its ability to enhance both direct and indirect defenses in important crops like rice highlights its potential for integration into sustainable pest management programs.[4] The species-specific response, with SA pathway induction in citrus and JA/ET pathway induction in rice, underscores the need for further research to elucidate its precise mode of action across a broader range of plant species.[5][6]

Future research should focus on:

  • Field trials: Validating the efficacy of this compound in controlling herbivore populations under field conditions.

  • Molecular mechanisms: Identifying the specific receptors and downstream signaling components targeted by this compound in plants.

  • Broad-spectrum activity: Investigating the effects of this compound on a wider array of plant-herbivore systems.

  • Formulation and application: Optimizing application methods and formulations for enhanced efficacy and reduced environmental impact.

By continuing to explore the potential of this compound and similar compounds, the scientific community can contribute to the development of innovative and environmentally sound strategies for protecting global food security.

References

Methodological & Application

Laboratory Synthesis Protocol for Bismerthiazol: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of Bismerthiazol, a potent bactericide. The protocol outlines a multi-step synthesis beginning with the formation of thiosemicarbazide, followed by the synthesis of the key intermediate 2-amino-5-mercapto-1,3,4-thiadiazole, and culminating in the final condensation to yield this compound. Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, are presented. Additionally, application notes on the mechanism of action of this compound are included to provide context for its biological activity.

Introduction

This compound, with the systematic name N,N'-methylene-bis(2-amino-5-mercapto-1,3,4-thiadiazole), is a thiadiazole fungicide with significant activity against a variety of plant bacterial diseases. It is particularly effective in controlling bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo) and citrus canker.[1] Its mode of action is multifaceted, involving the direct inhibition of bacterial growth and the induction of host plant defense mechanisms.[1] This document details a laboratory-scale synthesis of this compound, providing researchers with the necessary protocols to produce this compound for further investigation and application.

Chemical Synthesis Workflow

The synthesis of this compound can be accomplished through a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of thiosemicarbazide, which is then cyclized to form 2-amino-5-mercapto-1,3,4-thiadiazole. The final step involves the condensation of two equivalents of the thiadiazole intermediate with one equivalent of formaldehyde to yield the target molecule, this compound.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: 2-Amino-5-mercapto-1,3,4-thiadiazole Synthesis cluster_2 Step 3: this compound Synthesis A Hydrazine Sulfate C Thiosemicarbazide A->C Reaction B Ammonium Thiocyanate B->C D Thiosemicarbazide F 2-Amino-5-mercapto- 1,3,4-thiadiazole D->F Cyclization E Carbon Disulfide E->F G 2-Amino-5-mercapto- 1,3,4-thiadiazole (2 eq.) I This compound G->I Condensation H Formaldehyde H->I Mechanism_of_Action cluster_0 This compound Action cluster_1 Direct Effect on Pathogen cluster_2 Indirect Effect via Host Plant B This compound P Pathogen (e.g., Xanthomonas) B->P Directly Acts On HP Host Plant B->HP Acts On GI Growth Inhibition P->GI Inhibits ROS Reactive Oxygen Species (e.g., H₂O₂) HP->ROS Induces DRG Defense-Related Gene Expression HP->DRG Modulates ROS->P Inhibits DRG->P Inhibits

References

Application Notes and Protocols for the Quantification of Bismerthiazol in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide Bismerthiazol in various plant tissues. The protocols described herein are essential for residue analysis, dissipation studies, and ensuring food safety. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and a generalized approach for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including a widely applicable sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine analysis of this compound and its primary metabolite, 2-amino-5-mercapto-1,3,4-thiadiazole, in plant matrices such as Chinese cabbage.[1]

Experimental Protocol: HPLC-DAD Analysis

1.1.1. Sample Preparation and Extraction

A robust and effective extraction procedure is critical for accurate quantification.

  • Homogenization: Weigh 10 g of a representative sample of the plant tissue (e.g., Chinese cabbage leaves) into a blender. Add 20 mL of acetonitrile and homogenize for 2 minutes.

  • Salting Out: Transfer the homogenate to a 50 mL centrifuge tube. Add 5 g of anhydrous sodium chloride (NaCl).

  • Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge the sample at 4000 rpm for 5 minutes.

  • Extraction: Collect the upper acetonitrile layer. Transfer 10 mL of the supernatant to a pear-shaped flask.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the residue in 2 mL of a methanol and water mixture (1:1, v/v).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

1.1.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph equipped with a Diode Array Detector.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Quantitative Data

The following table summarizes the quantitative performance of the HPLC-DAD method for the analysis of this compound and its metabolite in Chinese cabbage.[1]

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)
This compoundChinese Cabbage0.060.2084.0 - 96.0< 7.0
2-amino-5-mercapto-1,3,4-thiadiazoleChinese Cabbage0.030.1071.0 - 74.6< 7.0

QuEChERS-Based Sample Preparation for LC-MS/MS Analysis

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide variety of fruit and vegetable matrices prior to chromatographic analysis.

Experimental Protocol: QuEChERS

2.1.1. Extraction

  • Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard: Add an appropriate internal standard if required.

  • Shaking: Shake the tube vigorously for 1 minute.

  • Salt Addition: Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.

  • Extraction and Centrifugation: Shake vigorously for another minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

2.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.

  • d-SPE Sorbents: The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for plant tissues is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) can be added to remove chlorophyll, but its use should be optimized as it can also adsorb some planar pesticides.

  • Cleanup: Shake the d-SPE tube for 1 minute and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by LC-MS/MS or may require dilution with the mobile phase.

Generalized LC-MS/MS Conditions
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Specific precursor and product ion transitions for this compound would need to be optimized on the specific instrument.

Visualized Experimental Workflows

HPLC-DAD Analysis Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Homogenization 1. Homogenization (10g sample + 20mL ACN) Salting_Out 2. Salting Out (Add 5g NaCl) Homogenization->Salting_Out Centrifugation1 3. Centrifugation (4000 rpm, 5 min) Salting_Out->Centrifugation1 Extraction 4. Extraction (Collect ACN layer) Centrifugation1->Extraction Concentration 5. Concentration (Rotary Evaporation) Extraction->Concentration Reconstitution 6. Reconstitution (2mL MeOH:H2O) Concentration->Reconstitution Filtration 7. Filtration (0.22 µm filter) Reconstitution->Filtration HPLC HPLC System (C18 Column, 30°C) Filtration->HPLC DAD Diode Array Detector (280 nm) HPLC->DAD Quantification Data Acquisition & Quantification DAD->Quantification QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization (10-15g sample in 50mL tube) Solvent_Addition 2. Solvent Addition (10mL Acetonitrile) Homogenization->Solvent_Addition Salt_Addition 3. Add QuEChERS Salts Solvent_Addition->Salt_Addition Centrifugation1 4. Centrifugation Salt_Addition->Centrifugation1 Supernatant_Transfer 5. Transfer Supernatant to d-SPE tube Centrifugation1->Supernatant_Transfer dSPE_Shake 6. Shake with Sorbents (PSA, C18, etc.) Supernatant_Transfer->dSPE_Shake Centrifugation2 7. Centrifugation dSPE_Shake->Centrifugation2 LC_MSMS LC-MS/MS System (ESI+, MRM mode) Centrifugation2->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Application Note: LC-MS Method for the Detection of Bismerthiazol and its Photodegradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismerthiazol is a systemic bactericide widely used in agriculture, particularly to control rice bacterial leaf blight.[1] Like many agrochemicals, this compound is susceptible to photodegradation when exposed to sunlight, a process that can alter its chemical structure and biological activity.[1] In fact, studies have shown that photolysed solutions of this compound can exhibit increased inhibitory activity against certain bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo).[1] Therefore, monitoring the formation of its photoproducts is crucial for understanding its environmental fate and overall efficacy.

This application note provides a detailed protocol for the detection and characterization of this compound and its primary photoproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is essential for researchers in environmental science, agrochemical development, and food safety to accurately assess the transformation of this important bactericide.

Experimental Protocols

Generation of Photoproducts via Simulated Solar Irradiation

This protocol outlines the procedure for generating the photoproducts of this compound under controlled laboratory conditions.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Deionized water

  • Solar simulator or a lamp with a broad-spectrum output

  • Quartz flasks or vials

Procedure:

  • Prepare Stock Solution: Dissolve this compound in methanol to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Prepare Working Solution: Dilute the stock solution with methanol or a methanol/water mixture to a working concentration (e.g., 200 mg/L).

  • Irradiation: Transfer the working solution into quartz flasks. Place the flasks in a solar simulator and irradiate for specific time intervals, such as 4 and 8 hours, to allow for the formation of degradation products.[1][2] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Collection: After irradiation, collect the samples for immediate LC-MS analysis or store them at 4°C in the dark to prevent further degradation.

Sample Preparation for LC-MS Analysis

Proper sample preparation is critical to ensure accurate and reproducible results.

Materials:

  • Irradiated this compound solution

  • Methanol or Acetonitrile (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or nylon, depending on solvent compatibility)

Procedure:

  • Dilution: Depending on the initial concentration and the sensitivity of the mass spectrometer, dilute the irradiated sample with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to an appropriate concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

  • Transfer: Transfer the filtered sample into an autosampler vial for LC-MS injection.

LC-MS/MS Method

The following are representative LC-MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (m/z 100-500) for initial screening and identification of parent and photoproduct ions.

  • Product Ion Scan (MS/MS): For structural confirmation, perform fragmentation of the parent ions of interest.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

Data Presentation

Six primary photoproducts of this compound have been characterized by LC-MS following irradiation.[2][3] The table below summarizes their retention times and mass spectral data.

CompoundDesignationRetention Time (min)[M+H]⁺ (m/z)Key Fragments (m/z)
Photoproduct 1PP12.23233.0117.0, 100.0
Photoproduct 2PP22.45117.0100.0, 73.0
Photoproduct 3PP32.57265.0233.0, 117.0
Photoproduct 4PP42.82249.0233.0, 117.0
Photoproduct 5PP53.10133.0117.0, 100.0
Photoproduct 6PP63.62101.074.0
This compound Parent Not Reported 333.0 233.0, 117.0

Data synthesized from published research. Retention times are instrument-dependent and may vary.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation & Generation cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution irradiate Irradiate with Solar Simulator prep_stock->irradiate dark_control Prepare Dark Control prep_stock->dark_control dilute_filter Dilute and Filter Samples irradiate->dilute_filter dark_control->dilute_filter lcms_analysis LC-MS/MS Analysis dilute_filter->lcms_analysis data_proc Data Processing & Identification lcms_analysis->data_proc results Identify & Quantify Photoproducts data_proc->results

Caption: Experimental workflow for the analysis of this compound photoproducts.

photodegradation_pathway cluster_products Identified Photoproducts This compound This compound (m/z 333.0) pp3 PP3 (m/z 265.0) This compound->pp3 Sulfoxide Formation? pp1 PP1 (m/z 233.0) This compound->pp1 Loss of C2H2N2S pp3->pp1 pp4 PP4 (m/z 249.0) pp1->pp4 Oxidation? pp2 PP2 (m/z 117.0) pp1->pp2 Loss of C2H2N2S pp5 PP5 (m/z 133.0) pp5->pp2 pp6 PP6 (m/z 101.0) pp2->pp6 Loss of -SH

Caption: Proposed photodegradation pathway of this compound.

References

Field Application Protocol for Bismerthiazol in Rice Paddies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a systemic bactericide with both preventative and curative properties, widely utilized in the management of bacterial diseases in rice paddies. Its primary application is the control of bacterial leaf blight (BLB), caused by the pathogen Xanthomonas oryzae pv. oryzae (Xoo). This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in a research and field setting.

This compound exhibits a dual mode of action; it directly inhibits the growth of pathogenic bacteria and also induces systemic resistance in the rice plant.[1] This induction of host defense involves the activation of signaling pathways mediated by jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[2]

Data Presentation

Table 1: Recommended Application Rates and Efficacy of this compound 20% WP against Bacterial Leaf Blight in Rice
Application TimingFormulationApplication Rate (g/ha)Water Volume (L/ha)Control Efficacy (%)Reference(s)
Early Tillering Stage20% Wettable Powder (WP)300 - 450600 - 75085 - 95[3]
Panicle Initiation Stage20% Wettable Powder (WP)300 - 450600 - 75080 - 90[3]
Prophylactic (before disease onset)20% Wettable Powder (WP)300600>90[4]
Curative (at first sign of disease)20% Wettable Powder (WP)375 - 450600 - 75075 - 85[3]

Note: Efficacy can vary based on environmental conditions, disease pressure, and the susceptibility of the rice cultivar.

Table 2: Residue Analysis Parameters for this compound in Rice Matrices
MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference(s)
Rice GrainHPLC-DAD0.002 - 0.200 mg/kg0.006 - 0.600 mg/kg74 - 127[5]
Rice StrawHPLC-DADNot SpecifiedNot SpecifiedNot Specified
Paddy SoilHPLC-DADNot SpecifiedNot SpecifiedNot Specified
Paddy WaterHPLC-DAD0.1 - 0.8 ng/mL0.25 - 2.0 ng/mL80.6 - 110.2[3]

Experimental Protocols

Protocol for Field Efficacy Trial of this compound

Objective: To evaluate the efficacy of this compound in controlling bacterial leaf blight in rice under field conditions.

Materials:

  • Rice cultivar susceptible to Xanthomonas oryzae pv. oryzae.

  • This compound 20% Wettable Powder (WP).

  • Knapsack sprayer.

  • Plot markers.

  • Data collection sheets.

  • Disease scoring scale (0-9 scale).[6]

Procedure:

  • Plot Establishment: Design a randomized complete block design (RCBD) with a minimum of three replications. Each plot should be of a suitable size (e.g., 5m x 5m) with buffer zones to prevent spray drift.

  • Inoculation (if necessary): For uniform disease pressure, artificial inoculation can be performed at the maximum tillering stage. Prepare a suspension of a virulent X. oryzae pv. oryzae strain (10⁸ CFU/mL) and inoculate the plants using the leaf clipping method.

  • Treatment Application:

    • Prepare the this compound spray solution according to the desired application rate (refer to Table 1). For a 375 g/ha rate, this would be approximately 37.5 g of 20% WP in 60-75 liters of water for a 1000m² area.

    • Apply the treatment at the early tillering stage or at the first appearance of disease symptoms. A second application may be necessary 10-14 days later, depending on disease pressure.

    • Include an untreated control group for comparison.

  • Data Collection:

    • Assess disease severity at 7, 14, and 21 days after the final application.

    • Use a standard 0-9 disease rating scale to score the percentage of leaf area affected by blight.

    • At the end of the trial, harvest the grains from a central area of each plot to determine yield.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. Analyze yield data for significant differences between treatments.

Protocol for Residue Analysis of this compound in Rice Grain and Straw

Objective: To determine the concentration of this compound residues in rice grain and straw samples using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

  • Homogenized rice grain and straw samples.

  • Acetonitrile (HPLC grade).

  • Anhydrous magnesium sulfate.

  • Sodium chloride.

  • Primary secondary amine (PSA) sorbent.

  • C18 sorbent.

  • This compound analytical standard.

  • Centrifuge tubes (50 mL).

  • High-speed centrifuge.

  • Vortex mixer.

  • Syringe filters (0.22 µm).

  • HPLC-DAD system.

Procedure:

  • Sample Extraction (QuEChERS method):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • HPLC-DAD Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC-DAD system.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Acetonitrile and water gradient.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

    • Quantify the this compound concentration by comparing the peak area with a calibration curve prepared from the analytical standard.

Protocol for Monitoring Xanthomonas oryzae pv. oryzae Resistance to this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound for X. oryzae pv. oryzae isolates.

Materials:

  • X. oryzae pv. oryzae isolates from rice paddies.

  • Nutrient Agar (NA) or Peptone Sucrose Agar (PSA) medium.

  • This compound analytical standard.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Isolate Preparation:

    • Culture the X. oryzae pv. oryzae isolates on NA or PSA plates at 28°C for 48-72 hours.

    • Prepare a bacterial suspension in sterile nutrient broth and adjust the turbidity to an optical density of 0.1 at 600 nm (approximately 10⁸ CFU/mL).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

    • Incubate the microtiter plate at 28°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[7] Observe the turbidity in the wells visually or by measuring the optical density at 600 nm.

Mandatory Visualization

G cluster_field_app Field Application and Efficacy Evaluation start Start: Identify Rice Paddy with Bacterial Leaf Blight Risk prep Prepare this compound 20% WP Solution (300-450 g/ha in 600-750 L water) start->prep Disease risk identified app Apply via Foliar Spray at Early Tillering or First Sign of Disease prep->app reapp Re-apply after 10-14 days (if necessary) app->reapp High disease pressure assess Assess Disease Severity (7, 14, 21 days post-application) app->assess reapp->assess yield Measure Crop Yield at Harvest assess->yield end End: Analyze Data and Determine Efficacy yield->end G cluster_pathway This compound-Induced Defense Signaling in Rice cluster_direct Direct Action cluster_indirect Indirect Action (Host Defense Induction) This compound This compound Application inhibition Inhibition of Xanthomonas oryzae pv. oryzae Growth This compound->inhibition Directly affects ja_pathway Jasmonic Acid (JA) & JA-Isoleucine (JA-Ile) Biosynthesis This compound->ja_pathway Induces et_pathway Ethylene (ET) Production This compound->et_pathway Induces h2o2_production Hydrogen Peroxide (H₂O₂) Production This compound->h2o2_production Induces resistance Systemic Acquired Resistance (SAR) ja_pathway->resistance et_pathway->resistance h2o2_production->resistance

References

Application Notes and Protocols for Utilizing Bismerthiazol in Plant-Herbivore Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol, a bactericide traditionally used for controlling plant bacterial diseases, has emerged as a potent chemical elicitor of plant defenses against herbivorous insects.[1][2][3] This discovery opens new avenues for studying plant-herbivore interactions and developing novel pest management strategies. Unlike conventional insecticides that are directly toxic to insects, this compound acts by priming the plant's innate immune system, leading to both direct and indirect defense responses against a range of insect pests.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the intricate relationships between plants and herbivores.

Mechanism of Action

In rice, exogenous application of this compound has been shown to induce the biosynthesis of several key defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[1][2][3] Notably, in this context, it does not appear to activate the salicylic acid (SA) signaling pathway, which is often associated with defense against biotrophic pathogens.[1][3] However, in other plant species like citrus, this compound has been reported to activate the SA pathway.[4][5] This differential activation of defense pathways highlights the importance of context in plant immune responses. The activation of the JA, ET, and H₂O₂ pathways by this compound leads to a cascade of downstream effects, including alterations in the plant's volatile profile, which can directly deter herbivores and attract their natural enemies.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various aspects of plant-herbivore interactions in rice, as reported in scientific literature.

Table 1: Effect of this compound on Herbivore Performance

Herbivore SpeciesThis compound Concentration (mg L⁻¹)Parameter% Decrease Relative to Control
White-backed Planthopper (WBPH)10Nymph Survival Rate26.9%
20Nymph Survival Rate28.1%
50Nymph Survival Rate94%
Brown Planthopper (BPH)10Nymph Survival Rate66.3%
20Nymph Survival Rate79.1%
50Nymph Survival Rate93.0%

Source:[1]

Table 2: Effect of this compound on WBPH Oviposition and Egg Hatching

ParameterTreatmentOutcome
Number of Eggs Laid (12h)This compound-treated plantsSignificantly lower than control
Egg Hatching RateThis compound-treated plantsSignificantly lower than control

Source:[1]

Table 3: Effect of this compound on Indirect Defense

ParameterTreatmentOutcome
Parasitism rate of WBPH eggs by Anagrus nilaparvataeThis compound-treated plants (field)Increased

Source:[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on plant-herbivore interactions, based on established methodologies.[4]

Protocol 1: Herbivore Performance Bioassay (Root Application)

Objective: To assess the effect of this compound on the survival and development of phloem-feeding insects.

Materials:

  • This compound

  • Nutrient solution for hydroponics

  • Rice seedlings (or other host plant)

  • Herbivores (e.g., WBPH or BPH nymphs)

  • Glass cylinders for enclosure

  • Growth chamber with controlled conditions

Procedure:

  • Prepare nutrient solutions containing different concentrations of this compound (e.g., 0, 10, 20, 50 mg L⁻¹).

  • Transfer rice seedlings to the hydroponic system with the prepared nutrient solutions.

  • Acclimate the plants for 24 hours.

  • Enclose the basal stem of each plant with a glass cylinder.

  • Introduce a set number of newly hatched herbivore nymphs (e.g., 15) into each cylinder.

  • Monitor the survival of the nymphs daily until they reach adulthood.

  • Record the number of surviving nymphs and emerged adults each day.

  • Calculate the survival rate for each treatment group.

Protocol 2: Oviposition and Egg Hatching Assay

Objective: To determine the impact of this compound on herbivore egg-laying preference and egg viability.

Materials:

  • This compound-treated and control plants (prepared as in Protocol 1)

  • Gravid female herbivores (e.g., WBPH)

  • Growth chamber

Procedure:

  • Expose individual this compound-treated and control plants to a set number of gravid female herbivores (e.g., 15) for a defined period (e.g., 12 hours).

  • After the exposure period, remove all adult insects from the plants.

  • Count the number of eggs laid on each plant.

  • Monitor the plants daily and record the number of newly hatched nymphs until no new hatching occurs for three consecutive days.

  • To determine the hatching rate, count the number of unhatched eggs and the total number of eggs laid on each plant.

Protocol 3: Analysis of Plant Defense Signaling Molecules

Objective: To measure the levels of JA, JA-Ile, SA, ET, and H₂O₂ in plant tissues following this compound treatment.

Materials:

  • This compound-treated and control plants

  • Liquid nitrogen

  • Instrumentation for hormone and H₂O₂ quantification (e.g., GC-MS, HPLC, spectrophotometer)

Procedure:

  • Treat plants with the desired concentration of this compound (e.g., 50 mg L⁻¹ via root application for 24 hours).

  • For herbivore-induced conditions, infest a subset of treated and control plants with herbivores for a specific duration (e.g., 15 gravid WBPH females for 12 hours).[4]

  • Harvest leaf or other relevant tissue samples and immediately freeze them in liquid nitrogen.

  • Store samples at -80°C until analysis.

  • Follow established protocols for the extraction and quantification of JA, JA-Ile, SA, ET, and H₂O₂.

Visualizations

Bismerthiazol_Signaling_Pathway This compound This compound Application Plant Plant System This compound->Plant JA_Pathway JA/JA-Ile Biosynthesis Plant->JA_Pathway ET_Pathway Ethylene (ET) Production Plant->ET_Pathway H2O2_Production H₂O₂ Production Plant->H2O2_Production SA_Pathway SA Pathway (Not Induced in Rice) Plant->SA_Pathway Volatile_Alteration Altered Volatile Profile JA_Pathway->Volatile_Alteration ET_Pathway->Volatile_Alteration H2O2_Production->Volatile_Alteration Direct_Defense Direct Defense (Reduced Herbivore Performance) Volatile_Alteration->Direct_Defense Indirect_Defense Indirect Defense (Attraction of Parasitoids) Volatile_Alteration->Indirect_Defense

Caption: this compound-induced defense signaling pathway in rice.

Experimental_Workflow Start Start: Prepare this compound Solutions Plant_Treatment Treat Plants (e.g., Rice Seedlings) - Root Application - Foliar Spray Start->Plant_Treatment Herbivore_Infestation Introduce Herbivores (e.g., WBPH, BPH, SSB) Plant_Treatment->Herbivore_Infestation Biochemical_Analysis Biochemical Analysis - Phytohormone Levels - Volatile Profiling Plant_Treatment->Biochemical_Analysis Direct_Assays Direct Defense Assays - Survival Rate - Oviposition & Hatching Herbivore_Infestation->Direct_Assays Indirect_Assays Indirect Defense Assays - Parasitoid Attraction Herbivore_Infestation->Indirect_Assays Data_Analysis Data Analysis and Interpretation Direct_Assays->Data_Analysis Indirect_Assays->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for In Vitro Bioassays of Bismerthiazol's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a systemic bactericide recognized for its efficacy against a variety of plant pathogenic bacteria.[1][2][3] Primarily used in agriculture, it demonstrates both protective and curative properties, inhibiting bacterial growth and inducing plant resistance.[2][4] This document provides detailed protocols for essential in vitro bioassays to evaluate the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm assays. Additionally, it summarizes available quantitative data and visualizes experimental workflows and the proposed mechanism of action.

Mechanism of Action

This compound's antibacterial action is multifaceted. It is known to inhibit enzymes crucial for bacterial cell division and growth.[1] Research suggests that it targets the respiratory pathway, leading to increased lipid peroxidation and the generation of superoxide anions, which cause cellular damage.[1][5] Furthermore, some studies indicate that thiazole-containing compounds like this compound may interfere with quorum sensing (QS) systems, which are critical for regulating virulence factors such as biofilm formation.[1]

Data Presentation

Quantitative Antibacterial Activity of this compound

The following table summarizes the reported efficacy of this compound against specific plant pathogens. Further research is encouraged to establish a broader profile of its activity against a wider range of bacteria using standardized MIC and MBC assays.

CompoundTarget PathogenEC50 (µg/mL)Reference
This compoundXanthomonas oryzae pv. oryzae (Xoo)91.4[1]
This compoundRalstonia solanacearum0.086[5]

Note: EC50 (Median Effect Concentration) is the concentration of a drug that gives half-maximal response. While informative, MIC and MBC values provide a more standardized measure of antibacterial activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.[6][7][8]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9][10]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into 3-5 mL of MHB.

    • Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).[11]

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[8]

  • Serial Dilution of this compound:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate.

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at the optimal temperature for 16-24 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the control.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a bacterium.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterium over time.[12][13][14]

Materials:

  • This compound solutions at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

  • Preparation:

    • Prepare flasks containing the desired concentrations of this compound in the growth medium. Include a growth control flask without the compound.

    • Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL).[15]

  • Inoculation and Sampling:

    • Add the bacterial inoculum to each flask.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[16]

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in a sterile saline or buffer solution.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is observed when there is no significant change in the bacterial count over time.[12]

Anti-Biofilm Assay

This assay assesses the ability of this compound to inhibit the formation of bacterial biofilms.[10][17]

Materials:

  • This compound solutions at various concentrations

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (sometimes supplemented with glucose to promote biofilm formation)

  • Crystal Violet solution (0.1%)[18]

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%) or 30% Acetic Acid for destaining[18][19]

  • Plate reader

Protocol:

  • Biofilm Formation:

    • Add 100 µL of the bacterial suspension (e.g., 1 x 10^6 CFU/mL) to the wells of a 96-well plate.

    • Add 100 µL of different concentrations of this compound to the wells. Include a growth control without the compound.

    • Incubate the plate without shaking for 24-48 hours at the optimal temperature to allow for biofilm formation.[18][20]

  • Washing and Staining:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Wash the wells gently with PBS to remove any remaining planktonic bacteria.[19]

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.[18]

  • Destaining and Quantification:

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[18]

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.

Diagrams

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_time_kill Time-Kill Kinetics Assay cluster_biofilm Anti-Biofilm Assay mic1 Prepare Bacterial Inoculum mic2 Serial Dilution of this compound in 96-well Plate mic1->mic2 mic3 Inoculate Plate and Incubate mic2->mic3 mic4 Determine MIC (Lowest Concentration with No Growth) mic3->mic4 mbc1 Subculture from Clear MIC Wells onto Agar Plates mic4->mbc1 Proceed with results from MIC mbc2 Incubate Agar Plates mbc1->mbc2 mbc3 Determine MBC (Lowest Concentration with No Growth on Agar) mbc2->mbc3 tk1 Incubate Bacteria with Different this compound Concentrations tk2 Collect Aliquots at Different Time Points tk1->tk2 tk3 Perform Serial Dilutions and Plate tk2->tk3 tk4 Count Colonies (CFU/mL) and Plot vs. Time tk3->tk4 bf1 Incubate Bacteria with this compound in 96-well Plate bf2 Wash to Remove Planktonic Bacteria bf1->bf2 bf3 Stain Biofilm with Crystal Violet bf2->bf3 bf4 Solubilize Stain and Measure Absorbance bf3->bf4

Caption: Experimental workflow for in vitro antibacterial assays.

mechanism_of_action cluster_bacterial_cell Bacterial Cell This compound This compound respiration Respiratory Pathway This compound->respiration Inhibits cell_division Cell Division Enzymes This compound->cell_division Inhibits qs Quorum Sensing System This compound->qs Interferes with ros Increased ROS (Superoxide Anions) respiration->ros inhibition Inhibition of Growth cell_division->inhibition biofilm_inhibition Biofilm Inhibition qs->biofilm_inhibition damage Cellular Damage (Lipid Peroxidation) ros->damage damage->inhibition

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Measuring Hydrogen peroxide Accumulation in Rice after Bismerthiazol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a bactericide that has been shown to induce defense responses in rice, including the accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1] H₂O₂ acts as a signaling molecule in plant defense, triggering downstream responses that can enhance resistance to pathogens and herbivores.[2][3][4] Accurate and reliable measurement of H₂O₂ accumulation in rice tissues following this compound treatment is crucial for understanding its mode of action and for the development of new plant protection strategies.

These application notes provide detailed protocols for both qualitative and quantitative measurement of H₂O₂ in rice leaves. The methods described include in-situ localization of H₂O₂ using 3,3'-diaminobenzidine (DAB) staining and spectrophotometric quantification.

Signaling Pathway of this compound-Induced Defense

This compound treatment in rice has been observed to enhance the biosynthesis of several defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[1] This response suggests that this compound acts as a chemical elicitor, priming the plant's defense system. The accumulation of H₂O₂ is a key component of this induced resistance, functioning as a secondary messenger to activate downstream defense mechanisms.[3]

Bismerthiazol_Signaling_Pathway This compound This compound Treatment Rice_Plant Rice Plant This compound->Rice_Plant JA_JAIle JA/JA-Ile Biosynthesis Rice_Plant->JA_JAIle ET Ethylene (ET) Biosynthesis Rice_Plant->ET H2O2 Hydrogen Peroxide (H₂O₂) Accumulation Rice_Plant->H2O2 Defense_Responses Induced Defense Responses JA_JAIle->Defense_Responses ET->Defense_Responses H2O2->Defense_Responses

Caption: this compound-induced defense signaling pathway in rice.

Quantitative Data Summary

The following table summarizes the quantitative data on H₂O₂ accumulation in rice after this compound treatment as reported in the literature.

Treatment Time (hours)Fold Increase in H₂O₂ (this compound vs. Control)Reference
32.31
81.37
241.46

Experimental Protocols

Protocol 1: In-Situ Detection of H₂O₂ using DAB Staining

This protocol describes a histochemical method to visualize the accumulation of H₂O₂ in rice leaves. The 3,3'-diaminobenzidine (DAB) reacts with H₂O₂ in the presence of peroxidases to form a reddish-brown polymer.

Materials:

  • Rice leaves treated with this compound and control leaves

  • DAB solution (1 mg/mL in ddH₂O, pH adjusted to 3.8 with HCl)

  • Vacuum infiltrator

  • Ethanol (95%)

  • Glycerol

  • Microscope

Procedure:

  • Excise leaf segments (approximately 2-3 cm) from both this compound-treated and control rice plants.

  • Immerse the leaf segments in the DAB solution in a small beaker or petri dish.

  • Infiltrate the leaves with the DAB solution under a vacuum for 30 minutes to ensure the solution penetrates the leaf tissue.[5]

  • Incubate the infiltrated leaves in the DAB solution for 8-12 hours in the dark at room temperature.

  • After incubation, transfer the leaves to a tube containing 95% ethanol.

  • Boil the leaves in ethanol for 10-15 minutes to remove chlorophyll and stop the staining reaction. The ethanol will turn green. Replace with fresh ethanol if necessary until the leaves are destained.[6]

  • Once the chlorophyll is removed, the reddish-brown precipitate indicating the presence of H₂O₂ will be visible.

  • Store the destained leaves in a solution of glycerol and ethanol (1:4 v/v) until ready for imaging.[7]

  • Observe and photograph the leaves under a light microscope. The intensity of the brown color is indicative of the amount of H₂O₂.

DAB_Staining_Workflow Start Excise Rice Leaf Segments Immerse Immerse in DAB Solution Start->Immerse Infiltrate Vacuum Infiltrate (30 min) Immerse->Infiltrate Incubate Incubate in Dark (8-12 hours) Infiltrate->Incubate Destain Destain with Boiling Ethanol Incubate->Destain Store Store in Glycerol/Ethanol Destain->Store Image Microscopic Observation Store->Image

Caption: Experimental workflow for DAB staining of rice leaves.

Protocol 2: Spectrophotometric Quantification of H₂O₂

This protocol provides a quantitative method to measure the concentration of H₂O₂ in rice leaf tissue extracts.

Materials:

  • Rice leaves treated with this compound and control leaves (frozen in liquid nitrogen)

  • Trichloroacetic acid (TCA), 0.1% (w/v)

  • Potassium phosphate buffer (10 mM, pH 7.0)

  • Potassium iodide (KI), 1 M

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Harvest rice leaves at desired time points after this compound treatment and immediately freeze them in liquid nitrogen. Store at -80°C until use.

  • Grind 0.1 g of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with 1 mL of 0.1% TCA.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the H₂O₂.

  • In a new microcentrifuge tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

  • Incubate the reaction mixture in the dark for 1 hour at room temperature.

  • Measure the absorbance of the solution at 390 nm using a spectrophotometer.[8] Use a blank containing 0.1% TCA instead of the leaf extract.

  • Prepare a standard curve using known concentrations of H₂O₂ (e.g., 0-100 µM) and use it to calculate the H₂O₂ concentration in the plant samples. The concentration is typically expressed as µmol per gram of fresh weight (µmol/g FW).

H2O2_Quantification_Workflow Start Harvest and Freeze Rice Leaves Grind Grind in 0.1% TCA Start->Grind Centrifuge Centrifuge at 12,000 x g Grind->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix with Phosphate Buffer and KI Supernatant->Mix Incubate Incubate in Dark (1 hour) Mix->Incubate Measure Measure Absorbance at 390 nm Incubate->Measure Calculate Calculate H₂O₂ Concentration Measure->Calculate

Caption: Workflow for spectrophotometric quantification of H₂O₂.

Concluding Remarks

The protocols provided here offer robust methods for investigating the role of H₂O₂ in this compound-induced defense responses in rice. For qualitative analysis, DAB staining is a reliable technique to visualize H₂O₂ accumulation in-situ. For quantitative measurements, the spectrophotometric assay provides a straightforward and reproducible method. By employing these techniques, researchers can gain valuable insights into the biochemical and molecular mechanisms underlying plant-pathogen and plant-herbivore interactions mediated by chemical elicitors like this compound.

References

Application Notes and Protocols for Assessing Bismerthiazol's Control of Citrus Canker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the efficacy of Bismerthiazol in controlling citrus canker, a significant disease affecting citrus crops worldwide caused by the bacterium Xanthomonas citri subsp. citri. The following protocols are based on established research and provide a framework for consistent and reproducible assessment of this compound's bactericidal and plant defense-inducing properties.

In Vitro Efficacy Assessment of this compound

This protocol outlines the determination of the direct inhibitory effect of this compound on the growth of Xanthomonas citri subsp. citri in a laboratory setting.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and EC50 Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of X. citri subsp. citri (MIC) and the concentration that inhibits 50% of bacterial growth (EC50).

Materials:

  • This compound (technical grade, e.g., 92.5% purity)[1]

  • Xanthomonas citri subsp. citri culture

  • Nutrient Broth (NB) medium[1]

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of X. citri subsp. citri into 5 mL of NB medium and incubate overnight at 28°C with shaking to obtain a fresh bacterial suspension. Adjust the bacterial suspension to a concentration of 10^6 CFU/mL.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in NB medium to achieve the desired starting concentration.

  • Serial Dilutions: Perform serial dilutions of the this compound solution in the 96-well microplate using NB medium to obtain a range of concentrations (e.g., 0, 30, 50, 100, 150, 160 µg/mL)[1].

  • Inoculation: Add 10 µL of the prepared bacterial suspension to each well containing the different concentrations of this compound. Include a positive control (bacteria in NB medium without this compound) and a negative control (NB medium only).

  • Incubation: Incubate the microplate at 28°C for 24-48 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a spectrophotometer to determine bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the inhibition rate against the this compound concentration to determine the EC50 value.

Quantitative Data Summary
This compound Concentration (µg/mL)Growth Inhibition Rate (%)[1]
3011.66
5021.84
10064.13
15095.44
16099.19

A concentration of 200 µg/mL of this compound has been shown to inhibit the growth of X. citri subsp. citri by 50%[1].

In Vivo Efficacy Assessment of this compound

This protocol details the evaluation of this compound's effectiveness in controlling citrus canker on citrus plants.

Experimental Protocol: Protective and Curative Activity Assessment

Objective: To assess the ability of this compound to prevent (protective) and treat (curative) citrus canker infection on susceptible citrus plants.

Materials:

  • Susceptible citrus plants (e.g., 'Duncan' grapefruit)[1]

  • This compound solution (e.g., 400 µg/mL)[1]

  • Xanthomonas citri subsp. citri suspension (10^8 CFU/mL)

  • Syringes without needles for infiltration or spray bottles for surface inoculation

  • Controlled environment chamber or greenhouse

  • Calipers for lesion measurement

Procedure:

  • Plant Acclimatization: Acclimatize citrus plants in a controlled environment for at least one week before the experiment.

  • Protective Treatment:

    • Apply this compound solution to the leaves of one group of plants at different time points before inoculation (e.g., 5, 3, and 1 day prior)[1].

    • Use a fine mist sprayer to ensure even coverage.

    • Include a control group sprayed with water.

  • Curative Treatment:

    • Inoculate a separate group of plants with the X. citri subsp. citri suspension.

    • Apply this compound solution at different time points after inoculation (e.g., 1 and 3 days post-inoculation)[1].

    • Include a control group inoculated but not treated with this compound.

  • Inoculation: Inoculate the leaves by either infiltrating the bacterial suspension into the leaf tissue with a needleless syringe or by spraying the leaf surface until runoff.

  • Incubation: Maintain the plants in a high-humidity environment at an appropriate temperature (e.g., 28-30°C) to facilitate infection.

  • Disease Assessment:

    • After a set period (e.g., 14-21 days), visually assess the disease severity.

    • Count the number of canker lesions per leaf and measure their diameter.

    • Calculate the disease incidence (%) and disease severity index.

  • Data Analysis: Compare the disease severity in the treated groups with the control groups to determine the inhibition rate of this compound.

Quantitative Data Summary
Treatment Time (Relative to Inoculation)This compound Concentration (µg/mL)Inhibition Rate (%)[1]
5 days prior40091.65
3 days prior40094.40
1 day prior40096.94
1 day post40094.90
3 days post40061.90

Assessment of this compound-Induced Host Defense Response

This compound not only exhibits direct bactericidal activity but also triggers the plant's own defense mechanisms.[1][2] This protocol describes how to assess the induction of defense-related gene expression.

Experimental Protocol: Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of defense-related genes in citrus leaves following this compound treatment.

Materials:

  • Citrus leaf samples treated with this compound and control samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target defense-related genes (e.g., PR1, PR2, CHI, PAL1, NPR1) and a reference gene (e.g., actin)[1]

Procedure:

  • Sample Collection and Storage: Collect leaf samples at different time points after this compound treatment, immediately freeze them in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Purification: Extract total RNA from the leaf samples using a suitable kit and treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression levels using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the expression levels in this compound-treated samples to the control samples.

Signaling Pathway Induced by this compound

This compound treatment has been shown to induce the expression of genes involved in the salicylic acid (SA) signaling pathway and priming of the plant's defense response.[1][2]

G This compound This compound Application Plant_Cell Citrus Plant Cell This compound->Plant_Cell SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathway Plant_Cell->SA_Biosynthesis SA_Signaling SA Signaling Pathway Plant_Cell->SA_Signaling Flavonoid_Pathway Flavonoid Pathway Plant_Cell->Flavonoid_Pathway Priming Defense Priming Plant_Cell->Priming PAL1 PAL1 Gene Expression SA_Biosynthesis->PAL1 NPR_Genes NPR1, NPR2, NPR3 Gene Expression SA_Signaling->NPR_Genes PR_Genes Pathogenesis-Related (PR) Genes Expression (PR1, PR2, CHI) NPR_Genes->PR_Genes Enhanced_Defense Enhanced Defense Response against X. citri PR_Genes->Enhanced_Defense CHS_CHI_Genes CitCHS, CitCHI Gene Expression Flavonoid_Pathway->CHS_CHI_Genes CHS_CHI_Genes->Enhanced_Defense AZI1 AZI1 Gene Expression Priming->AZI1 AZI1->Enhanced_Defense

Caption: this compound-induced defense signaling in citrus.

Residue Analysis of this compound in Citrus

This protocol provides a general framework for the determination of this compound residues in citrus fruit using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

Objective: To quantify the amount of this compound residue in citrus fruit samples.

Materials:

  • Citrus fruit samples (peel and flesh)

  • Homogenizer or blender

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO4, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO4)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize a representative sample of the citrus fruit (e.g., 10-15 g).

    • Weigh the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of ACN to the sample.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and then centrifuge.

  • Clean-up (d-SPE):

    • Take an aliquot of the ACN supernatant.

    • Add it to a d-SPE tube containing the appropriate sorbents to remove interfering matrix components.

    • Vortex and then centrifuge.

  • LC-MS/MS Analysis:

    • Take the final cleaned-up extract and dilute it if necessary.

    • Inject an aliquot into the LC-MS/MS system.

    • Develop a suitable LC gradient and MS/MS method for the detection and quantification of this compound.

  • Data Analysis:

    • Construct a calibration curve using this compound standards.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

G Start Start: Citrus Fruit Sample Homogenization Homogenization Start->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (Supernatant + Sorbents) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis End End: Quantified this compound Residue Analysis->End

Caption: QuEChERS workflow for this compound residue analysis.

References

Application Notes and Protocols for the Experimental Use of Bismerthiazol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a systemic bactericide and a known plant defense activator. It is effective against a range of plant pathogenic bacteria, primarily from the Xanthomonas genus, the causal agents of diseases such as bacterial leaf blight in rice and citrus canker.[1][2][3] Beyond its direct antimicrobial properties, this compound also functions as a chemical elicitor, inducing systemic acquired resistance (SAR) in plants by activating various defense-related signaling pathways.[3][4] This dual mode of action makes it a valuable tool for research in plant pathology, plant immunology, and the development of novel crop protection strategies.

These application notes provide detailed protocols for the preparation of this compound formulations for experimental use, along with a summary of its biological activity and mechanism of action.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione
Molecular Formula C₅H₆N₆S₄
Molecular Weight 278.40 g/mol
Appearance White to light yellow crystalline powder
Solubility Poorly soluble in water. Soluble in organic solvents such as N,N-dimethylformamide (DMF).

Data Presentation: Biological Activity of this compound

The following table summarizes the effective concentrations of this compound against various plant pathogens.

PathogenHost PlantEC₅₀ (in vitro)Effective Concentration (in planta)Reference(s)
Xanthomonas oryzae pv. oryzae (Xoo)Rice~12 µg/mL150 µg/mL (98% reduction in lesion length)[1]
Xanthomonas oryzae pv. oryzicolaRice~18 µg/mLNot specified[1]
Xanthomonas citri subsp. citriCitrus85 µg/mL≥300 µg/mL (>90% reduction in pathogen level)[1]
Xanthomonas axonopodis pv. citri (Xac)CitrusNot specifiedNot specified[5]
Pseudomonas syringae pv. actinidiae (Psa)KiwifruitNot specifiedNot specified[5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in N,N-dimethylformamide (DMF).

Materials:

  • This compound powder (≥98% purity)

  • N,N-dimethylformamide (DMF), analytical grade

  • Sterile, amber glass vials or bottles

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm), compatible with organic solvents

Procedure:

  • In a chemical fume hood, weigh out 100 mg of this compound powder and transfer it to a sterile amber glass vial.

  • Add 10 mL of DMF to the vial.

  • Place a sterile magnetic stir bar in the vial and cap it securely.

  • Stir the solution on a magnetic stirrer at room temperature until the this compound is completely dissolved.

  • For applications requiring sterile conditions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile amber vial.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to one week. Protect from light.

Preparation of Working Solutions for Plant Treatment

This protocol provides instructions for diluting the stock solution to prepare working solutions for root and spray applications.

Materials:

  • This compound stock solution (10 mg/mL)

  • Sterile distilled water

  • Tween® 20 or Tween® 60 (surfactant)

  • Sterile conical tubes or flasks

4.2.1. Root Treatment Solution (e.g., 50 mg/L)

  • To prepare 100 mL of a 50 mg/L (50 µg/mL) working solution, add 500 µL of the 10 mg/mL this compound stock solution to 99.5 mL of sterile distilled water.

  • Add a surfactant, such as Tween® 20 or Tween® 60, to a final concentration of 0.01% (v/v) to aid in dispersion. For 100 mL, this would be 10 µL.

  • Mix the solution thoroughly by vortexing or inverting the tube.

  • This working solution is now ready for use in hydroponic systems or for soil drench applications.

4.2.2. Spray Treatment Solution (e.g., 100 mg/L)

  • To prepare 100 mL of a 100 mg/L (100 µg/mL) working solution, add 1 mL of the 10 mg/mL this compound stock solution to 99 mL of sterile distilled water.

  • Add a surfactant, such as Tween® 20 or Tween® 60, to a final concentration of 0.01% (v/v).

  • Mix thoroughly.

  • The solution is now ready to be applied to plant foliage using a fine-mist sprayer.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mode of action: direct antimicrobial activity and induction of plant defense responses.

Direct Antimicrobial Action: this compound directly inhibits the growth of pathogenic bacteria.[1]

Induction of Plant Defense: this compound is a potent elicitor of systemic acquired resistance (SAR) in plants. The specific signaling pathways activated can vary depending on the plant species.

  • In Rice: this compound treatment induces the biosynthesis of jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[4] These signaling molecules are key components of the induced resistance pathway against pathogens and herbivores.[3][4] The salicylic acid (SA) pathway does not appear to be significantly induced in rice by this compound.[4]

  • In Citrus: In contrast to rice, this compound application in citrus activates the salicylic acid (SA) signaling pathway.[1] This is evidenced by the upregulation of SA-responsive pathogenesis-related (PR) genes such as PR1, PR2, and CHI, as well as the key regulatory gene NPR1 (Nonexpresser of PR genes 1).[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Plant Application cluster_analysis Downstream Analysis stock This compound Stock (10 mg/mL in DMF) dilution Dilution in dH₂O + 0.01% Tween stock->dilution Dilute working Working Solution (e.g., 50-100 mg/L) dilution->working Prepare root Root Treatment (Hydroponics/Drench) working->root spray Foliar Spray working->spray pathogen Pathogen Challenge root->pathogen spray->pathogen gene Gene Expression Analysis (qRT-PCR) pathogen->gene metabolite Metabolite Profiling (Hormone levels) pathogen->metabolite

Experimental workflow for this compound application.

signaling_pathway cluster_rice Rice Defense Pathway cluster_citrus Citrus Defense Pathway bismerthiazol_rice This compound ja_et_h2o2 ↑ JA, ET, H₂O₂ Biosynthesis bismerthiazol_rice->ja_et_h2o2 rice_resistance Induced Resistance (Pathogens & Herbivores) ja_et_h2o2->rice_resistance bismerthiazol_citrus This compound sa_pathway ↑ SA Signaling Pathway bismerthiazol_citrus->sa_pathway npr1 ↑ NPR1 Expression sa_pathway->npr1 pr_genes ↑ PR Gene Expression (PR1, PR2, CHI) npr1->pr_genes citrus_resistance Induced Resistance (Citrus Canker) pr_genes->citrus_resistance

This compound-induced signaling pathways in plants.

Safety Precautions

  • This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

  • Dispose of chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Gene Expression Analysis in Bismerthiazol-Treated Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a bactericide known for its role in protecting plants against a variety of pathogens. Beyond its direct antimicrobial properties, this compound also functions as a chemical elicitor, activating the plant's innate immune system to induce disease resistance.[1][2] This induced resistance is mediated by complex signaling pathways that lead to the differential expression of a suite of defense-related genes. Understanding the molecular mechanisms and the specific genes regulated by this compound is crucial for optimizing its use in agriculture and for the development of novel plant protection strategies.

These application notes provide a comprehensive overview of the gene expression analysis in this compound-treated plants. They include a summary of the key signaling pathways involved, illustrative quantitative data on gene expression changes, and detailed protocols for relevant experimental techniques.

Key Signaling Pathways Activated by this compound

This compound treatment in plants has been shown to activate several key defense signaling pathways, leading to a broad-spectrum resistance against pathogens and even herbivores.[1][2] The primary pathways implicated are the Jasmonic Acid (JA) pathway, the Ethylene (ET) pathway, and the Salicylic Acid (SA) pathway, often accompanied by the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][3]

  • Jasmonic Acid (JA) and Ethylene (ET) Signaling: These pathways are central to the plant's defense against necrotrophic pathogens and herbivorous insects. This compound treatment has been observed to enhance the levels of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), as well as ethylene.[1] This activation leads to the expression of downstream defense genes, such as those encoding Pathogenesis-Related (PR) proteins and enzymes involved in the production of secondary metabolites with antimicrobial properties.[4]

  • Salicylic Acid (SA) Signaling: The SA pathway is predominantly associated with resistance against biotrophic pathogens. While some studies suggest this compound can activate the SA pathway, its role appears to be context-dependent and may vary between plant species.[1][5] Activation of the SA pathway typically leads to the induction of a different set of PR genes (e.g., PR-1, PR-2, PR-5) and is a key component of Systemic Acquired Resistance (SAR).[6]

  • Reactive Oxygen Species (ROS) Production: An increase in H₂O₂ levels is a common response to this compound treatment.[1][3] ROS act as signaling molecules to potentiate the defense response and can also have direct antimicrobial effects.

Quantitative Gene Expression Analysis

The application of this compound leads to significant changes in the transcript levels of various defense-related genes. While comprehensive transcriptomic data (RNA-seq or microarray) for this compound is not extensively available in public literature, the following table provides an illustrative summary of expected quantitative changes in key genes based on the known activation of defense pathways. These values are representative of what might be observed in a typical qRT-PCR or RNA-seq experiment.

Gene CategoryGene Name (Example)FunctionExpected Fold Change (this compound vs. Control)
JA Biosynthesis Lipoxygenase (LOX)Key enzyme in jasmonic acid biosynthesis2 - 5
JA Signaling Jasmonate ZIM-domain protein (JAZ)Repressor of JA signaling (often transiently induced)1.5 - 3
ET Signaling Ethylene Response Factor 1 (ERF1)Transcription factor in the ethylene signaling pathway2 - 4
Pathogenesis-Related (PR) Proteins PR-1 (SA marker)Antifungal activity3 - 10
PR-3 (Chitinase)Degrades fungal cell walls2 - 6
PR-4 (Chitinase)Degrades fungal cell walls2 - 5
PR-5 (Thaumatin-like)Antifungal activity3 - 8
PDF1.2 (Plant Defensin)Antimicrobial peptide (JA/ET marker)5 - 15
Transcription Factors WRKY45Positive regulator of SA-mediated defense in rice4 - 8

Experimental Protocols

Plant Treatment with this compound

Objective: To induce a defense response in plants for subsequent gene expression analysis.

Materials:

  • This compound (wettable powder or solution)

  • Healthy, uniformly grown plants (e.g., rice, Arabidopsis, tomato)

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or soil drenching equipment

  • Growth chamber or greenhouse with controlled conditions

Protocol:

  • Prepare a stock solution of this compound according to the manufacturer's instructions. A typical concentration for experimental use is in the range of 10-50 mg/L.[3]

  • For foliar application, dilute the stock solution to the desired final concentration in distilled water containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.

  • For soil drench application, dilute the stock solution in the nutrient solution or water used for irrigation.

  • Treat the plants by spraying the leaves until runoff or by applying a defined volume of the solution to the soil.

  • Treat a control group of plants with a solution containing only distilled water and the surfactant.

  • Place the treated and control plants back into the growth chamber or greenhouse.

  • Harvest plant tissue (e.g., leaves, roots) at various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours) to capture both early and late gene expression responses.

  • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis

Objective: To isolate high-quality RNA from plant tissue and convert it into complementary DNA (cDNA) for gene expression analysis.

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • RNA extraction kit (e.g., TRIzol, RNeasy Plant Mini Kit)

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

  • cDNA synthesis kit

Protocol:

  • Grind the frozen plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Extract total RNA from the powdered tissue using a commercial RNA extraction kit, following the manufacturer's protocol.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify the integrity of the RNA by running an aliquot on a 1% agarose gel. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR) Analysis

Objective: To quantify the expression levels of specific target genes in response to this compound treatment.

Materials:

  • cDNA samples

  • Gene-specific primers for target and reference genes (designed using software like Primer3)

  • SYBR Green or probe-based qPCR master mix

  • Real-time PCR instrument

  • Optical-grade PCR plates or tubes

Protocol:

  • Design and validate primers for your target defense-related genes and at least two stable reference genes (e.g., Actin, Ubiquitin, EF1α).

  • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • Set up the reactions in a qPCR plate, including no-template controls (NTC) for each primer pair.

  • Perform the qPCR run using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

RNA Sequencing (RNA-seq) Analysis

Objective: To obtain a global profile of gene expression changes in response to this compound treatment.

Materials:

  • High-quality total RNA samples

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for data analysis

Protocol:

  • Prepare RNA-seq libraries from the total RNA samples using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Assess the quality and quantity of the prepared libraries.

  • Sequence the libraries on an NGS platform to generate raw sequencing reads.

  • Perform quality control on the raw reads and trim adapter sequences and low-quality bases.

  • Align the cleaned reads to a reference plant genome.

  • Quantify the expression level of each gene by counting the number of reads that map to it.

  • Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform functional annotation and pathway analysis of the DEGs to identify enriched biological processes and signaling pathways.

Visualizations

Bismerthiazol_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Activates ROS ROS (H₂O₂) PlantCell->ROS SA_Pathway Salicylic Acid Pathway PlantCell->SA_Pathway JA_ET_Pathway Jasmonic Acid & Ethylene Pathways PlantCell->JA_ET_Pathway ROS->SA_Pathway ROS->JA_ET_Pathway PR_Genes_SA PR-1, PR-2, PR-5 Gene Expression SA_Pathway->PR_Genes_SA Induces PR_Genes_JA_ET PDF1.2, PR-3, PR-4 Gene Expression JA_ET_Pathway->PR_Genes_JA_ET Induces Disease_Resistance Induced Disease Resistance PR_Genes_SA->Disease_Resistance PR_Genes_JA_ET->Disease_Resistance

Caption: this compound-induced signaling pathways in plants.

Gene_Expression_Workflow Plant_Treatment 1. Plant Treatment (this compound vs. Control) Tissue_Harvesting 2. Tissue Harvesting (Time Course) Plant_Treatment->Tissue_Harvesting RNA_Extraction 3. Total RNA Extraction Tissue_Harvesting->RNA_Extraction Quality_Control 4. RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->Quality_Control cDNA_Synthesis 5. cDNA Synthesis Quality_Control->cDNA_Synthesis qRT_PCR 6a. qRT-PCR Analysis (Targeted Gene Expression) cDNA_Synthesis->qRT_PCR RNA_Seq 6b. RNA-Seq Analysis (Global Gene Expression) cDNA_Synthesis->RNA_Seq Data_Analysis 7. Data Analysis (Relative Quantification, DEG Analysis) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis Biological_Interpretation 8. Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for gene expression analysis.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bismerthiazol Resistance in Xanthomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying bismerthiazol resistance in Xanthomonas species.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound against Xanthomonas species?

A1: this compound has a dual mode of action. It directly inhibits bacterial growth and can also induce a defense response in the host plant.[1][2] In Xanthomonas oryzae pv. oryzae (Xoo), this compound has been shown to reduce virulence by inhibiting the histidine utilization (Hut) pathway and quorum sensing (QS).[1]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) or EC50 values for this compound against susceptible Xanthomonas strains?

A2: The reported MIC and EC50 values for this compound against susceptible Xanthomonas strains can vary. For example, the MIC for X. oryzae pv. oryzae has been reported to be around 16 µg/mL.[3] EC50 values for Xoo have been reported in the range of 68.50 µg/mL to 99.31 µg/mL.[1] For Xanthomonas citri subsp. citri, significant growth inhibition is observed at concentrations between 100 and 160 µg/mL.[4]

Q3: Is there evidence of cross-resistance between this compound and other bactericides?

A3: Studies on X. oryzae pv. oryzae mutants resistant to zinc thiazole have shown no cross-resistance to this compound, suggesting different modes of action or resistance mechanisms.[5]

Q4: What is the stability of this compound resistance in the absence of selective pressure?

A4: In vivo-induced this compound resistance in X. oryzae pv. oryzae has been shown to be stable. Resistant mutants retained their resistance phenotype after 10 subcultures on this compound-free media and after being re-isolated from untreated rice plants.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC results.

  • Possible Cause 1: this compound solution degradation.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment. While specific stability data is limited, it is best practice to dissolve the compound in a suitable solvent (e.g., DMSO) and store it at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Variation in inoculum density.

    • Troubleshooting Tip: Ensure a standardized inoculum is used for each MIC assay. Spectrophotometrically adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.1) and verify cell counts by plating serial dilutions.

  • Possible Cause 3: Inconsistent incubation conditions.

    • Troubleshooting Tip: Maintain consistent incubation temperature and duration (e.g., 28°C for 24-48 hours). Ensure proper aeration by using breathable plate seals or loose lids if shaking is required.

Issue 2: My in vivo resistant Xanthomonas mutant appears susceptible in vitro.

  • Possible Cause: The resistance mechanism is primarily effective within the host plant environment.

    • Troubleshooting Tip: This is a documented phenomenon for this compound resistance in X. oryzae pv. oryzae.[6] The resistance may be linked to the overexpression of stress-response genes, like those encoding ClpP proteases, which confers a fitness advantage in the plant but may lead to increased sensitivity in nutrient-rich lab media.[6] Your primary confirmation of resistance should be through in vivo pathogenicity assays on host plants treated with this compound.

Issue 3: Failure to induce stable this compound-resistant mutants.

  • Possible Cause 1: Insufficient selective pressure.

    • Troubleshooting Tip: When generating resistant mutants through continuous exposure, gradually increase the concentration of this compound in the culture medium. Start with a sub-lethal concentration (e.g., 1/2 MIC) and incrementally increase it as the bacterial population adapts.

  • Possible Cause 2: High fitness cost of resistance.

    • Troubleshooting Tip: Resistance mutations may lead to reduced growth rates or other fitness disadvantages.[5][6] Ensure that incubation times are sufficient to allow for the growth of potentially slower-growing resistant mutants. It may be beneficial to plate the exposed bacteria on non-selective media to recover any viable cells and then test them for resistance.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound against Xanthomonas Species

Xanthomonas SpeciesStrain TypeParameterValue (µg/mL)Reference(s)
X. oryzae pv. oryzaeSusceptibleMIC16[3]
X. oryzae pv. oryzaeSusceptibleEC5077.46 - 99.31[1]
X. oryzae pv. oryzicolaSusceptibleEC5068.50[1]
X. citri subsp. citriSusceptibleMIC>160[4]
X. citri subsp. citriSusceptibleMBC≥300[7]

Table 2: Fitness Characteristics of this compound-Resistant Xanthomonas oryzae pv. oryzae Mutants

CharacteristicObservationReference(s)
Growth Rate Resistant mutants grew faster than the wild-type during the logarithmic phase in vitro.[1]
Pathogenicity/Virulence Deletion of genes (ClpP and its subunits) associated with in vivo resistance resulted in decreased pathogenicity.[6]
Biofilm Production Deletion of ClpP and its subunits led to decreased biofilm production.[6]
Motility Deletion of ClpP and its subunits resulted in reduced swimming ability.[6]
Exopolysaccharide (EPS) Production Deletion of ClpP and its subunits caused a decrease in EPS production.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of Xanthomonas into a suitable broth medium (e.g., Nutrient Broth or Tryptic Soy Broth).

    • Incubate at 28°C with shaking until the culture reaches the mid-logarithmic phase.

    • Adjust the bacterial suspension with fresh broth to achieve an optical density at 600 nm (OD600) corresponding to approximately 1 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of 1 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a calculated volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration, and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 28°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Induction of this compound-Resistant Mutants
  • Prepare Agar Plates: Prepare nutrient agar plates containing varying concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the predetermined MIC for the susceptible parent strain).

  • Bacterial Culture: Grow a culture of the susceptible Xanthomonas strain to a high density (late logarithmic or early stationary phase).

  • Selection:

    • Plate a large number of cells (e.g., 10⁸ to 10⁹ CFU) onto the agar plates containing this compound.

    • Incubate the plates at 28°C for 3-7 days, or until colonies appear.

  • Isolation and Purification:

    • Pick individual colonies that grow on the selection plates.

    • Streak each colony onto a fresh agar plate with the same concentration of this compound to purify the resistant mutant and confirm its phenotype.

    • Also, streak the colony onto a non-selective agar plate to maintain the culture.

  • Confirmation of Resistance:

    • Perform an MIC assay (as per Protocol 1) on the putative resistant mutants to quantify the level of resistance compared to the parent strain.

    • For stability testing, subculture the resistant mutant daily for at least 10 days on non-selective agar and then re-determine the MIC.

Protocol 3: Assessment of Fitness Cost - Virulence Assay
  • Plant Preparation: Grow susceptible host plants (e.g., rice for X. oryzae pv. oryzae) under controlled conditions until they reach an appropriate age for inoculation (e.g., 40-day-old rice plants).[8]

  • Inoculum Preparation:

    • Prepare bacterial suspensions of the wild-type and the this compound-resistant mutant strains.

    • Wash the cells with sterile water or phosphate-buffered saline (PBS) and resuspend to a standardized concentration (e.g., 10⁸ CFU/mL).

  • Inoculation:

    • Use the leaf-clipping method for inoculation.[9] Dip sterile scissors into the bacterial suspension and cut the tips of the upper leaves of the host plants.

    • Inoculate a set of plants with the wild-type strain, another set with the resistant mutant, and a control set with sterile water.

  • Incubation: Maintain the inoculated plants in a high-humidity environment for 24 hours, then move them to standard growth conditions.

  • Disease Assessment:

    • Measure the length of the disease lesions that develop from the point of inoculation downwards on the leaves at a set time point (e.g., 14 days post-inoculation).[8][9]

    • A significant reduction in lesion length for the resistant mutant compared to the wild-type indicates a fitness cost in terms of reduced virulence.

Visualizations

Resistance_Induction_Workflow cluster_prep Preparation cluster_selection Selection & Isolation cluster_characterization Characterization start Start with Susceptible Xanthomonas Strain prep_culture Prepare High-Density Bacterial Culture start->prep_culture plate_bacteria Plate Bacteria on This compound-Amended Agar prep_culture->plate_bacteria prep_plates Prepare Agar Plates with Increasing this compound Conc. prep_plates->plate_bacteria incubate Incubate until Colonies Appear plate_bacteria->incubate pick_colonies Isolate and Purify Resistant Colonies incubate->pick_colonies confirm_mic Confirm Resistance (MIC Assay) pick_colonies->confirm_mic stability_test Test for Stability confirm_mic->stability_test fitness_test Assess Fitness Cost (e.g., Virulence Assay) confirm_mic->fitness_test

Caption: Workflow for inducing and characterizing this compound-resistant mutants.

Signaling_Pathway cluster_this compound cluster_pathway Bacterial Cell cluster_virulence Phenotypic Outcomes bis This compound hut Histidine Utilization (Hut) Pathway bis->hut Inhibits qs Quorum Sensing (QS) System bis->qs Inhibits hut->qs Contributes to virulence Decreased Virulence (e.g., reduced EPS, motility) qs->virulence Regulates

Caption: this compound's inhibitory action on bacterial signaling pathways.

References

Technical Support Center: Optimizing Bismerthiazol Application Timing for Disease Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective use of Bismerthiazol in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic bactericide with both protective and curative properties.[1] Its mode of action is multifaceted, involving the direct inhibition of bacterial growth and the induction of the plant's own defense mechanisms.[2][3] It has been shown to enhance the production of hydrogen peroxide (H₂O₂) and activate cellular defense responses in plants.[4][5]

Q2: Which plant signaling pathways are activated by this compound?

A2: this compound has been demonstrated to induce plant defense responses by activating several key signaling pathways. In citrus, it triggers the salicylic acid (SA) signaling pathway.[3] In rice, it has been shown to enhance the biosynthesis of jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[4][6]

Q3: What is the optimal timing for this compound application for disease prevention?

A3: For optimal disease prevention, this compound should be applied before the onset of disease or at the very first signs of infection. Its protective activity is more effective than its curative activity. In agricultural settings for rice bacterial leaf blight, application is recommended at the 3-4 leaf stage, 5 days before transplanting, and at the early stage of disease occurrence.[1] For research purposes, pre-treatment of plants prior to pathogen inoculation is crucial for evaluating its protective effects.

Troubleshooting Guide

Q1: I am observing phytotoxicity (e.g., leaf burn, chlorosis, stunting) in my experimental plants after this compound application. What could be the cause and how can I mitigate it?

A1: Phytotoxicity from this compound can occur if the product is applied improperly or under unfavorable environmental conditions.[7]

  • Potential Causes:

    • High Concentrations: The concentration of this compound may be too high for the specific plant species or cultivar being tested.

    • Environmental Stress: Applying this compound to plants under stress (e.g., high temperatures, drought) can increase the risk of phytotoxicity.[8]

    • Improper Formulation: Ensure this compound is properly dissolved and diluted. The use of appropriate solvents and surfactants is important.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Experiment: Determine the optimal, non-phytotoxic concentration for your specific plant system.

    • Optimize Environmental Conditions: Apply this compound during cooler parts of the day and ensure plants are well-watered.

    • Check Formulation: For experimental use, this compound can be dissolved in N,N-dimethylformamide (DMF) before dilution in water with a surfactant like Tween-60.[9]

    • Observe for Symptom Patterns: Phytotoxicity symptoms often appear rapidly and uniformly across treated plants, which can help distinguish it from disease symptoms.[10] New growth on the plant will likely appear healthy.[10]

Q2: I am not observing significant disease control in my experiments. What are the possible reasons?

A2: A lack of efficacy can be due to several factors related to application timing, pathogen resistance, and experimental setup.

  • Potential Causes:

    • Late Application: this compound is more effective as a protectant. Application after the disease is well-established will be less effective.[7]

    • Pathogen Resistance: Resistance to this compound has been observed in some field populations of Xanthomonas oryzae pv. oryzae.[11]

    • Photodegradation: this compound can be degraded by light, which may affect its efficacy.[12]

    • Incorrect Application Method: The chosen application method (e.g., root drench vs. foliar spray) may not be optimal for the specific plant-pathogen system.

  • Troubleshooting Steps:

    • Optimize Application Timing: Ensure this compound is applied prior to or at the time of pathogen inoculation in your experimental design.

    • Verify Pathogen Sensitivity: If possible, test the sensitivity of your bacterial strain to this compound using an in vitro assay.

    • Control for Light Exposure: Be mindful of the light conditions your this compound solutions are exposed to before and during application.

    • Test Different Application Methods: Compare the efficacy of different application methods, such as root treatment and foliar spray, to determine the most effective method for your experimental system.[9]

Q3: My this compound solution is changing color. Is this normal?

A3: Yes, a color change in a this compound solution upon exposure to light is a known phenomenon. The solution may turn from colorless to yellow due to photodegradation and the formation of elemental sulfur.[13] Interestingly, some studies have shown that the photolyzed solution can have greater inhibitory activity against Xanthomonas oryzae pv. oryzae than the non-photolyzed solution.[12]

Quantitative Data

Table 1: In Vitro Efficacy of this compound against Xanthomonas species

Target PathogenMediumEC₅₀ (µg/mL)Inhibition Rate at 150 µg/mL (%)
Xanthomonas oryzae pv. oryzaeNot specified~1298
Xanthomonas oryzae pv. oryzicolaNot specified~18Not specified
Xanthomonas citri subsp. citriNB Medium8595.44

Table 2: Effect of this compound Concentration on Rice Plant Growth and Herbivore Survival

Treatment (Root Application)Rice Root LengthSurvival Rate of WBPH Nymphs (%)
ControlNormal100
10 mg/L this compoundNormal73.1
20 mg/L this compoundNormal71.9
50 mg/L this compoundSlightly shorter6

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro and In Vivo Assays

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound powder

    • N,N-dimethylformamide (DMF)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMF to dissolve the powder. A common concentration for a stock solution is 1 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at 4°C in the dark to minimize degradation.

2. In Vitro Antibacterial Activity Assay

  • Objective: To determine the direct inhibitory effect of this compound on bacterial growth.

  • Materials:

    • This compound stock solution

    • Bacterial culture in the logarithmic growth phase

    • Nutrient Broth (NB) or other suitable liquid medium

    • 96-well microtiter plate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the liquid medium in the wells of a 96-well plate.

    • Add the bacterial suspension to each well to a final concentration of approximately 10⁶ CFU/mL.

    • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C for Xanthomonas spp.).

    • Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 6 hours for 24-48 hours) to monitor bacterial growth.

    • Calculate the inhibition rate and the half-maximal effective concentration (EC₅₀).

3. In Vivo Disease Control Assay in Rice (Leaf Clipping Method)

  • Objective: To evaluate the protective efficacy of this compound against bacterial leaf blight in rice.

  • Materials:

    • Rice plants (e.g., 30-35 days old)

    • This compound working solution (diluted from stock, e.g., 50-100 mg/L in distilled water with 0.01% Tween-60)

    • Xanthomonas oryzae pv. oryzae suspension (e.g., 10⁸ CFU/mL)

    • Sterile scissors

    • Atomizer for spraying

  • Procedure:

    • Apply the this compound working solution to the rice plants. Two common methods are:

      • Foliar Spray: Spray the above-ground parts of the plant with the solution until runoff.[9]

      • Root Treatment: Grow plants hydroponically and add this compound to the nutrient solution.[9]

    • Maintain a set of control plants treated with a mock solution (water with the same concentration of DMF and Tween-60).

    • After 24 hours, inoculate the plants with the bacterial suspension using the leaf clipping method: use sterile scissors dipped in the bacterial suspension to clip the tips of the upper leaves.

    • Incubate the plants in a high-humidity environment (e.g., >90%) at 28-30°C.

    • Measure the lesion length on the inoculated leaves at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Calculate the disease severity and the control efficacy of the this compound treatment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation cluster_assessment Assessment stock_solution Prepare this compound Stock Solution (in DMF) working_solution Prepare Working Solution (with Tween-60) stock_solution->working_solution plant_treatment Apply this compound (Spray or Root Drench) working_solution->plant_treatment bacterial_culture Grow Bacterial Culture pathogen_inoculation Inoculate with Pathogen (e.g., Leaf Clipping) bacterial_culture->pathogen_inoculation plant_growth Grow Plants plant_growth->plant_treatment plant_treatment->pathogen_inoculation incubation Incubate under Controlled Conditions pathogen_inoculation->incubation data_collection Measure Disease Severity (e.g., Lesion Length) incubation->data_collection data_analysis Analyze Data & Calculate Efficacy data_collection->data_analysis

Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.

signaling_pathway cluster_plant_cell Plant Cell This compound This compound sa_pathway Salicylic Acid (SA) Pathway This compound->sa_pathway activates ja_pathway Jasmonic Acid (JA) Pathway This compound->ja_pathway activates et_pathway Ethylene (ET) Pathway This compound->et_pathway activates h2o2 Hydrogen Peroxide (H₂O₂) This compound->h2o2 induces defense_genes Defense Gene Expression sa_pathway->defense_genes ja_pathway->defense_genes et_pathway->defense_genes h2o2->defense_genes plant_resistance Enhanced Plant Resistance defense_genes->plant_resistance

Caption: Simplified signaling pathways activated by this compound to induce plant defense.

References

Impact of photodegradation on Bismerthiazol efficacy and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bismerthiazol. The information focuses on the impact of photodegradation on the efficacy and stability of this bactericide.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is susceptible to photolytic degradation when exposed to light, including natural sunlight and simulated solar radiation.[1][2] This is a critical factor to consider during its storage, handling, and application in experimental settings.

Q2: How does photodegradation affect the efficacy of this compound?

A2: Contrary to what might be expected, the photodegradation of this compound has been shown to increase its inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium responsible for rice bacterial leaf blight.[1][2] Solutions of this compound exposed to light demonstrated greater inhibition of Xoo compared to non-exposed solutions.[1][2][3]

Q3: What are the major photodegradation products of this compound?

A3: Six primary photoproducts of this compound have been identified using liquid chromatography-mass spectrometry (LC-MS).[1][2] One of the key and biologically active photoproducts is 2-amino-5-mercapto-1,3,4-thiadiazole.[2] The formation of these products is responsible for the observed increase in efficacy.

Q4: What is the proposed mechanism for the increased activity after photodegradation?

A4: In vitro assays indicate that the sulfhydryl group is essential for the inhibitory activity against Xoo for both this compound and its photoproducts.[1][2] It is suggested that this compound and its active photoproduct, 2-amino-5-mercapto-1,3,4-thiadiazole, may share a similar mode of action.[1][2]

Q5: Are there any visual indicators of this compound photodegradation?

A5: Yes, when a solution of this compound is exposed to natural sunlight or lamplight, a yellow solid precipitate may form.[2] This precipitate is reportedly soluble in carbon disulfide and sodium sulfide but not in water, acetone, or methanol.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound. Uncontrolled exposure to light during experiments.1. Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under controlled and consistent lighting conditions. 3. If light exposure is part of the experiment, precisely control the duration and intensity of the light source.
Observed efficacy is higher than expected. Photodegradation of this compound leading to more active compounds.1. Quantify the extent of photodegradation using analytical methods like HPLC or LC-MS. 2. Compare the efficacy of freshly prepared, light-protected solutions with solutions intentionally exposed to light. 3. Consider that the "degraded" product may be the desired active form for your application.
Precipitate formation in this compound solutions. Formation of insoluble photoproducts upon light exposure.1. Confirm if the solution was exposed to light. 2. If the precipitate is undesirable, prepare fresh solutions and protect them from light. 3. If the photoproducts are of interest, characterize the precipitate to identify its composition.
Difficulty in replicating published efficacy data. Differences in experimental lighting conditions compared to the published study.1. Review the experimental protocol of the published study for details on lighting conditions (e.g., light source, intensity, duration of exposure). 2. If this information is not available, contact the authors for clarification. 3. Standardize the lighting conditions in your laboratory for all this compound experiments.

Quantitative Data

Table 1: Impact of Photodegradation on the In Vitro Inhibition of Xanthomonas oryzae pv. oryzae (Xoo) by this compound Solutions. [3]

Light Exposure ConditionDurationRelative Inhibition of Xoo (%)
Natural Sunlight0 days~30
4 days~50
6 days~60
Lamplight0 hours~35
4 hours~55
8 hours~65

Table 2: Identified Photodegradation Products of this compound. [2]

Photoproduct IDRetention Time (min)Molecular WeightIdentification
PP12.23-Lacks one sulfhydryl group
PP2--2-amino-1,3,4-thiadiazole
PP3---
PP4---
PP55.951332-amino-5-mercapto-1,3,4-thiadiazole
PP63.62-Lacks two sulfhydryl groups

Note: Detailed data for PP3 and PP4 were not specified in the provided search results.

Experimental Protocols

1. Protocol for Investigating this compound Photodegradation

  • Objective: To induce and analyze the photodegradation of this compound under controlled conditions.

  • Materials:

    • This compound

    • Methanol (or other suitable solvent)

    • Photochemical reaction instrument (e.g., solar simulator with a xenon lamp)

    • Stirrer

    • Quartz or borosilicate glass reaction vessel

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/L in methanol).

    • Place the solution in the photochemical reaction vessel.

    • Irradiate the solution using the solar simulator for specific time intervals (e.g., 4 and 8 hours). Maintain a constant temperature (e.g., 25 ± 1 °C) and stirring speed.

    • At each time point, withdraw an aliquot of the solution for analysis.

    • Analyze the samples using LC-MS to identify and quantify the parent this compound and its photoproducts.

    • A control sample should be kept in the dark under the same conditions to account for any degradation not induced by light.

2. Protocol for Assessing the Efficacy of Photodegraded this compound

  • Objective: To determine the inhibitory effect of photodegraded this compound on bacterial growth.

  • Materials:

    • Photodegraded this compound solution (from the protocol above)

    • Non-photodegraded (control) this compound solution

    • Bacterial culture (e.g., Xanthomonas oryzae pv. oryzae)

    • Appropriate liquid growth medium (e.g., Nutrient Broth)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a series of dilutions of both the photodegraded and control this compound solutions in the liquid growth medium.

    • Inoculate the diluted solutions with the bacterial culture to a specific starting optical density.

    • Incubate the cultures under appropriate growth conditions (e.g., temperature, shaking).

    • Monitor bacterial growth over time by measuring the optical density at a suitable wavelength (e.g., 600 nm).

    • Calculate the percentage of growth inhibition for each concentration of the photodegraded and control solutions relative to a no-treatment control.

    • Determine and compare the EC50 (half-maximal effective concentration) values.

Visualizations

Photodegradation_Pathway This compound This compound Photoproducts Mixture of Photoproducts This compound->Photoproducts Light Exposure PP1 PP1 (Lacks one sulfhydryl group) Photoproducts->PP1 PP6 PP6 (Lacks two sulfhydryl groups) Photoproducts->PP6 PP5 PP5 (2-amino-5-mercapto-1,3,4-thiadiazole) [Increased Activity] Photoproducts->PP5 PP2 PP2 (2-amino-1,3,4-thiadiazole) Photoproducts->PP2 Other_PPs Other Photoproducts Photoproducts->Other_PPs

Caption: Proposed photodegradation pathway of this compound.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results q1 Is the experiment light-sensitive? start->q1 a1_yes Implement strict light protection protocols (e.g., amber vials). q1->a1_yes Yes a1_no Investigate other experimental variables (e.g., temperature, pH, reagent quality). q1->a1_no No q2 Is efficacy unexpectedly high? a1_yes->q2 end Resolution a1_no->end a2_yes Hypothesize photodegradation. Analyze for photoproducts (LC-MS). q2->a2_yes Yes a2_no Review concentration calculations and positive controls. q2->a2_no No q3 Is a precipitate observed? a2_yes->q3 a2_no->end a3_yes Correlate with light exposure. Characterize the precipitate. q3->a3_yes Yes a3_no Check for solubility issues with the solvent or buffer. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Low Solubility of Bismerthiazol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of Bismerthiazol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: For most in vitro applications, particularly cell-based assays, starting with high-purity Dimethyl Sulfoxide (DMSO) is recommended due to its broad solvency power and compatibility with cell culture media at low final concentrations. If DMSO is not suitable for your experimental system, N,N-dimethylformamide (DMF) or methanol are viable alternatives mentioned in the literature[2]. For particularly difficult-to-dissolve batches, a co-solvent system, such as an ethanol and DMSO mixture, may improve solubility.

Q3: How should I prepare a stock solution and subsequent working solutions to avoid precipitation?

A3: Due to its low aqueous solubility, a careful, stepwise dilution process is critical. A high-concentration stock solution should first be prepared in an appropriate organic solvent (e.g., 10-50 mM in DMSO). To create a working solution, this stock should be serially diluted into your aqueous culture medium. It is crucial to add the stock solution to the media slowly, preferably drop-by-drop, while vortexing or swirling the media to ensure rapid dispersion and prevent the compound from precipitating out of solution. Pre-warming the culture medium to 37°C can also aid in this process[3].

Q4: What is the stability of this compound in solution and how should it be stored?

A4: In its solid powder form, this compound is stable for at least two years when stored at +4°C[3]. In solution, it is known to be susceptible to photolytic (light-induced) degradation[4][5]. Therefore, all stock and working solutions should be stored in amber or foil-wrapped vials to protect them from light. Stock solutions are best stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the known mechanism of action for this compound?

A5: The primary characterized mechanism of action for this compound is as a bactericide, particularly against plant pathogens like Xanthomonas oryzae[6]. In plants, it has been shown to induce host defense responses by activating signaling pathways involving jasmonic acid (JA), salicylic acid (SA), and hydrogen peroxide (H₂O₂)[7]. Its mechanism of action in mammalian cells has not been characterized. However, it is known that some bactericidal agents can induce mitochondrial dysfunction and oxidative stress in mammalian cells, which could be a potential area for investigation[8][9].

Data Summary Tables

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilitySource
WaterVery low / Hard to dissolve[2]
N,N-Dimethylformamide (DMF)Soluble[2]
MethanolSoluble[2]
ChloroformSoluble[3]
PyridineSoluble[2]
Dimethyl Sulfoxide (DMSO)Presumed Soluble (Standard for in vitro use)-
EthanolNot explicitly stated, may require co-solvent-

Table 2: Recommended Solvent Systems for Stock Solution Preparation

RankSolvent SystemRecommended Starting ConcentrationNotes
1100% DMSO 10-50 mMStandard choice for cell-based assays. Ensure final concentration in media is ≤0.5%, preferably ≤0.1% to avoid solvent toxicity[3].
2100% DMF 10-50 mMAn effective alternative to DMSO. Check for compatibility with your specific experimental system and cell type.
3Ethanol/DMSO Mixture Empirically DeterminedCan enhance solubility for highly insoluble compounds. The ratio should be optimized (e.g., 1:1).
4100% Methanol Empirically DeterminedUsed in some chemical studies, but its higher volatility and potential for cytotoxicity make it less ideal for long-term cell culture experiments compared to DMSO.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility

This protocol helps you estimate the solubility of this compound in a chosen solvent.

  • Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile, light-protected vial (e.g., a 1.5 mL amber microcentrifuge tube).

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 20 µL of DMSO) to the vial.

  • Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes. If the solid does not completely dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication can also be attempted.

  • Titration: If the solid remains undissolved, continue to add small, known volumes of the solvent (e.g., 10 µL at a time), vortexing thoroughly after each addition.

  • Endpoint: The point at which all the solid has just dissolved is the endpoint. Calculate the final concentration (mg/mL or molarity) based on the initial mass of this compound and the total volume of solvent added. This is your estimated maximum solubility.

  • Best Practice: For preparing a stock solution, it is advisable to work at a concentration slightly below this determined maximum (e.g., 80-90%) to ensure stability and prevent precipitation.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Prepare Stock Solution: Based on Protocol 1, prepare a concentrated stock solution (e.g., 20 mM) in sterile, high-purity DMSO. Aliquot into light-protected tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in sterile cell culture medium. For example, dilute your 20 mM stock 1:100 into medium to get a 200 µM solution. This helps minimize the shock of adding a highly concentrated organic solvent directly to your final culture.

  • Prepare Final Working Solution: Pre-warm the required volume of your final cell culture medium to 37°C.

  • Spike the Medium: While gently swirling or vortexing the warm medium, add the required volume of your stock or intermediate solution drop-by-drop. For example, to achieve a final concentration of 20 µM, add 100 µL of the 200 µM intermediate solution to 900 µL of warm medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to a separate batch of medium. This is essential to distinguish the effects of this compound from the effects of the solvent itself.

  • Immediate Use: Use the freshly prepared working solutions for your experiments immediately to avoid potential degradation or precipitation over time.

Troubleshooting Guide & Visualizations

Problem: My this compound powder is not dissolving in DMSO.

  • Solution: Follow the workflow below. Your batch of this compound may have lower solubility. First, confirm you have not exceeded the maximum solubility by following Protocol 1. Gentle warming (37°C) or sonication may help. If it still fails to dissolve, consider trying an alternative solvent like DMF or a co-solvent system.

G start Start: this compound won't dissolve check_protocol Did you follow Protocol 1 to find max solubility? start->check_protocol gentle_heat Try gentle warming (37°C) or sonication check_protocol->gentle_heat Yes end_fail Issue Persists: Contact Supplier check_protocol->end_fail No, start there still_undissolved Still undissolved? gentle_heat->still_undissolved try_alt_solvent Try alternative solvent (e.g., DMF) or co-solvent (Ethanol/DMSO) still_undissolved->try_alt_solvent Yes end_success Success: Solution Prepared still_undissolved->end_success No try_alt_solvent->end_success G cluster_prep Preparation Phase cluster_dilution Dilution Phase (Aseptic) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (or other organic solvent) to create concentrated stock weigh->dissolve store 3. Store stock solution at -20°C in light-protected aliquots dissolve->store warm_media 4. Pre-warm cell culture medium to 37°C store->warm_media add_stock 5. Add stock solution dropwise to warm medium while vortexing warm_media->add_stock final_conc 6. Ensure final solvent concentration is low (<0.1%) add_stock->final_conc experiment experiment final_conc->experiment Ready for Experiment G cluster_signals Signal Activation cluster_response Plant Defense Response This compound This compound JA Jasmonic Acid (JA) This compound->JA SA Salicylic Acid (SA) This compound->SA ET Ethylene (ET) This compound->ET H2O2 H₂O₂ Production This compound->H2O2 gene_exp Defense Gene Upregulation JA->gene_exp SA->gene_exp ET->gene_exp H2O2->gene_exp hr Hypersensitive Response-like Cell Death H2O2->hr resistance Increased Resistance to Pathogens & Herbivores gene_exp->resistance hr->resistance

References

Factors influencing Bismerthiazol uptake and translocation in plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the uptake and translocation of Bismerthiazol in plants. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in plants?

A1: this compound is a systemic fungicide used to control bacterial diseases in plants like rice, fruits, and vegetables.[1] Its mode of action involves inhibiting bacterial growth and inducing a defense response in the host plant.[1] It has both preventive and curative effects.

Q2: What are the known physicochemical properties of this compound?

A2: The available data on the physicochemical properties of this compound are summarized in the table below. Please note that there are conflicting reports regarding its LogP value, which is a critical parameter for predicting its movement in plants.

Q3: Is this compound taken up by the roots or leaves?

A3: this compound is described as a systemic fungicide, which implies it can be absorbed by the plant and moved through its vascular system.[1] Evidence from studies on rice suggests it can be taken up from a nutrient solution, indicating root uptake.[2] As a foliar-applied fungicide, it is also expected to be absorbed through the leaves.

Q4: What factors can influence the uptake of this compound by plants?

A4: Several factors can influence the uptake of this compound, including its physicochemical properties, environmental conditions, and the plant species. Key factors include:

  • Formulation: The type of formulation (e.g., wettable powder) and the adjuvants used can affect how well it adheres to and penetrates the leaf surface.

  • Environmental Conditions: Temperature, humidity, and light can impact both foliar and root uptake. High humidity, for example, can enhance the absorption of foliar-applied substances by keeping the leaf surface moist for longer.[3][4]

  • Soil Properties: For root uptake, soil pH, organic matter content, and texture can affect the availability of this compound in the soil solution. The degradation of similar compounds in soil has been shown to be pH-dependent.[5][6]

  • Plant Species and Growth Stage: The anatomy and physiology of the plant, such as the thickness of the leaf cuticle and the rate of transpiration, will influence uptake and translocation rates.

Q5: How does this compound move within the plant after uptake?

A5: As a systemic fungicide, this compound is expected to be translocated through the plant's vascular tissues. Movement can occur via the xylem (upward from the roots) and the phloem (to various sinks like new leaves, fruits, and roots). The direction and extent of translocation will depend on the point of application and the plant's physiological state.

Troubleshooting Experimental Issues

Problem 1: Low or inconsistent detection of this compound in plant tissues.

  • Possible Cause 1: Inefficient Extraction.

    • Troubleshooting: Ensure your extraction solvent is appropriate for this compound. It is soluble in organic solvents like methanol and acetone but has low water solubility.[1] Optimize your extraction procedure by adjusting the solvent-to-sample ratio, extraction time, and temperature. Consider using a tissue homogenizer for better cell disruption.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting: this compound can degrade under certain conditions. Minimize the time between sample collection and extraction. Store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light. Check the pH of your extraction buffer, as the stability of similar compounds can be pH-dependent.

  • Possible Cause 3: Limited Uptake.

    • Troubleshooting: Review your application method. For foliar application, ensure good leaf coverage and consider the use of adjuvants to improve adhesion and penetration. For root application, check the pH and organic matter content of your soil or hydroponic solution, as these can affect availability.

Problem 2: High variability in translocation data between replicate plants.

  • Possible Cause 1: Differences in Plant Physiology.

    • Troubleshooting: Use plants of the same age and growth stage. Ensure uniform growing conditions (light, temperature, humidity, and water status) for all replicate plants, as these factors significantly influence transpiration and translocation rates.

  • Possible Cause 2: Inconsistent Application.

    • Troubleshooting: For foliar studies, apply a precise amount of this compound to a consistent location on each plant (e.g., a specific leaf). For root studies, ensure the concentration in the hydroponic solution or soil is uniform.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆N₆S₄[7]
Molecular Weight278.4 g/mol [7]
Melting Point189 - 191 °C (pure)[1]
Water Solubility"Hard to dissolve in water"[1]
LogP (Octanol-Water Partition Coefficient)1.3 (Computed)[7]
Soil Half-life (t₁/₂)2.5 - 4.8 days
Cabbage Half-life (t₁/₂)2.4 - 2.5 days

Table 2: Efficacy of this compound in Nutrient Solution on Planthopper Survival in Rice

This compound Concentration (mg/L)White-backed Planthopper (WBPH) Nymph Survival Rate Decrease (%)Brown Planthopper (BPH) Nymph Survival Rate Decrease (%)Source
1026.966.3[2]
2028.179.1[2]
5094.093.0[2]

Note: This data indirectly indicates the uptake of this compound by rice plants, leading to systemic effects on the insects.

Experimental Protocols

Protocol 1: General Method for Quantification of this compound in Plant Tissues by HPLC-MS/MS

This protocol provides a general framework. Optimization will be required for specific plant matrices.

  • Sample Preparation and Homogenization:

    • Collect plant tissue samples (roots, stems, leaves).

    • Wash the surface of the tissue with deionized water to remove any external residue.

    • Blot dry and record the fresh weight.

    • Freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh a precise amount of the homogenized tissue (e.g., 1-2 g) into a centrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., acetonitrile or methanol).

    • Add internal standards if available.

    • Vortex vigorously for 1-2 minutes.

    • Perform solid-phase extraction (SPE) or a QuEChERS-based method for cleanup to remove interfering matrix components. This typically involves adding salts like MgSO₄ and PSA (primary secondary amine).

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in positive ion mode. Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for this compound using a pure standard.

    • Quantification: Create a calibration curve using a series of known concentrations of this compound standards prepared in a blank matrix extract to account for matrix effects.

Protocol 2: General Workflow for a Radiolabeled this compound Translocation Study

This protocol outlines the key steps for a translocation study using a radiolabeled compound (e.g., ¹⁴C-Bismerthiazol).

  • Plant Preparation:

    • Grow plants in a controlled environment (growth chamber or greenhouse) in either soil or a hydroponic system.

    • Use healthy, uniform plants at the desired growth stage.

  • Application of Radiolabeled this compound:

    • Foliar Application: Using a microsyringe, apply a small, precise volume of the ¹⁴C-Bismerthiazol solution to a specific location on a leaf.

    • Root Application: Add the ¹⁴C-Bismerthiazol solution to the hydroponic medium or soil.

  • Incubation and Sampling:

    • Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

    • At each time point, carefully section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • For foliar application, wash the surface of the treated leaf with a suitable solvent to determine the amount of non-absorbed compound.

  • Quantification of Radioactivity:

    • Dry and weigh each plant section.

    • Combust the dried plant material in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of absorbed and translocated radioactivity in each plant part relative to the total amount applied.

    • Qualitative visualization of translocation can be achieved through autoradiography by exposing the pressed plant to X-ray film or a phosphor imager.[8][9]

Visualizations

Factors_Influencing_Uptake cluster_chemical Chemical Properties cluster_environmental Environmental Factors cluster_plant Plant Factors LogP LogP (Lipophilicity) Uptake This compound Uptake LogP->Uptake Solubility Water Solubility Solubility->Uptake Formulation Formulation Formulation->Uptake Soil_pH Soil pH Soil_pH->Uptake Soil_OM Soil Organic Matter Soil_OM->Uptake Temperature Temperature Temperature->Uptake Humidity Humidity Humidity->Uptake Species Plant Species Species->Uptake Growth_Stage Growth Stage Growth_Stage->Uptake Transpiration Transpiration Rate Transpiration->Uptake Translocation Translocation Uptake->Translocation

Caption: Factors influencing this compound uptake and translocation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Harvest Harvest Plant Tissues (Roots, Stems, Leaves) Wash Surface Wash Harvest->Wash Homogenize Homogenize Wash->Homogenize Solvent_Extraction Solvent Extraction (e.g., Acetonitrile) Homogenize->Solvent_Extraction Cleanup Cleanup (SPE or QuEChERS) Solvent_Extraction->Cleanup HPLC_MSMS HPLC-MS/MS Analysis Cleanup->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: General workflow for this compound analysis in plants.

References

Technical Support Center: Troubleshooting Variability in Bismerthiazol Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Bismerthiazol bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic bactericide primarily used to control plant bacterial diseases, most notably bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). Its mechanism of action is multifaceted, involving:

  • Direct inhibition of bacterial growth: this compound disrupts the bacterial respiration pathway.[1]

  • Induction of plant defense responses: It enhances the production of reactive oxygen species like hydrogen peroxide (H₂O₂) in plants, leading to increased lipid peroxidation and superoxide anion levels, which are part of the plant's defense mechanism.[1][2]

  • Interference with Quorum Sensing: It is thought to interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for virulence and biofilm formation.

Q2: I am observing significant well-to-well or plate-to-plate variability in my in vitro bioassay. What are the common causes?

Variability in in vitro bioassays can stem from several factors:

  • Inconsistent Inoculum: The density and growth phase of the bacterial culture are critical. Ensure you are using a standardized inoculum for each experiment.

  • Improper Reagent Preparation: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in an appropriate solvent before preparing serial dilutions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in compound concentration and bacterial density across wells.

  • Edge Effects in Microplates: Wells on the edge of a microplate are more prone to evaporation, which can concentrate the components in the well and affect bacterial growth.

  • Temperature and Incubation Fluctuations: Inconsistent temperature or inadequate aeration during incubation can lead to variable bacterial growth rates.

Q3: My in vivo results for this compound's efficacy on rice plants are not consistent. What should I check?

In vivo experiments introduce more variables. Here are key aspects to review:

  • Plant Health and Age: The age and physiological state of the rice plants can influence their susceptibility to Xoo and their response to this compound. Use plants of a consistent age and health status.

  • Application Method: Whether you are using a root treatment or a spray application, ensure the method is consistent in terms of volume, concentration, and coverage.[3]

  • Environmental Conditions: Fluctuations in temperature, humidity, and light intensity in the greenhouse or growth chamber can impact disease development and plant response.

  • Inoculation Procedure: The method of inoculating the plants with Xoo (e.g., leaf clipping) and the concentration of the bacterial suspension must be standardized.

  • Formulation of this compound: The formulation of this compound (e.g., wettable powder) and the presence of adjuvants can affect its stability and uptake by the plant.

Q4: How can I be sure my this compound stock solution is accurate?

  • Proper Dissolution: Due to its low water solubility, this compound often needs to be dissolved in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being diluted in your assay medium.[3] Ensure the stock solution is clear and free of precipitates.

  • Storage: Store the stock solution at the recommended temperature and protect it from light to prevent degradation.

  • Fresh Preparations: Whenever possible, prepare fresh dilutions from the stock solution for each experiment to avoid issues with stability.

Q5: What are some key quality control measures I should implement in my this compound bioassays?

  • Include Positive and Negative Controls: Always include a positive control (a known effective bactericide) and a negative control (vehicle/solvent only) in every assay.

  • Reference Standard: Use a certified reference standard of this compound to ensure the purity and concentration of your test compound.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the bioassay, from media preparation to data analysis.

  • Regular Equipment Calibration: Ensure that all equipment, such as pipettes, incubators, and plate readers, are regularly calibrated and maintained.[4]

Experimental Protocols

In Vitro Bioassay: Broth Microdilution for EC₅₀ Determination

This protocol is for determining the half-maximal effective concentration (EC₅₀) of this compound against Xanthomonas oryzae pv. oryzae.

Materials:

  • This compound

  • Xanthomonas oryzae pv. oryzae (Xoo) culture

  • Nutrient Broth (NB) medium

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture Xoo in NB medium to the mid-logarithmic growth phase. Adjust the culture density to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) using fresh NB medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in NB medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include wells with bacteria and no this compound (negative control) and wells with medium only (blank).

  • Incubation: Incubate the microplate at an optimal temperature for Xoo growth (e.g., 28°C) for 24-48 hours with shaking.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value using a suitable statistical software.

In Vivo Bioassay: Rice Leaf Blight Protection Assay

This protocol assesses the protective efficacy of this compound against Xanthomonas oryzae pv. oryzae in rice plants.

Materials:

  • Rice plants (a susceptible variety, e.g., at the 4-5 leaf stage)

  • This compound formulation (e.g., 20% wettable powder)

  • Xanthomonas oryzae pv. oryzae (Xoo) culture

  • Sterile water

  • Atomizer/sprayer

  • Scissors

Procedure:

  • Prepare this compound Solution: Prepare the desired concentration of this compound solution in water according to the manufacturer's instructions. Include a surfactant if recommended.

  • Plant Treatment: Spray the rice plants with the this compound solution until runoff. Treat a control group of plants with water only. Allow the plants to dry.

  • Prepare Bacterial Inoculum: Culture Xoo and prepare a bacterial suspension in sterile water at a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: 24 hours after the this compound treatment, inoculate the plants. Use sterile scissors dipped in the bacterial suspension to clip the tips of the upper two to three leaves of each plant.

  • Incubation: Maintain the plants in a high-humidity environment (e.g., >90%) at 28-30°C for disease development.

  • Disease Scoring: After 14-21 days, measure the lesion length from the point of inoculation.

  • Data Analysis: Calculate the percent disease control for the this compound-treated group compared to the water-treated control group.

Data Presentation

Table 1: Example of In Vitro Bioassay Data for EC₅₀ Determination

This compound Concentration (µg/mL)OD₆₀₀ (Mean ± SD)% Growth Inhibition
0 (Control)0.85 ± 0.050
0.10.78 ± 0.048.2
0.50.62 ± 0.0627.1
1.00.45 ± 0.0347.1
2.50.21 ± 0.0275.3
5.00.08 ± 0.0190.6
10.00.05 ± 0.0194.1

Table 2: Example of In Vivo Bioassay Data for Disease Control

TreatmentMean Lesion Length (cm ± SD)% Disease Control
Water (Control)12.5 ± 1.80
This compound (100 µg/mL)3.2 ± 0.974.4
This compound (200 µg/mL)1.8 ± 0.585.6

Visualizations

bismerthiazol_mechanism cluster_this compound This compound Application cluster_plant Plant Cell cluster_bacteria Bacterial Cell (Xoo) bis This compound ros Increased ROS (H₂O₂, O₂⁻) bis->ros Induces resp Respiration Pathway bis->resp Inhibits qs Quorum Sensing bis->qs Interferes with lp Lipid Peroxidation ros->lp dr Defense Response (e.g., PR proteins) ros->dr growth Inhibited Growth & Proliferation resp->growth virulence Reduced Virulence & Biofilm Formation qs->virulence

Caption: Mechanism of action of this compound.

troubleshooting_workflow start Variable Bioassay Results check_reagents Review Reagent Preparation & Storage start->check_reagents check_protocol Examine Experimental Protocol start->check_protocol check_env Assess Environmental Conditions start->check_env reagent_sol Ensure proper dissolution and fresh dilutions check_reagents->reagent_sol Issues Found protocol_sol Standardize inoculum, pipetting, and controls check_protocol->protocol_sol Issues Found env_sol Calibrate equipment and monitor conditions check_env->env_sol Issues Found rerun Re-run Assay with Corrections reagent_sol->rerun protocol_sol->rerun env_sol->rerun

Caption: Troubleshooting workflow for bioassay variability.

References

Strategies to mitigate the development of Bismerthiazol resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and experimental guidance to address the development of resistance to the bactericide bismerthiazol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound exhibits a dual mode of action. It directly inhibits the growth of pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae, by targeting their respiratory pathway.[1][2][3] Additionally, it stimulates the host plant's innate defense mechanisms, a phenomenon known as induced resistance.[3][4] This induction involves increased lipid peroxidation and superoxide anion production in the plant leaves, enhancing their ability to combat the pathogen.[1][3]

Q2: We are observing a decrease in the efficacy of this compound in our experiments. Could this be due to resistance?

A decline in the effectiveness of this compound can indeed be an indication of resistance development in the target pathogen population.[5] Resistance to this compound has been documented in field populations of Xanthomonas oryzae pv. oryzae.[2][5] To confirm resistance, it is recommended to determine the minimum inhibitory concentration (MIC) of this compound for your bacterial isolates and compare it to a known susceptible strain.

Q3: Are there known molecular mechanisms of resistance to this compound?

The precise molecular mechanisms of this compound resistance are still under investigation. However, studies on resistant mutants of Xanthomonas oryzae pv. oryzae suggest that resistance is a stable trait.[2] It is hypothesized that resistance may involve alterations in the bacterial respiratory chain components or an enhanced ability to detoxify the compound.

Q4: What are the general strategies to mitigate the development of this compound resistance in the lab and in the field?

Several strategies can be employed to slow down the development of this compound resistance:

  • Combination Therapy: Using this compound in combination with other bactericides with different modes of action is a primary strategy. This can create a synergistic effect and make it more difficult for bacteria to develop resistance to both compounds simultaneously. A patented formulation combines this compound with zinc thiazole, which has shown improved control efficiency.

  • Alternating Treatments: In long-term experiments or field applications, rotating the use of this compound with other effective bactericides can reduce the selection pressure for resistance.

  • Optimizing Application: Using the recommended concentration of this compound is crucial. Sub-lethal concentrations can contribute to the selection of resistant strains.

  • Integrated Pest Management (IPM): In an agricultural context, incorporating non-chemical control methods, such as using resistant plant varieties and practicing good crop hygiene, can reduce the reliance on chemical bactericides and thereby lower the selection pressure for resistance.

Troubleshooting Guides

Issue: Inconsistent results in this compound susceptibility testing.

  • Possible Cause 1: Inoculum preparation. The age and density of the bacterial culture used for inoculation can significantly impact the results.

    • Solution: Always use a fresh, standardized inoculum for your experiments. A common practice is to grow the bacteria to the mid-logarithmic phase and adjust the optical density (OD) to a consistent value (e.g., OD600 of 0.1) before use.

  • Possible Cause 2: Media composition. The components of the growth medium can interact with this compound and affect its activity.

    • Solution: Use a standardized, well-defined medium for all susceptibility testing. If you are preparing your own media, ensure consistency between batches.

  • Possible Cause 3: Instability of this compound. this compound solutions may degrade over time, especially if not stored properly.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions, typically in the dark at 4°C.

Issue: Difficulty in generating stable this compound-resistant mutants.

  • Possible Cause 1: Insufficient selection pressure. The concentration of this compound used for selection may be too low to effectively select for resistant mutants.

    • Solution: Perform a dose-response curve to determine the sub-lethal and lethal concentrations of this compound for your wild-type strain. Use a concentration slightly above the MIC for the initial selection and gradually increase it in subsequent rounds.

  • Possible Cause 2: Fitness cost of resistance. The mutation conferring resistance may also lead to a reduced growth rate or virulence, causing the resistant mutants to be outcompeted by the wild-type population in the absence of selection pressure.

    • Solution: After initial selection, passage the resistant mutants on both antibiotic-free and this compound-containing media to assess the stability of the resistance phenotype and any associated fitness costs.

Quantitative Data Summary

Table 1: Reported Efficacy and Resistance Frequencies of this compound

ParameterOrganismValueReference
EC50 (in vitro)Ralstonia solanacearum0.086 mg/L[1]
EC50 (in vitro)Xanthomonas oryzae pv. oryzae77.46 µg/mL[5]
EC50 (in vitro)Xanthomonas citri subsp. citri85 µg/mL
Resistance Frequency (in vivo)Xanthomonas oryzae pv. oryzae (field populations in China, 2007-2009)0% to 21.1%[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile diluent (e.g., DMSO)

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Prepare this compound Dilutions:

    • In the first column of the 96-well plate, add 100 µL of sterile broth.

    • In the remaining wells (columns 2-12), add 50 µL of sterile broth.

    • Add a calculated amount of this compound stock solution to the first well of each row to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, and so on, until column 11. Discard 50 µL from column 11. Column 12 will serve as a growth control (no this compound).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in sterile broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well (columns 2-12).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 28°C for Xanthomonas) for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.

Materials:

  • Same as for MIC determination, plus a second antimicrobial agent.

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of this compound (Drug A) along the x-axis of a 96-well plate and serial dilutions of the second antimicrobial (Drug B) along the y-axis.

  • Inoculation:

    • Inoculate the plate with the target bacterium as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate and determine the MIC for each drug alone and for all combinations.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 1: Additivity

    • 1 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism

Visualizations

Bismerthiazol_Mode_of_Action cluster_direct Direct Action cluster_indirect Indirect Action (Induced Resistance) This compound This compound BacterialCell Bacterial Cell (e.g., Xanthomonas) This compound->BacterialCell Inhibition Inhibition This compound->Inhibition PlantCell Plant Cell This compound->PlantCell RespiratoryChain Respiratory Chain BacterialCell->RespiratoryChain BacterialGrowth Bacterial Growth RespiratoryChain->BacterialGrowth Inhibition->RespiratoryChain blocks DefenseGenes Defense-Related Gene Expression PlantCell->DefenseGenes upregulates ROS Increased ROS (Superoxide Anion, Lipid Peroxidation) PlantCell->ROS induces PlantDefense Enhanced Plant Defense DefenseGenes->PlantDefense ROS->PlantDefense

Caption: Dual mode of action of this compound.

Resistance_Mitigation_Workflow start Observation: Decreased this compound Efficacy mic 1. Confirm Resistance: Determine MIC of Isolates start->mic compare Compare MIC to Susceptible Strain mic->compare resistant Resistance Confirmed compare->resistant MIC Increased not_resistant Resistance Not Confirmed compare->not_resistant MIC Unchanged strategy 2. Implement Mitigation Strategy resistant->strategy troubleshoot Troubleshoot Experimental Parameters (See Guide) not_resistant->troubleshoot combination Combination Therapy (e.g., with Zinc Thiazole) strategy->combination alternation Alternating Treatments strategy->alternation optimization Dose Optimization strategy->optimization monitor 3. Monitor Efficacy and Resistance Levels combination->monitor alternation->monitor optimization->monitor

Caption: Experimental workflow for addressing this compound resistance.

References

Technical Support Center: Improving the Residual Activity of Bismerthiazol Under Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the residual activity of Bismerthiazol in field applications.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments aimed at improving the persistence and efficacy of this compound.

Q1: My this compound application shows significantly lower than expected residual activity in the field. What are the potential causes?

Several factors can contribute to reduced residual activity of this compound under field conditions. These can be broadly categorized as environmental, application-related, and formulation-related issues.

  • Environmental Factors:

    • Photodegradation: this compound is known to be susceptible to degradation by sunlight (photolysis)[1]. High-intensity sunlight can rapidly break down the active ingredient, reducing its persistence on plant surfaces.

    • Rainfall: Heavy rainfall shortly after application can wash off the formulation from the plant surfaces, leading to a significant loss of the active ingredient.

    • High Temperatures: Elevated temperatures can increase the volatility of the compound and accelerate its degradation.

    • Soil Type: Soil composition can influence the persistence of this compound. Soils with high organic matter may adsorb the compound, potentially reducing its bioavailability. Conversely, in soils with low organic matter, it might be more susceptible to leaching.[2][3]

  • Application-Related Issues:

    • Incorrect Application Timing: Applying this compound during periods of intense sunlight or just before a predicted rainfall can lead to rapid degradation or wash-off. For optimal results, application during early morning or late evening is often recommended.

    • Improper Equipment Calibration: Inaccurate calibration of spray equipment can result in uneven application, with some areas receiving suboptimal doses, leading to poor disease control and the appearance of reduced residual activity.

    • Spray Drift: Wind can cause the spray to drift away from the target crop, resulting in a lower effective dose on the plants and potential contamination of non-target areas.

    • Poor Coverage: Inadequate spray coverage on all parts of the plant, especially the undersides of leaves where pathogens can reside, will limit the effectiveness and residual action of the treatment.

  • Formulation-Related Deficiencies:

    • Lack of Adjuvants: Standard formulations may lack adjuvants that enhance adhesion to the plant surface, improve rainfastness, or protect against UV degradation.

    • Suboptimal Formulation Type: A simple wettable powder (WP) formulation may not provide the same level of residual activity as more advanced formulations like water-dispersible granules (WG), suspension concentrates (SC), or controlled-release formulations.

Q2: I am observing inconsistent results across different field trial plots. How can I minimize variability?

Inconsistent results are a common challenge in field trials. To minimize variability and ensure the reliability of your data, consider the following:

  • Site Selection and Plot Design:

    • Choose a trial site with uniform soil characteristics and topography.

    • Use a randomized complete block design (RCBD) to account for any field gradients.

    • Ensure adequate buffer zones between plots to prevent spray drift from contaminating adjacent treatments.

  • Standardized Application Procedures:

    • Use the same calibrated application equipment for all plots.

    • Apply treatments at the same time of day under similar weather conditions.

    • Ensure uniform and thorough coverage of the crop in all plots.

  • Consistent Sampling and Analysis:

    • Follow a standardized sampling protocol, collecting samples from multiple representative locations within each plot.

    • Process and store all samples under the same conditions to prevent degradation.

    • Use a validated analytical method for residue analysis to ensure accuracy and precision.

Q3: The development of resistance to this compound is a concern. How can I mitigate this in my long-term field trials?

Resistance to this compound in target pathogens like Xanthomonas oryzae pv. oryzae has been reported.[4] To manage and mitigate the development of resistance, implement the following strategies:

  • Alternate Modes of Action: Avoid repeated applications of this compound alone. Instead, develop a spray program that rotates or combines it with bactericides having different modes of action.

  • Integrated Pest Management (IPM): Combine chemical control with other IPM strategies such as:

    • Use of resistant crop varieties.

    • Cultural practices that reduce disease pressure (e.g., proper irrigation, sanitation).

    • Biological control agents.

  • Optimal Dosing: Use the recommended application rates. Under-dosing can lead to sublethal exposure and select for resistant pathogen populations.

  • Monitoring: Regularly monitor the efficacy of your treatments. If you observe a decline in performance, it could be an early sign of resistance development.

Frequently Asked Questions (FAQs)

Formulation and Efficacy

Q4: What formulation strategies can improve the residual activity of this compound?

While specific, commercially available controlled-release formulations of this compound are not widely documented in publicly available research, several strategies can be employed to enhance its residual activity:

  • Water-Dispersible Granules (WG): A patented formulation for a this compound water-dispersible granule has been developed. This type of formulation can offer improved stability and handling compared to wettable powders.

  • Controlled-Release Formulations: Incorporating this compound into a polymer matrix can control its release over time, protecting it from rapid environmental degradation. This approach can prolong the effective concentration of the active ingredient on the plant surface.

  • Nanoformulations: Encapsulating this compound in nanoparticles can enhance its stability, improve its adhesion to plant surfaces, and provide a sustained release, thereby extending its residual activity. Nanoformulations have shown promise in improving the efficacy of other pesticides.

  • Photostabilizers: Adding UV-absorbing compounds to the formulation can help protect this compound from photodegradation.

  • Adjuvants: The inclusion of adjuvants such as sticking agents can improve the adhesion of the formulation to the waxy cuticle of leaves, while spreading agents can ensure more uniform coverage.

Q5: Is there any quantitative data on the half-life of this compound in the field?

Yes, a study on the dissipation of this compound in Chinese cabbage and soil provided the following data for a standard formulation:

EnvironmentHalf-life (days)
Chinese Cabbage2.4 - 2.5
Soil2.5 - 4.8

Data from a study on the dissipation and residue of this compound and its metabolite in Chinese cabbage and soil.[5]

Mechanism of Action

Q6: What is the direct mode of action of this compound against bacteria like Xanthomonas oryzae pv. oryzae?

This compound has a multi-faceted mode of action against Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial leaf blight in rice:

  • Inhibition of the Histidine Degradation (Hut) Pathway: this compound is known to target and inhibit the Hut pathway, which is crucial for the bacterium's ability to utilize histidine as a nutrient source.[4][6]

  • Disruption of Quorum Sensing: It can interfere with the quorum-sensing mechanisms of the bacteria, which are essential for coordinating virulence factor expression and biofilm formation.[4][6]

  • Induction of Oxidative Stress: this compound can lead to an increase in lipid peroxidation and the production of superoxide anions in the plant leaves, creating an environment that is hostile to the bacteria.[7]

Q7: How does this compound induce resistance in plants?

This compound not only acts directly on the pathogen but also stimulates the plant's own defense mechanisms through a process known as induced systemic resistance (ISR) or systemic acquired resistance (SAR). In rice, this compound has been shown to:

  • Activate Multiple Signaling Pathways: It induces the biosynthesis of key defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂). It has also been shown to activate the salicylic acid (SA) signaling pathway.[8][9]

  • Upregulate Defense-Related Genes: The activation of these signaling pathways leads to the upregulation of defense-related genes, such as OsWRKY45, a key transcription factor in the SA-mediated defense response in rice.[3][10][11]

  • Induce Physical Defenses: It can trigger physical defense responses like callose deposition and a hypersensitive response-like cell death at the site of infection, which helps to limit the spread of the pathogen.[8]

Experimental Protocols

Protocol 1: Field Trial for Assessing the Residual Activity of Different this compound Formulations

Objective: To compare the residual activity of a standard this compound formulation with an experimental formulation (e.g., controlled-release or nanoformulation) under field conditions.

Methodology:

  • Site Selection and Plot Layout:

    • Select a field with a history of the target disease (e.g., bacterial leaf blight in rice).

    • Establish a randomized complete block design with at least four replications for each treatment.

    • Treatments should include: an untreated control, the standard this compound formulation, and the experimental formulation(s).

    • Ensure plots are of a suitable size (e.g., 5m x 5m) with adequate buffer zones.

  • Application of Treatments:

    • Calibrate a backpack sprayer to deliver a precise volume of the spray solution.

    • Apply the treatments at the recommended growth stage of the crop and at the specified dose.

    • Record the environmental conditions (temperature, humidity, wind speed) during application.

  • Sampling:

    • Collect leaf samples from each plot at predetermined intervals after application (e.g., 0, 1, 3, 7, 14, and 21 days).

    • Collect at least 20 leaves randomly from the central rows of each plot, avoiding the edges.

    • Place the samples in labeled bags and transport them to the laboratory in a cooler.

  • Residue Analysis:

    • Extract this compound from the leaf samples using a suitable solvent (e.g., acetonitrile).

    • Clean up the extract using solid-phase extraction (SPE) if necessary.

    • Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Data Analysis:

    • Calculate the half-life (DT₅₀) of this compound for each formulation.

    • Statistically analyze the residue data to determine if there are significant differences between the formulations at each time point.

Protocol 2: Bioassay for Efficacy of this compound Residues

Objective: To determine the biological activity of this compound residues on treated leaves against the target pathogen.

Methodology:

  • Leaf Sample Collection:

    • Collect leaves from the field trial plots (as described in Protocol 1) at different time intervals after application.

  • Pathogen Inoculation:

    • In the laboratory, place the collected leaves in a moist chamber.

    • Inoculate a specific area of each leaf with a suspension of the target pathogen (e.g., Xanthomonas oryzae pv. oryzae) at a known concentration.

  • Incubation and Disease Assessment:

    • Incubate the leaves under conditions conducive to disease development (e.g., 28°C and high humidity).

    • After a set incubation period (e.g., 7-14 days), measure the disease severity (e.g., lesion length or percentage of leaf area infected).

  • Data Analysis:

    • Compare the disease severity on leaves from the different treatments and the untreated control.

    • Calculate the percentage of disease inhibition for each formulation at each time point.

Visualizations

G cluster_0 Direct Mode of Action on Xanthomonas oryzae This compound This compound Hut_Pathway Histidine Degradation (Hut) Pathway This compound->Hut_Pathway Inhibits Quorum_Sensing Quorum Sensing This compound->Quorum_Sensing Disrupts Bacterial_Growth Bacterial Growth and Virulence Hut_Pathway->Bacterial_Growth Required for Quorum_Sensing->Bacterial_Growth Regulates G cluster_1 Induced Systemic Resistance in Rice Bismerthiazol_App This compound Application Signaling_Molecules JA, JA-Ile, ET, H₂O₂, SA Signaling Pathways Bismerthiazol_App->Signaling_Molecules Activates OsWRKY45 Upregulation of OsWRKY45 Signaling_Molecules->OsWRKY45 Physical_Defenses Callose Deposition & Hypersensitive Response Signaling_Molecules->Physical_Defenses Defense_Genes Expression of Defense-Related Genes OsWRKY45->Defense_Genes Plant_Resistance Enhanced Plant Resistance Defense_Genes->Plant_Resistance Physical_Defenses->Plant_Resistance G cluster_2 Experimental Workflow for Residual Activity Assessment Field_Trial Field Trial Setup (Randomized Block Design) Application Formulation Application Field_Trial->Application Sampling Leaf Sampling (Time Course) Application->Sampling Residue_Analysis Residue Analysis (HPLC) Sampling->Residue_Analysis Bioassay Efficacy Bioassay (Pathogen Inoculation) Sampling->Bioassay Data_Analysis Data Analysis (Half-life & Efficacy) Residue_Analysis->Data_Analysis Bioassay->Data_Analysis

References

Technical Support Center: Laboratory Induction of Bismerthiazol-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the laboratory induction of bismerthiazol-resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bacteria are commonly tested for resistance?

This compound is a systemic bactericide used to control various plant bacterial diseases. In a research context, it is frequently used to study the development of resistance in phytopathogenic bacteria, particularly Xanthomonas species, such as Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice, and Xanthomonas citri subsp. citri, which causes citrus canker.

Q2: What is the expected Minimum Inhibitory Concentration (MIC) of this compound for susceptible bacterial strains?

The MIC of this compound can vary depending on the bacterial species and the specific strain. For susceptible (wild-type) strains, the following MICs have been reported:

Bacterial SpeciesReported MIC
Xanthomonas oryzae pv. oryzae16 µg/mL[1]
Xanthomonas citri subsp. citri170 µg/mL[2]

Note: The half maximal effective concentration (EC50) for X. oryzae pv. oryzae has been reported to be approximately 12 µg/mL.[2]

Q3: What are the known mechanisms of action for this compound?

This compound is understood to have multiple modes of action. One proposed mechanism is the inhibition of the histidine utilization (Hut) pathway and quorum sensing in Xanthomonas oryzae pv. oryzae. Additionally, it is suggested that this compound targets the respiratory pathway by increasing lipid peroxidation and the production of superoxide anions.[3][4]

Q4: How significant can the increase in MIC be for this compound-resistant strains?

Troubleshooting Guides

This section addresses common issues that may arise during experiments to induce this compound resistance in bacteria.

Problem 1: No resistant colonies are obtained after exposure to this compound.
Possible Cause Troubleshooting Step
This compound concentration is too high. The initial concentration of this compound may be lethal to all bacteria, preventing the selection of resistant mutants. Start with a lower, sub-lethal concentration (e.g., 0.5x MIC) and gradually increase it in subsequent passages.
Inoculum size is too small. A larger starting population of bacteria increases the probability of spontaneous mutations conferring resistance. Ensure you are using a sufficiently dense inoculum (e.g., 10^8 to 10^9 CFU/mL).
Incubation time is too short. Resistant mutants may require a longer time to grow in the presence of the selective agent. Extend the incubation period and monitor for the appearance of colonies.
The bacterial strain has a very low spontaneous mutation rate for this compound resistance. Consider using a chemical mutagen (e.g., ethyl methanesulfonate) or UV irradiation to increase the mutation frequency. Use appropriate safety precautions when handling mutagens.
Problem 2: The observed resistance is not stable.
Possible Cause Troubleshooting Step
The resistance is due to transient phenotypic adaptation rather than a stable genetic mutation. To confirm stability, subculture the resistant colonies on this compound-free medium for several passages and then re-test their MIC. A stable resistant mutant will maintain its elevated MIC.
The resistance mechanism imposes a fitness cost. In the absence of selective pressure (this compound), susceptible revertants may outcompete the resistant mutants. Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.
Problem 3: Contamination of cultures.
Possible Cause Troubleshooting Step
Improper aseptic technique. Strictly adhere to aseptic techniques throughout the experiment. Work in a laminar flow hood, sterilize all equipment and media, and use sterile pipette tips.
Contaminated stock solutions. Filter-sterilize the this compound stock solution before adding it to the culture medium. Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol 1: Induction of this compound Resistance using the Gradient Plate Method

This method allows for the selection of resistant mutants across a continuous range of this compound concentrations.

Materials:

  • Bacterial strain of interest (e.g., Xanthomonas oryzae)

  • Nutrient agar

  • This compound

  • Sterile petri dishes

  • Sterile pipettes and spreader

  • Incubator

Procedure:

  • Prepare two bottles of sterile nutrient agar and cool to 50°C.

  • To one bottle, add this compound to achieve a final concentration that is 2-4 times the expected MIC of the resistant strain.

  • Pour the plain nutrient agar into a sterile petri dish and allow it to solidify at an angle to create a wedge.

  • Once the first layer is solid, place the petri dish flat and pour the this compound-containing agar on top. Allow this layer to solidify completely.

  • Prepare a liquid culture of the bacterial strain and adjust the concentration to approximately 10^8 CFU/mL.

  • Pipette 100-200 µL of the bacterial suspension onto the surface of the gradient plate and spread it evenly using a sterile spreader.

  • Incubate the plate at the optimal temperature for the bacterial strain.

  • Observe the plate for colonies growing in the area of higher this compound concentration. These are potential resistant mutants.

  • Pick individual colonies from the high-concentration end of the plate and streak them onto a new gradient plate to confirm their resistance.

Protocol 2: Induction of this compound Resistance by Serial Passage (Adaptive Laboratory Evolution)

This method involves exposing a bacterial population to gradually increasing concentrations of this compound over multiple generations.

Materials:

  • Bacterial strain of interest

  • Nutrient broth

  • This compound

  • Sterile culture tubes or a 96-well plate

  • Incubator with shaking capabilities

Procedure:

  • Determine the baseline MIC of this compound for the susceptible bacterial strain using a standard broth microdilution method.

  • Inoculate a culture tube or well containing nutrient broth with the bacterial strain. Add this compound at a sub-lethal concentration (e.g., 0.5x MIC).

  • Incubate the culture with shaking until it reaches the stationary phase.

  • Transfer a small aliquot of the culture to a fresh tube or well containing a slightly higher concentration of this compound (e.g., 2x the previous concentration).

  • Repeat the incubation and transfer steps for multiple passages.

  • Periodically, determine the MIC of the evolving bacterial population to monitor the increase in resistance.

  • Once a significant increase in MIC is observed, isolate single colonies from the resistant population by plating on nutrient agar containing this compound.

  • Confirm the resistance of the isolated colonies by re-determining their MIC.

Visualizations

Experimental_Workflow_Gradient_Plate cluster_prep Plate Preparation cluster_inoc Inoculation and Incubation cluster_selection Selection and Confirmation prep_agar Prepare Plain and This compound-Containing Agar pour_wedge Pour Plain Agar Wedge prep_agar->pour_wedge pour_top Pour this compound Agar Top Layer pour_wedge->pour_top prep_culture Prepare Bacterial Culture inoculate Inoculate Gradient Plate prep_culture->inoculate incubate Incubate inoculate->incubate observe Observe Colony Growth incubate->observe pick_colonies Pick Colonies from High Concentration Zone observe->pick_colonies confirm Confirm Resistance pick_colonies->confirm

Caption: Workflow for inducing resistance using the gradient plate method.

Experimental_Workflow_Serial_Passage start Start with Susceptible Bacterial Strain mic_initial Determine Initial MIC start->mic_initial passage_1 Passage 1: Culture with 0.5x MIC this compound mic_initial->passage_1 passage_n Passage 'n': Culture with Increased this compound passage_1->passage_n Repeat & Increase Concentration mic_monitor Periodically Monitor MIC passage_n->mic_monitor mic_monitor->passage_n Continue Passaging isolate Isolate Resistant Colonies mic_monitor->isolate Significant MIC Increase mic_final Confirm Final MIC of Isolates isolate->mic_final end Stable Resistant Strain mic_final->end

Caption: Workflow for adaptive laboratory evolution by serial passage.

Troubleshooting_Resistance_Induction start Start Resistance Induction Experiment outcome Observe Outcome start->outcome no_resistance No Resistant Colonies outcome->no_resistance No Growth unstable_resistance Unstable Resistance outcome->unstable_resistance Growth, but MIC reverts success Stable Resistance outcome->success Stable High MIC cause_no_res_1 Concentration Too High? no_resistance->cause_no_res_1 cause_no_res_2 Inoculum Too Small? no_resistance->cause_no_res_2 cause_no_res_3 Incubation Too Short? no_resistance->cause_no_res_3 cause_unstable_1 Phenotypic Adaptation? unstable_resistance->cause_unstable_1 cause_unstable_2 Fitness Cost? unstable_resistance->cause_unstable_2 solution_no_res_1 Decrease Concentration cause_no_res_1->solution_no_res_1 solution_no_res_2 Increase Inoculum cause_no_res_2->solution_no_res_2 solution_no_res_3 Extend Incubation cause_no_res_3->solution_no_res_3 solution_unstable_1 Subculture w/o Antibiotic and Re-test MIC cause_unstable_1->solution_unstable_1 solution_unstable_2 Maintain Low-Level Selective Pressure cause_unstable_2->solution_unstable_2

Caption: Troubleshooting logic for common issues in resistance induction.

References

Effect of pH and temperature on Bismerthiazol stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bismerthiazol, focusing on the effects of pH and temperature. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable when stored in a cool, dry, and dark place.[1][2] Safety data sheets recommend storing it at 4°C in a tightly sealed container.[1] It is important to avoid exposure to extreme temperatures and direct sunlight to prevent degradation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What is the impact of elevated temperatures on the stability of this compound?

A3: Exposure to high temperatures can lead to the thermal degradation of this compound.[1] While specific degradation kinetics are not published, safety data sheets indicate that extremes of temperature should be avoided.[1] Thermal degradation can result in the formation of various decomposition products, including hydrogen sulfide, carbon oxides, and nitrogen oxides.[1]

Q4: Are there any known degradation products of this compound?

A4: The most well-documented degradation of this compound is through photolysis, which is degradation induced by light. Studies have identified several photoproducts. However, specific degradation products resulting from hydrolysis (due to pH) or thermolysis (due to temperature) are not extensively reported in the available scientific literature.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound solutions. Degradation of this compound due to improper solution preparation or storage.- Prepare fresh solutions for each experiment.- Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.- Store stock solutions at the recommended temperature (4°C) and protected from light.[1]
Loss of biological activity of this compound in an assay. The pH of the assay medium may be too alkaline, leading to the degradation of the active compound.- Measure the pH of your assay buffer.- If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic pH, if compatible with your experimental system.- Perform a pilot experiment to assess the stability of this compound in your specific assay medium over the duration of the experiment.
Precipitate formation in this compound solution upon heating. Thermal degradation of the compound leading to the formation of insoluble byproducts.- Avoid heating this compound solutions to high temperatures unless absolutely necessary.- If heating is required, conduct preliminary studies to determine the temperature at which degradation becomes significant.- Analyze the precipitate to identify potential degradation products.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided as examples to illustrate how stability data would be presented. Researchers are strongly encouraged to perform their own stability studies to obtain data relevant to their specific experimental conditions.

Table 1: Illustrative Example of this compound Hydrolysis at 25°C

pHHalf-life (t½) in days (Hypothetical)Degradation Rate Constant (k) in day⁻¹ (Hypothetical)
4> 365< 0.0019
71800.00385
9300.0231

Table 2: Illustrative Example of this compound Thermal Degradation at pH 7

Temperature (°C)Half-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in hour⁻¹ (Hypothetical)
407200.00096
601200.00578
80240.0289

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solutions at Different pH (Hydrolysis Study)

This protocol is based on general guidelines for pesticide stability testing.

1. Materials:

  • This compound analytical standard
  • HPLC-grade water
  • Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Constant temperature chamber or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
  • Prepare test solutions by diluting the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be minimal to avoid affecting the hydrolysis rate.
  • Incubate the test solutions in the constant temperature chamber at a set temperature (e.g., 25°C or 50°C) in the dark.
  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each test solution.
  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) from the slope of the line.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Determination of this compound Thermal Stability (Thermolysis Study)

1. Materials:

  • This compound (solid or in a specific formulation)
  • Oven or heating block
  • HPLC system
  • Appropriate solvent for extraction

2. Procedure:

  • Place a known amount of this compound in sealed vials.
  • Expose the vials to different temperatures in the oven (e.g., 40°C, 60°C, 80°C).
  • At various time points, remove a vial from each temperature.
  • Allow the vial to cool to room temperature.
  • Extract the contents with a suitable solvent.
  • Analyze the extracted solution using a validated HPLC method to quantify the amount of undegraded this compound.
  • Determine the degradation kinetics as described in the hydrolysis protocol.

Mandatory Visualization

Hydrolysis_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution dilute Dilute Stock into pH 4, 7, 9 Buffers stock->dilute incubate Incubate at Constant Temperature (in dark) dilute->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate k and t½ plot->calculate Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_products Degradation Products This compound This compound Stability pH pH This compound->pH Temp Temperature This compound->Temp Hydrolysis Hydrolysis pH->Hydrolysis Thermolysis Thermolysis Temp->Thermolysis Deg_Products Formation of Degradation Products Hydrolysis->Deg_Products Thermolysis->Deg_Products

References

Validation & Comparative

A Comparative Guide: Bismerthiazol vs. Thiodiazole Copper for Bacterial Leaf Blight Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective management of bacterial leaf blight, primarily caused by Xanthomonas oryzae pv. oryzae (Xoo), is a persistent challenge. This guide provides an objective comparison of two prominent bactericides, bismerthiazol and thiodiazole copper, detailing their performance, mechanisms of action, and the experimental data supporting their efficacy.

Performance and Efficacy: A Quantitative Comparison

The efficacy of this compound and thiodiazole copper in controlling bacterial leaf blight has been evaluated in various studies. The data presented below summarizes key performance indicators from comparative research.

ParameterThis compoundThiodiazole CopperReference Study
EC₅₀ against X. oryzae pv. oryzae (Xoo) 68.37 mg/L90.43 mg/L[1]
EC₅₀ against X. oryzae pv. oryzicola (Xoc) 75.59 mg/L97.93 mg/L[1]
Protective Activity against Bacterial Leaf Blight (BLB) 40.09%41.51%[1]
Protective Activity against Bacterial Leaf Streak (BLS) 38.89%44.28%[1]

In a field trial evaluating different antibacterial chemicals, a commercial product containing bismerthiazole ("Thrill 20WP") was compared with a copper oxychloride-based product ("Coopix 50WP"), which is related to thiodiazole copper in its mode of action through copper ions.

TreatmentDisease Incidence (%)Disease Severity Index (%)Yield (tonnes/ha)
Coopix 50WP (Copper Oxychloride) 60.4416.796.58
Thrill 20WP (this compound) Not explicitly stated as a top performer in this studyNot explicitly statedNot explicitly stated
Control (Untreated) 98.0858.015.67

Note: The study highlighted copper oxychloride as having the lowest disease incidence and highest yield among the tested chemicals[2].

Mechanisms of Action: A Dual Approach to Disease Control

This compound and thiodiazole copper employ different yet effective strategies to combat bacterial leaf blight.

This compound: This systemic fungicide exhibits a dual mode of action. It not only directly inhibits the growth of the bacteria but also induces systemic acquired resistance (SAR) in the host plant[3][4]. This compound has been shown to:

  • Inhibit the histidine utilization (Hut) pathway and quorum sensing (QS) in Xoo, thereby reducing its virulence[5].

  • Suppress the production of bacterial extracellular polysaccharides (EPS)[4].

  • Induce defense responses in the host plant, such as the production of hydrogen peroxide (H₂O₂), callose deposition, and the upregulation of defense-related genes[4][6][7].

Thiodiazole Copper: This compound combines the therapeutic effects of a thiazole group with the broad-spectrum bactericidal and fungicidal properties of copper ions[8][9]. Its mechanism involves:

  • The thiazole group acting as a systemic therapeutic agent, damaging the bacterial cell wall and leading to cell disintegration[9].

  • Copper ions acting as a protectant, denaturing proteins and inactivating enzymes essential for the pathogen's survival[9]. This dual action provides both preventative and curative effects[8].

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of these bactericides.

In Vitro Antibacterial Activity Assay (EC₅₀ Determination)
  • Bacterial Culture: Xanthomonas oryzae pv. oryzae is cultured in a nutrient-rich broth (e.g., Nutrient Broth) at 28°C with shaking until it reaches the logarithmic growth phase.

  • Preparation of Test Solutions: Stock solutions of this compound and thiodiazole copper are prepared in an appropriate solvent (e.g., DMSO). A series of dilutions are then made in the liquid culture medium to achieve a range of final concentrations.

  • Inoculation and Incubation: The bacterial suspension is diluted to a standard concentration (e.g., 10⁶ CFU/mL). An equal volume of the diluted bacterial suspension is added to each of the test solution dilutions. The mixtures are incubated at 28°C for 24-48 hours.

  • Data Collection: The optical density (OD) at 600 nm is measured for each concentration to determine bacterial growth.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control (no bactericide). The EC₅₀ value (the concentration that inhibits 50% of bacterial growth) is determined using probit analysis.

In Vivo Protective Activity Assay (Greenhouse)
  • Plant Cultivation: Rice seedlings (a susceptible variety) are grown in a greenhouse under controlled conditions for approximately four weeks.

  • Fungicide Application: The test compounds (this compound and thiodiazole copper) are formulated as aqueous solutions at specified concentrations. The solutions are sprayed onto the rice leaves until runoff. Control plants are sprayed with a blank formulation.

  • Inoculation: After 24 hours, the treated leaves are inoculated with a suspension of X. oryzae pv. oryzae using methods such as the leaf-clipping method, where scissors dipped in the bacterial suspension are used to cut the leaf tips.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.

  • Disease Assessment: After 14-21 days, the disease severity is assessed by measuring the lesion length from the point of inoculation.

  • Calculation of Efficacy: The protective efficacy is calculated using the formula: Efficacy (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] x 100.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay a1 Prepare Bacterial Culture (Xoo) a2 Create Serial Dilutions of Compounds a1->a2 a3 Incubate Culture with Compounds a2->a3 a4 Measure Optical Density (OD) a3->a4 a5 Calculate EC50 a4->a5 b1 Grow Rice Seedlings b2 Spray with Test Compounds b1->b2 b3 Inoculate with Xoo b2->b3 b4 Incubate under High Humidity b3->b4 b5 Measure Lesion Length b4->b5 b6 Calculate Protective Efficacy b5->b6

General experimental workflow for evaluating bactericides.

bismerthiazol_moa cluster_pathogen Xanthomonas oryzae pv. oryzae (Xoo) cluster_plant Rice Plant bis This compound hut Histidine Utilization (Hut) Pathway bis->hut inhibits qs Quorum Sensing (QS) bis->qs inhibits defense Induction of Host Defense (H2O2, Callose, Gene Upregulation) bis->defense induces virulence Reduced Virulence hut->virulence qs->virulence resistance Systemic Acquired Resistance (SAR) defense->resistance

Mechanism of action for this compound against Xoo.

thiodiazole_copper_moa tc Thiodiazole Copper thiazole Thiazole Group tc->thiazole copper Copper Ions (Cu2+) tc->copper cell_wall Bacterial Cell Wall Damage thiazole->cell_wall causes protein Protein Denaturation & Enzyme Inactivation copper->protein causes bacterial_death Bacterial Cell Death cell_wall->bacterial_death protein->bacterial_death

References

A Comparative Analysis of Bismerthiazol and Streptomycin in Combating Bacterial Leaf Blight of Rice

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanisms of two key bactericides against Xanthomonas oryzae pv. oryzae

In the ongoing battle against bacterial leaf blight (BLB) in rice, a disease caused by the formidable pathogen Xanthomonas oryzae pv. oryzae (Xoo), researchers and drug development professionals are constantly seeking effective chemical control agents. Among the arsenal of available bactericides, Bismerthiazol and the antibiotic Streptomycin have been prominent. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid in informed decision-making for research and development.

At a Glance: Performance Comparison

A critical aspect of evaluating any crop protection agent is its direct efficacy against the target pathogen. The following tables summarize the available quantitative data for this compound and Streptomycin against Xanthomonas oryzae pv. oryzae and a closely related pathogen.

CompoundAssay TypeTarget OrganismMetricValue
This compound In vitroX. oryzae pv. oryzaeEC5077.46 - 94.5 µg/mL[1]
Streptomycin In vitroX. oryzae pv. oryzaeInhibition Zone27.00 mm (at 0.05% conc.)[2]
Streptomycin In vitroX. oryzae pv. oryzaeEC50Not directly compared in the same study, but a wild-type strain (PXO99) showed sensitivity at <2 µg/mL, while resistant mutants had high EC50 values.[3]
CompoundAssay TypeTarget OrganismMetricValue
This compound (as Thrill)In vivo (Field Trial)X. axonopodis pv. punicaeDisease Reduction84.12%
Streptomycin Sulfate In vivo (Field Trial)X. axonopodis pv. punicaeDisease Reduction91.53%
Streptomycin Sulfate In vivo (Pot Experiment)X. oryzae pv. oryzaeProtective Activity50.1%[4]
Streptomycin Sulfate In vivo (Pot Experiment)X. oryzae pv. oryzaeCurative Activity38.8%[4]

Table 2: In Vivo Efficacy of this compound and Streptomycin. This table showcases the percentage of disease reduction in field trials against a related pathogen and the protective and curative activities of Streptomycin against X. oryzae pv. oryzae in pot experiments.

Mechanisms of Action: A Tale of Two Strategies

The ways in which this compound and Streptomycin combat Xoo are fundamentally different, targeting distinct cellular processes.

This compound appears to employ a multi-pronged attack. Evidence suggests it mitigates the pathogenicity of Xoo by targeting the histidine degradation pathway (Hut pathway) and interfering with quorum sensing mechanisms[5]. Furthermore, this compound has been shown to induce host defense responses in rice, enhancing the plant's own ability to fight off the infection[5].

Streptomycin , on the other hand, has a more direct and well-defined mechanism of action. As an aminoglycoside antibiotic, it inhibits protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, leading to the misreading of mRNA and ultimately disrupting the production of essential proteins necessary for bacterial survival.[3]

cluster_this compound This compound cluster_streptomycin Streptomycin cluster_xoo Xanthomonas oryzae pv. oryzae (Xoo) BMT This compound Hut Histidine Degradation Pathway BMT->Hut Inhibits QS Quorum Sensing BMT->QS Interferes with PlantDefense Plant Defense Induction BMT->PlantDefense Induces Xoo Xoo Cell PlantDefense->Xoo Suppresses Strep Streptomycin Ribosome 30S Ribosomal Subunit Strep->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->Xoo Leads to cell death

Figure 1. Mechanisms of Action. A diagram illustrating the distinct pathways through which this compound and Streptomycin inhibit Xanthomonas oryzae pv. oryzae.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are synthesized protocols based on common practices cited in the literature for evaluating bactericides against Xoo.

In Vitro Antibacterial Activity Assay (EC50 Determination by Turbidity Method)

This protocol is designed to determine the concentration of a bactericide that inhibits 50% of the growth of Xoo in a liquid culture.

start Start prep_xoo Prepare Xoo suspension (OD600 = 0.6) start->prep_xoo inoculate Inoculate nutrient broth containing different compound concentrations prep_xoo->inoculate prep_compounds Prepare serial dilutions of test compounds prep_compounds->inoculate incubate Incubate at 28°C with shaking (180 rpm) for 24-48h inoculate->incubate measure Measure optical density (OD600) incubate->measure calculate Calculate inhibition rate and EC50 value measure->calculate end End calculate->end

Figure 2. In Vitro EC50 Determination Workflow. A flowchart outlining the key steps for assessing the in vitro efficacy of bactericides against Xanthomonas oryzae pv. oryzae.

1. Preparation of Bacterial Inoculum:

  • Culture Xoo on a suitable solid medium (e.g., Nutrient Agar) at 28°C for 48 hours.
  • Suspend bacterial colonies in sterile nutrient broth (NB) to an optical density (OD) of 0.6 at 600 nm, which corresponds to approximately 10⁸ CFU/mL.

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound and Streptomycin in an appropriate solvent.
  • Perform serial dilutions of the stock solutions to obtain a range of concentrations to be tested.

3. Assay Setup:

  • In a 96-well microplate or in flasks, add the prepared bacterial inoculum to NB containing the different concentrations of the test compounds.
  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

4. Incubation:

  • Incubate the microplate or flasks at 28°C with shaking (e.g., 180 rpm) for 24 to 48 hours.

5. Data Collection and Analysis:

  • Measure the OD at 600 nm using a microplate reader or spectrophotometer.
  • Calculate the percentage of inhibition for each concentration using the formula:
  • Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
  • Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assay (Pot Experiment)

This protocol assesses the protective and curative efficacy of bactericides on rice plants artificially inoculated with Xoo.

cluster_protective Protective Assay cluster_curative Curative Assay start Start grow_plants Grow susceptible rice variety in pots to 4-5 leaf stage start->grow_plants apply_compound_p Apply test compound grow_plants->apply_compound_p inoculate_c Inoculate with Xoo grow_plants->inoculate_c prep_inoculum Prepare Xoo inoculum (10⁸ CFU/mL) inoculate_p Inoculate with Xoo 24h after application prep_inoculum->inoculate_p prep_inoculum->inoculate_c apply_compound_p->inoculate_p incubate Incubate in greenhouse (28-30°C, >90% RH) inoculate_p->incubate apply_compound_c Apply test compound 24h after inoculation inoculate_c->apply_compound_c apply_compound_c->incubate assess Assess disease severity (lesion length) after 14 days incubate->assess calculate Calculate disease control efficacy assess->calculate end End calculate->end

Figure 3. In Vivo Pot Experiment Workflow. A diagram showing the parallel workflows for assessing the protective and curative efficacy of bactericides against bacterial leaf blight in rice.

1. Plant Material and Growth Conditions:

  • Grow a susceptible rice variety in pots under greenhouse conditions (e.g., 28-30°C, >90% relative humidity).

2. Inoculum Preparation:

  • Prepare a suspension of Xoo at a concentration of 10⁸ CFU/mL as described for the in vitro assay.

3. Inoculation:

  • At the 4-5 leaf stage, inoculate the rice plants using the leaf-clipping method: dip sterile scissors in the bacterial suspension and cut the tips of the top two to three leaves.

4. Application of Test Compounds:

  • For Protective Assay: Spray the rice plants with the desired concentrations of this compound or Streptomycin 24 hours before inoculation.
  • For Curative Assay: Spray the rice plants with the desired concentrations of this compound or Streptomycin 24 hours after inoculation.
  • Include a control group sprayed with water.

5. Incubation and Disease Assessment:

  • Maintain the plants in the greenhouse for 14 days.
  • Measure the length of the lesions on the inoculated leaves.

6. Data Analysis:

  • Calculate the disease control efficacy using the formula:
  • Control Efficacy (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] * 100

Conclusion

Both this compound and Streptomycin demonstrate notable efficacy against Xanthomonas oryzae pv. oryzae. Streptomycin appears to have a stronger direct inhibitory effect in some studies, as indicated by the significant inhibition zones and high disease reduction percentages. However, the emergence of streptomycin-resistant strains of Xoo is a significant concern that can limit its long-term effectiveness.[6]

This compound, while potentially showing a lower direct in vitro potency in some reports, offers the advantage of a multi-faceted mechanism that includes the induction of host plant defenses. This dual-action approach may be beneficial in managing the development of resistance.

The choice between these two bactericides will depend on various factors, including the prevalence of resistant strains in a particular region, the specific application strategy (protective vs. curative), and the overall integrated pest management program. Further head-to-head comparative studies under various field conditions are warranted to provide a more definitive recommendation for the optimal control of bacterial leaf blight in rice.

References

Validating the Role of Bismerthiazol in Priming Plant Immune Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of Bismerthiazol as a plant immune priming agent. It is designed for researchers, scientists, and professionals in drug development, offering an objective comparison with other alternatives, supported by experimental data and detailed protocols.

Introduction to Plant Immune Priming

Plants possess an innate immune system that can be "primed" for a more robust and rapid defense response upon subsequent pathogen or herbivore attacks. This primed state can be induced by various stimuli, including chemical elicitors. Unlike conventional pesticides that have direct biocidal activity, priming agents enhance the plant's endogenous defense mechanisms. Systemic Acquired Resistance (SAR) is a well-documented priming phenomenon, often mediated by salicylic acid (SA), which provides broad-spectrum, long-lasting protection.[1][2] this compound, a thiazole derivative, has emerged as a compound of interest, demonstrating a capacity to not only act as a bactericide but also to induce host defense responses.[3][4]

This compound: Mechanism of Action

This compound exhibits a multifaceted mechanism. It has been shown to directly inhibit the growth of bacterial pathogens like Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial leaf blight in rice.[4][5] Beyond this direct effect, this compound functions as a chemical elicitor, priming the plant's immune system.

Studies in rice have shown that this compound application induces the biosynthesis of key defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[6][7][8] This response enhances resistance against multiple insect pests.[6][8][9] Interestingly, in the context of herbivore defense, a significant increase in salicylic acid (SA) was not observed.[6][8]

However, other research indicates that this compound can activate SAR pathways, which are typically dependent on SA.[3] It has been shown to upregulate the expression of pathogenesis-related (PR) genes like PR1 and PAL, which are markers for the SA-mediated SAR pathway.[3] This suggests that this compound's mode of action may be context-dependent, varying with the plant species and the type of stress (pathogen vs. herbivore). The compound also induces a hypersensitive response (HR)-like cell death and callose deposition, further strengthening the plant's defenses.[3]

G cluster_0 This compound Application cluster_1 Plant Cell Response cluster_2 Downstream Cellular Defenses cluster_3 Organism-Level Outcomes This compound This compound ROS H₂O₂ Burst (Reactive Oxygen Species) This compound->ROS induces Hormones Defense Hormone Signaling (JA, JA-Ile, ET) This compound->Hormones induces SAR SAR Pathway Activation (SA-dependent signaling) This compound->SAR induces Genes Defense Gene Upregulation (e.g., PR1, PAL) ROS->Genes Hormones->Genes Volatiles Altered Volatile Profile Hormones->Volatiles SAR->Genes HR Hypersensitive Response (HR) & Callose Deposition SAR->HR Resistance Enhanced Resistance to Pathogens & Herbivores Genes->Resistance HR->Resistance Volatiles->Resistance indirect defense

Caption: Signaling pathway activated by this compound in plants.

Comparison with Alternative Priming Agents

This compound's performance can be benchmarked against established plant immune activators like Benzothiadiazole (BTH) and Salicylic Acid (SA). BTH is a synthetic analog of SA and a well-characterized inducer of SAR.[10][11] SA is the key endogenous hormone that regulates SAR.[12]

FeatureThis compoundBenzothiadiazole (BTH)Salicylic Acid (SA)
Primary Mechanism Immune priming & direct bactericide[3][4]Immune priming (SAR induction)[11][13]Endogenous signaling molecule for SAR[14]
Key Signaling Pathway JA/ET, H₂O₂ (herbivores)[6][8]; SA/SAR (pathogens)[3]SA-dependent SAR pathway[10]SA-dependent SAR pathway[14]
Marker Gene Induction PR1, PAL[3]PR1, PR2, CHI[3][13]PR1, PR2, PR5[12]
Spectrum of Protection Bacteria (Xanthomonas)[5], various insect pests[7]Fungi, bacteria, viruses[13]Fungi, bacteria, viruses
Phytotoxicity Can slightly impair plant growth at higher concentrations[7]Can cause growth arrest or phytotoxicity in some speciesCan be phytotoxic at high concentrations
Commercial Availability Available as a bactericide (e.g., Zinc Thiazole mixture)[15]Commercially available as a plant activator (e.g., Actigard)[12]Widely available as a chemical reagent

Experimental Validation Protocols and Data

Validating the priming activity of this compound involves a series of molecular and physiological experiments.

This experiment quantifies the transcript levels of defense-related genes to confirm the activation of immune pathways.

Experimental Protocol:

  • Plant Treatment: Treat plants (e.g., rice, Arabidopsis) with a solution of this compound (e.g., 50-100 mg/L) or a mock control.

  • Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 12, 24, 48 hours).

  • RNA Extraction: Isolate total RNA from the collected tissue using a commercial kit or TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative RT-PCR: Perform qPCR using gene-specific primers for target defense genes (e.g., PR1, PAL) and a reference housekeeping gene (e.g., Actin).

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

G A Plant Treatment (this compound vs. Control) B RNA Extraction from Leaf Tissue A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR (qPCR) C->D E Data Analysis (Relative Gene Expression) D->E

Caption: Experimental workflow for qRT-PCR analysis.

Quantitative Data Summary:

GeneTreatmentFold Change vs. Control
Rice PR1b This compound (100 µg/mL) + Xoo~4.5
Rice PAL This compound (100 µg/mL) + Xoo~3.0
Pepper CaPR1 BTH (1 mM)>200
Pepper CaPR4 BTH (1 mM)>25
Note: Data for this compound and BTH are from separate studies and not directly comparable. This compound data is inferred from studies showing upregulation, while BTH data is from a study on pepper.[3][13]

An oxidative burst, particularly the production of hydrogen peroxide (H₂O₂), is a hallmark of plant immune activation.

Experimental Protocol:

  • Plant Treatment: Treat plants with this compound or a mock control.

  • Staining: Infiltrate leaf discs or whole leaves with a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB), which polymerizes into a brown precipitate in the presence of H₂O₂.

  • Incubation: Incubate the leaves in the dark for 8-12 hours.

  • Destaining: Bleach the chlorophyll by boiling the leaves in ethanol (95%) to visualize the brown precipitate.

  • Quantification (Optional): Extract and dissolve the brown polymer and measure its absorbance at 450 nm for a quantitative comparison.

G A Plant Treatment (this compound vs. Control) B Leaf Sample Collection A->B C DAB Staining (for H₂O₂ detection) B->C D Chlorophyll Removal (Ethanol Bleaching) C->D E Imaging & Quantification D->E

Caption: Experimental workflow for ROS (H₂O₂) detection.

Quantitative Data Summary:

TreatmentH₂O₂ Content (% of Control)Plant
This compound (50 mg/L) ~150%Rice
This compound (50 mg/L) + WBPH Infestation (72h) ~225%Rice
Data derived from studies on rice defense against White-Backed Planthopper (WBPH).[6][7]

The ultimate validation of a priming agent is its ability to confer enhanced protection against biotic threats.

Experimental Protocol (Herbivore Assay):

  • Plant Treatment: Grow rice seedlings in a nutrient solution containing this compound (e.g., 10, 20, 50 mg/L) or a control solution for a set period.

  • Infestation: Place a known number of herbivore nymphs (e.g., 15 white-backed planthopper nymphs) on each plant.

  • Survival Monitoring: Record the number of surviving nymphs daily for a period of 1-11 days.

  • Data Analysis: Calculate and compare the survival rates between the treated and control groups.

G A Plant Treatment (this compound vs. Control) B Introduction of Herbivores (e.g., Planthoppers) A->B C Incubation under Controlled Conditions B->C D Daily Monitoring of Pest Survival C->D E Calculation of Survival Rate (%) D->E

Caption: Experimental workflow for a herbivore resistance assay.

Quantitative Data Summary:

Treatment (this compound)Nymph Survival Rate (vs. Control)
10 mg/L Decreased by 26.9%
20 mg/L Decreased by 28.1%
50 mg/L Decreased by 94.0%
Data from a study on the survival of white-backed planthopper nymphs on treated rice plants.[7]

Conclusion

This compound presents a compelling case as a dual-action agent for crop protection. It not only exerts direct bactericidal effects but also effectively primes plant immune responses. Its ability to induce different signaling pathways (JA/ET/H₂O₂ against herbivores and potentially SA/SAR against pathogens) suggests a versatile and broad-spectrum mode of action that warrants further investigation.[3][6] Compared to classic SAR inducers like BTH, this compound's unique capacity to enhance resistance against insect pests is a significant advantage.[6][8] Future research should focus on direct, side-by-side comparisons with other elicitors across various plant-pathogen and plant-herbivore systems to fully elucidate its potential in integrated pest and disease management strategies.

References

A Comparative Analysis of the Mode of Action: Bismerthiazol vs. Its Photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mode of action between the bactericide Bismerthiazol and its phototransformation products. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the differences in bioactivity and mechanism, offering a foundation for future research and development in agrochemicals.

Overview of this compound

This compound is a systemic thiadiazole bactericide widely utilized for controlling bacterial diseases in plants, most notably bacterial leaf blight in rice, which is caused by Xanthomonas oryzae pv. oryzae (Xoo).[1][2][3] Its mode of action is complex and multifaceted. It involves not only the direct inhibition of bacterial growth but also the induction of the host plant's defense mechanisms.[4][5][6] Studies have shown that this compound can trigger a plant's systemic acquired resistance (SAR) by increasing lipid peroxidation and the production of superoxide anions in leaves.[4][6][7] More recent research suggests its mechanism may also involve the inhibition of the bacterial histidine utilization (Hut) pathway, interference with quorum sensing, and the suppression of extracellular polysaccharide production by the pathogen.[8][9]

Photodegradation of this compound

This compound is known to be susceptible to degradation upon exposure to light.[1][3] This photochemical transformation results in the formation of several photoproducts. Key photoproducts identified through liquid chromatography-mass spectrometry (LC-MS) include 2-amino-1,3,4-thiadiazole and 2-amino-5-mercapto-1,3,4-thiadiazole.[1][3] The process of photodegradation is not merely a deactivation pathway; compelling evidence shows that it enhances the overall antibacterial efficacy of the solution.[1][3]

G cluster_main Photodegradation Pathway of this compound cluster_products Identified Photoproducts This compound This compound PP5 2-amino-5-mercapto- 1,3,4-thiadiazole (Active) This compound->PP5 Cleavage & Rearrangement PP_Other Other Sulfone Derivatives This compound->PP_Other Cleavage & Rearrangement PP2 2-amino-1,3,4-thiadiazole (Less Active) This compound->PP2 Cleavage & Rearrangement Sunlight Sunlight (UV/Visible Light) Sunlight->this compound Irradiation

Caption: Photochemical transformation of this compound into its major photoproducts.

Comparative Analysis of Antibacterial Activity

Experimental data reveals that the antibacterial activity of this compound's photoproducts is not uniform. The overall inhibitory effect of a photolysed this compound solution against X. oryzae pv. oryzae is significantly greater than that of the parent compound alone.[1][3] This suggests that one or more of the photoproducts possess higher intrinsic activity.

A comparative study quantifying the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) provides clear insights. The photoproduct 2-amino-5-mercapto-1,3,4-thiadiazole demonstrates antibacterial activity comparable to or greater than this compound. In contrast, 2-amino-1,3,4-thiadiazole shows substantially weaker activity.[1][3] This highlights the critical role of the sulfhydryl (-SH) group in the molecule's ability to inhibit bacterial growth.[1][3]

Table 1: Comparative In Vitro Activity against Xanthomonas
CompoundTarget OrganismEC50 (mg/L)MIC (mg/L)
This compound Xoo ZJ1734.67 ± 0.3116 - 32
2-amino-5-mercapto-1,3,4-thiadiazole Xoo ZJ1733.84 ± 0.2516 - 32
2-amino-1,3,4-thiadiazole Xoo ZJ173> 40> 64

Data sourced from Liang et al. (2015). EC50 and MIC values were determined against Xanthomonas oryzae pv. oryzae (Xoo) strain ZJ173.

Mode of Action: A Shared Mechanism

The similar high efficacy of this compound and its active photoproduct, 2-amino-5-mercapto-1,3,4-thiadiazole, suggests a congruent mode of action.[1] The crucial element appears to be the thiadiazole ring coupled with a sulfhydryl group. This functional group is vital for the potent inhibition of Xoo.[1][3] The loss or absence of this group, as seen in the less active photoproduct, leads to a significant drop in antibacterial performance. Therefore, while photodegradation alters the parent molecule, it generates key products that retain and, in the context of the entire solution, enhance the original mechanism of bacterial inhibition.

G cluster_compounds Compound Activity Comparison cluster_target Bacterial Target BMT This compound (with -SH group precursor) Target Xanthomonas oryzae (Bacterial Growth) BMT->Target Strong Inhibition PP5 Active Photoproduct (with -SH group) PP5->Target Strong Inhibition PP2 Less Active Photoproduct (lacks -SH group) PP2->Target Weak Inhibition

Caption: Functional comparison of this compound and its key photoproducts.

Experimental Protocols

The following section details the methodology used to determine the in vitro antibacterial activity referenced in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of Xanthomonas oryzae pv. oryzae is inoculated into a nutrient broth and incubated at 28°C with shaking until it reaches the logarithmic growth phase. The bacterial suspension is then diluted with fresh broth to a standardized concentration (e.g., 10^7 CFU/mL).

  • Preparation of Test Compounds: Stock solutions of this compound and its photoproducts are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using nutrient broth to achieve a range of final concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control), broth with inoculum (negative control), and broth with solvent (solvent toxicity control) are included.

  • Incubation: The inoculated plates are incubated at 28°C for 48-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity) in the well.

G cluster_workflow Experimental Workflow: MIC Determination prep_inoculum 1. Prepare Standardized Bacterial Inoculum (Xoo, 10^7 CFU/mL) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Compounds in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (28°C, 48-72h) inoculate->incubate read 5. Read Results: Identify Lowest Concentration with No Growth (MIC) incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The photodegradation of this compound is a critical factor in its overall efficacy as a bactericide. The process generates photoproducts, such as 2-amino-5-mercapto-1,3,4-thiadiazole, that exhibit potent antibacterial activity, leading to an overall enhancement of the solution's inhibitory power against Xanthomonas oryzae pv. oryzae. The mode of action for the most active photoproduct appears to be similar to that of the parent compound, with the sulfhydryl group being a key determinant of bioactivity. These findings underscore the importance of considering environmental transformation pathways in the evaluation and development of agrochemicals.

References

Efficacy Analysis of Bismerthiazol and Prochloraz Fungicide Combination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal and bactericidal efficacy of Bismerthiazol and Prochloraz, both individually and as a potential combination. Due to a lack of direct field trial data on the combined formulation, this analysis is based on the individual performance of each active ingredient against key plant pathogens, primarily in rice. The guide also details their mechanisms of action and provides standardized experimental protocols for efficacy evaluation.

I. Comparative Efficacy Data

The following tables summarize the performance of this compound and Prochloraz, alongside other common fungicides and bactericides, in controlling significant rice pathogens such as Xanthomonas oryzae pv. oryzae (causing Bacterial Leaf Blight) and Pyricularia oryzae (causing Rice Blast).

Table 1: Efficacy of this compound and Alternatives against Bacterial Leaf Blight (BLB) of Rice

TreatmentActive Ingredient(s)Application RateDisease Incidence (%)Disease Severity Index (%)Yield (tonnes/ha)Reference
Thrill 20WPThis compoundRecommended Dose---[1]
Coopix 50WPCopper oxychlorideRecommended Dose60.4416.796.58[1]
Profile 50WPKasugamycin + Copper oxychlorideRecommended Dose78.5621.966.44[1]
Kasumin 2SLKasugamycinRecommended Dose---[1]
Untreated Control--98.0858.015.67[1]
Streptomycin sulphate 90% + Tetracycline hydrochloride 10%Streptomycin + Tetracycline100 ppm-42.2% disease reduction121% yield increase over control[2]
Flare 72 WPStreptomycin sulphate-85.67 (untreated) vs. 7.77 (treated)92.23% disease control3.55% yield increase over control[3]
Castle 50 WPKasugamycin + Copper oxychloride-85.67 (untreated) vs. 12.03 (treated)87.97% disease control3.01% yield increase over control[3]

Note: A direct disease incidence or severity for Thrill 20WP (this compound) was not explicitly provided in the comparative table of the cited study, though its inclusion implies evaluation.

Table 2: Efficacy of Prochloraz and Alternatives against Rice Blast (Pyricularia oryzae)

TreatmentActive Ingredient(s)Application RatePercent Disease Index (PDI)Yield (q/ha)Reference
Prochloraz 45% ECProchloraz1250 ml/ha6.3548.86[4]
Prochloraz 45% ECProchloraz1000 ml/ha6.56-[4]
Tricyclazole 75% WPTricyclazole375 g/ha10.1343.12[4]
Carbendazim 12% + Mancozeb 63% WPCarbendazim + Mancozeb1250 g/ha12.3541.29[4]
Untreated Control--38.3034.41[4]
Prochloraz 27% + Tricyclazole 23% SEProchloraz + Tricyclazole1250 ml/ha98.24% disease reduction-[5]
Nativo 75 WGTebuconazole + Trifloxystrobin0.5 g/l--[6]

II. Mechanisms of Action and Signaling Pathways

The combination of this compound and Prochloraz presents a dual-pronged approach to disease management, targeting both bacterial and fungal pathogens through distinct biochemical pathways.

This compound: This thiadiazole compound is primarily a bactericide with some fungicidal properties. It functions as a systemic agent with both protective and curative activities.[7] Its mode of action involves the inhibition of bacterial growth and interference with the respiratory pathway.[8] More specifically, this compound has been shown to inhibit the histidine utilization (Hut) pathway and quorum sensing in Xanthomonas oryzae pv. oryzae. Furthermore, it can induce plant defense responses by activating signaling pathways involving jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[9]

Prochloraz: As a broad-spectrum imidazole fungicide, Prochloraz's primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10] This disruption of the cell membrane leads to fungal cell death. Prochloraz has also been noted to have multiple mechanisms of action, including antagonizing androgen and estrogen receptors and inhibiting aromatase activity.[12][13]

The following diagrams illustrate the proposed signaling pathways affected by these fungicides.

Bismerthiazol_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Application Xoo Xanthomonas oryzae pv. oryzae This compound->Xoo Direct Action Hut Histidine Utilization (Hut) Pathway This compound->Hut Inhibits QS Quorum Sensing This compound->QS Inhibits DefenseInduction Induction of Defense Responses PlantCell->DefenseInduction JA JA Pathway DefenseInduction->JA ET ET Pathway DefenseInduction->ET H2O2 H₂O₂ Production DefenseInduction->H2O2 Resistance Enhanced Resistance to Pathogens JA->Resistance ET->Resistance H2O2->Resistance Xoo->Hut Xoo->QS Virulence Reduced Virulence Hut->Virulence QS->Virulence

Caption: this compound's dual-action mechanism.

Prochloraz_Signaling_Pathway Prochloraz Prochloraz FungalCell Fungal Cell Prochloraz->FungalCell Entry CYP51 Lanosterol 14α-demethylase (CYP51) Prochloraz->CYP51 Inhibits FungalCell->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to Experimental_Workflow Start Start: Trial Planning PlotPrep Plot Preparation and Sowing (Susceptible Rice Variety) Start->PlotPrep Inoculation Pathogen Inoculation (Natural or Artificial) PlotPrep->Inoculation TreatmentApp Application of Fungicide Treatments (RCBD) Inoculation->TreatmentApp DataCollection Data Collection (Disease Incidence/Severity, Yield) TreatmentApp->DataCollection Repeated applications and observations Analysis Statistical Analysis (ANOVA, DMRT) DataCollection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

A Comparative Analysis of Bismerthiazol's Efficacy Against Sensitive and Resistant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of the bactericide bismerthiazol, with a focus on its activity against both susceptible and resistant bacterial strains. This document provides a detailed comparison with alternative compounds, supported by experimental data and methodologies.

This compound is a systemic bactericide widely utilized for the management of bacterial diseases in plants, most notably bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). Its mechanism of action is multifaceted, involving not only the direct inhibition of bacterial growth but also the induction of host plant defense mechanisms. However, the emergence of resistant bacterial strains necessitates a thorough evaluation of its continued efficacy. This guide provides a comparative analysis of this compound's performance against both sensitive and resistant bacterial isolates, alongside a comparison with other bactericidal agents.

Performance Against Sensitive vs. Resistant Isolates

Studies have demonstrated the development of resistance to this compound in field populations of X. oryzae pv. oryzae. While sensitive strains are effectively controlled, resistant mutants exhibit continued pathogenicity even at high concentrations of the bactericide.

Comparative Efficacy with Alternative Bactericides

The performance of this compound has been compared with other bactericides, providing valuable context for its application. The following tables summarize the available data on Minimum Inhibitory Concentrations (MIC) and half-maximal effective concentrations (EC50) against X. oryzae pv. oryzae.

CompoundMIC (µg/mL)Bacterial StrainReference
This compound 16Xanthomonas oryzae pv. oryzae
Carbazomycin B8Xanthomonas oryzae pv. oryzae
CompoundEC50 (µg/mL)Bacterial StrainReference
This compound 94.5Xanthomonas oryzae pv. oryzae[1]
Compound E439.5Xanthomonas oryzae pv. oryzae[1]
Compound E1049.5Xanthomonas oryzae pv. oryzae[1]
Compound E1353.5Xanthomonas oryzae pv. oryzae[1]
Compound A124.7Xanthomonas oryzae pv. oryzae[2]
Thiodiazole-copper71.4Xanthomonas oryzae pv. oryzae[2]
CompoundEC50 (µg/mL)Bacterial StrainReference
This compound (BMT) 77.46Xanthomonas oryzae pv. oryzae[1]
Thiodiazole copper (TDC)99.31Xanthomonas oryzae pv. oryzae[1]
Experimental Compounds (5p, 5u, 5v)19.44 - 36.25Xanthomonas oryzae pv. oryzae[1]

These data indicate that while this compound is effective, several novel compounds show superior in vitro activity against X. oryzae pv. oryzae.

Mechanism of Action: A Dual Approach

This compound exhibits a dual mechanism of action, targeting the bacterium directly and stimulating the plant's own defense systems.

Direct Antibacterial Activity

The direct mode of action involves the inhibition of bacterial growth. While the precise molecular targets are still under investigation, it is known to interfere with essential cellular processes.

Induction of Plant Defense Responses

This compound has been shown to induce systemic acquired resistance (SAR) in plants. In citrus, it activates the salicylic acid (SA) signaling pathway. In rice, it enhances the production of jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂), all of which are key signaling molecules in plant defense[3]. This induction of the plant's innate immunity contributes significantly to its overall efficacy.

Bismerthiazol_Plant_Defense_Induction cluster_rice In Rice cluster_citrus In Citrus Bis_Rice This compound Application JA_Ile Jasmonic Acid (JA) & Jasmonoyl-Isoleucine (JA-Ile) Biosynthesis Bis_Rice->JA_Ile ET Ethylene (ET) Production Bis_Rice->ET H2O2 Hydrogen Peroxide (H₂O₂) Production Bis_Rice->H2O2 Defense_Rice Enhanced Resistance to Pathogens & Herbivores JA_Ile->Defense_Rice ET->Defense_Rice H2O2->Defense_Rice Bis_Citrus This compound Application SA Salicylic Acid (SA) Signaling Pathway Bis_Citrus->SA Defense_Citrus Induced Defense Response SA->Defense_Citrus

Figure 1: this compound-induced plant defense signaling pathways in rice and citrus.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols are crucial.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial activity. The broth microdilution method is a commonly used technique[4].

MIC_Workflow A Prepare serial two-fold dilutions of this compound in nutrient broth in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the bacterial isolate (e.g., 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate under optimal growth conditions (e.g., 28°C for 48-72 hours). C->D E Determine the MIC by visual inspection: the lowest concentration with no visible turbidity. D->E

Figure 2: Experimental workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in the growth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

  • Controls: A positive control well (containing medium and bacteria but no this compound) and a negative control well (containing medium and this compound but no bacteria) are included on each plate.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test bacterium.

  • Reading the Results: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

In Vivo Efficacy Assay on Rice Plants

Evaluating the performance of this compound under conditions that mimic natural infection is essential.

Detailed Steps:

  • Plant Cultivation: Rice seedlings are grown under controlled greenhouse conditions to a susceptible stage (e.g., booting stage).

  • Bactericide Application: Plants are sprayed with a solution of this compound at a specified concentration (e.g., 300 μg/ml). Control plants are sprayed with a blank solvent solution.

  • Inoculation: After a set period (e.g., 24 hours), the treated plants are inoculated with a suspension of either the sensitive or resistant bacterial strain using methods such as leaf-clipping or spraying[1].

  • Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection.

  • Disease Assessment: After a suitable incubation period (e.g., 14-21 days), the disease severity is assessed by measuring the lesion length on the leaves.

  • Data Analysis: The control efficacy is calculated by comparing the disease severity on the treated plants to that on the untreated control plants.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity.

Detailed Steps:

  • Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Exposure: The bacterial suspension is aliquoted into tubes containing different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). A control tube with no this compound is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.

  • Enumeration: The number of viable bacteria in each aliquot is determined by serial dilution and plating on a suitable agar medium. The plates are incubated, and the resulting colonies are counted to determine the number of colony-forming units per milliliter (CFU/mL).

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound remains a valuable tool for the management of bacterial diseases in plants, particularly those caused by Xanthomonas species. Its dual mechanism of action, combining direct antibacterial effects with the induction of plant defense responses, is a significant advantage. However, the emergence of resistant strains underscores the importance of resistance management strategies and the continued search for novel bactericides. The comparative data presented in this guide highlight the performance of this compound relative to both resistant isolates and alternative chemical treatments, providing a critical resource for researchers and professionals in the field of crop protection and drug development.

References

Unveiling the Transcriptomic Landscape of Plant Defense: A Comparative Analysis of Bismerthiazol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic responses induced by chemical defense activators, with a focus on analogs of Bismerthiazol, offers valuable insights for researchers and professionals in drug development and crop protection. This guide provides a comparative analysis of the performance of these compounds, supported by experimental data from transcriptomic studies, to elucidate their mode of action in inducing plant defense mechanisms.

Plant defense activators are chemical compounds that stimulate the plant's innate immune system, leading to a state of heightened resistance against a broad spectrum of pathogens. This phenomenon, known as Systemic Acquired Resistance (SAR), is a long-lasting and effective defense mechanism. This compound and its analogs, such as Benzothiadiazole (BTH), are prominent synthetic elicitors that trigger SAR. Understanding the genetic and molecular basis of this induced resistance is crucial for the development of novel and sustainable strategies for disease control in agriculture.

Comparative Transcriptomic Analysis of Defense Gene Induction

Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool to unravel the complex gene regulatory networks activated by defense inducers. Studies on BTH, a well-characterized analog of this compound, have provided a comprehensive blueprint of the genes and pathways involved in SAR.

A comparative analysis of differentially expressed genes (DEGs) in plants treated with BTH reveals a significant upregulation of genes associated with various defense-related processes. These include signaling perception and transduction, transcription factors, disease resistance proteins, plant hormone signaling, and cell wall organization.

Plant SpeciesPathogen ChallengeNumber of Upregulated Genes (BTH Treatment)Key Upregulated Gene CategoriesReference
Banana (Musa spp.)Fusarium oxysporum f. sp. cubense tropical race 4 (Foc 4)6689 in leaves, 3624 in rootsSignaling perception and transduction, Transcription factors (ERFs, WRKYs), Disease resistance proteins, Plant hormones (ethylene, auxin), Cell wall organization[1][2]
Wheat (Triticum aestivum)Powdery Mildew (Blumeria graminis f. sp. tritici)Not specifiedLipoxygenase, Sulfur-rich proteins, Pathogenesis-related (PR) genes (e.g., PR-4)[3]

Table 1: Summary of Transcriptomic Studies on BTH-Induced Defense Genes. This table summarizes the key findings from RNA-Seq analyses of BTH-treated plants, highlighting the number of upregulated genes and the major functional categories they belong to.

Performance Comparison with Other SAR Inducers

BTH has been shown to be a more potent inducer of both disease resistance and defense-related gene expression compared to other plant activators like salicylic acid (SA) and 2,6-dichloroisonicotinic acid (INA).[4][3] The induction of wheat chemically induced (WCI) genes, including those encoding a lipoxygenase and a sulfur-rich protein, correlates tightly with the onset of resistance.[4][3]

In wheat, BTH treatment can induce broad-spectrum resistance to various pathogens, including powdery mildew, leaf rust, and Fusarium head blight.[5] This resistance is partially dependent on the key SAR regulator, NPR1 (Non-expressor of Pathogenesis-Related protein 1).[5]

Experimental Protocols

A typical transcriptomic analysis to validate defense gene induction by a chemical activator involves the following key steps:

Plant Material and Treatment
  • Plant Growth: Plants are grown under controlled environmental conditions (e.g., specific temperature, humidity, and light cycle).

  • Treatment Application: The chemical inducer (e.g., BTH) is applied to the plants, typically as a foliar spray or soil drench, at a predetermined concentration. Control plants are treated with a mock solution (e.g., water or a solvent control).

  • Sample Collection: Leaf or root tissues are harvested at specific time points after treatment to capture the dynamics of gene expression.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the collected plant tissues using a suitable kit or protocol. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation: RNA-Seq libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Bioinformatic Analysis
  • Data Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are removed.

  • Read Mapping: The clean reads are mapped to a reference genome of the plant species.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels. Statistical methods are then applied to identify differentially expressed genes (DEGs) between the treated and control samples.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated to understand their biological roles. Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed to identify over-represented biological processes and pathways.

Visualizing the SAR Signaling Pathway

The induction of Systemic Acquired Resistance by chemical elicitors like BTH involves a complex signaling cascade. The following diagram illustrates a simplified model of the SAR pathway.

SAR_Pathway cluster_perception Signal Perception cluster_signaling Signal Transduction cluster_response Defense Response Chemical Inducer Chemical Inducer SA Salicylic Acid (SA) Accumulation Chemical Inducer->SA NPR1_cytoplasm NPR1 (Cytoplasm) SA->NPR1_cytoplasm NPR1_nucleus NPR1 (Nucleus) NPR1_cytoplasm->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activation SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).

Experimental Workflow for Transcriptomic Analysis

The process of conducting a transcriptomic analysis to validate the effect of a defense inducer follows a structured workflow, from experimental design to data interpretation.

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatic Analysis cluster_interpretation Interpretation Plant_Growth Plant Growth and Acclimatization Treatment Application of Chemical Inducer Plant_Growth->Treatment Sampling Tissue Sampling Treatment->Sampling RNA_Extraction RNA Extraction and QC Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Mapping Read Mapping to Reference Genome Data_QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation and Enrichment DEG_Analysis->Functional_Analysis Pathway_Analysis Pathway and Network Analysis Functional_Analysis->Pathway_Analysis Validation Experimental Validation (e.g., qRT-PCR) Pathway_Analysis->Validation

Caption: Workflow for transcriptomic analysis of defense gene induction.

References

A Comparative Analysis of Bismerthiazol and Other Bactericides in Field Trials for Bacterial Leaf Blight Control in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the field performance of Bismerthiazol against other commercially available bactericides for the management of bacterial leaf blight (BLB) in rice, caused by Xanthomonas oryzae pv. oryzae. The data presented is derived from peer-reviewed field trials to facilitate an objective evaluation of these control agents.

Performance in Field Trials: A Quantitative Comparison

Field trials are crucial for assessing the efficacy of bactericides under real-world conditions. The following tables summarize the performance of this compound and other bactericides in terms of disease control and impact on crop yield.

A key field study conducted to evaluate various commercially available bactericides for the control of bacterial leaf blight in rice provides valuable comparative data. The experiment was laid out in a Randomized Complete Block Design (RCBD) with three replications. The bactericides were applied as foliar sprays at their recommended dosages after the appearance of the disease.[1]

Table 1: Efficacy of Different Bactericides on Bacterial Leaf Blight Incidence and Severity [1]

TreatmentActive IngredientDisease Incidence (%)Disease Severity Index (%)
Thrill 20WPThis compound88.0832.54
Coopix 50WPCopper oxychloride60.4416.79
Profile 50WPKasugamycin + Copper oxychloride78.5621.96
Kasumin 2SLKasugamycin83.4426.65
Triseen 5SLValidamycin95.7440.54
Bleaching powderCalcium hypochlorite91.6336.63
ControlUntreated98.0858.01

Table 2: Impact of Different Bactericide Treatments on Rice Yield [1]

TreatmentActive IngredientYield (tonnes/ha)
Thrill 20WPThis compound6.01
Coopix 50WPCopper oxychloride6.58
Profile 50WPKasugamycin + Copper oxychloride6.44
Kasumin 2SLKasugamycin6.23
Triseen 5SLValidamycin5.87
Bleaching powderCalcium hypochlorite5.54
ControlUntreated5.67

Experimental Protocols

The data presented above was generated from a field trial with the following methodology[1]:

  • Experimental Design: The field trial was conducted using a Randomized Complete Block Design (RCBD) with three replications for each treatment.

  • Treatments: Commercially available bactericides, including this compound (Thrill 20WP), were applied at their recommended doses. A control group was maintained with no bactericide application.

  • Application: The bactericides were applied as foliar sprays after the initial appearance of bacterial leaf blight symptoms.

  • Data Collection:

    • Disease Incidence: The percentage of plants showing disease symptoms in a given area.

    • Disease Severity: The percentage of leaf area affected by the disease on infected plants. This was assessed using a 0-9 disease rating scale.

    • Yield: The grain yield was measured in tonnes per hectare (t/ha) at the time of harvest.

  • Statistical Analysis: The collected data was statistically analyzed to determine the significance of the differences observed between the treatments.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mode of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Field Preparation and Setup cluster_treatment Treatment Application cluster_data Data Collection and Analysis A Rice Cultivar Selection B Land Preparation and Puddling A->B C Transplanting Seedlings B->C D Fertilizer Application C->D E Disease Inoculation (Natural or Artificial) D->E F Bactericide Application (this compound, Alternatives, Control) E->F G Disease Incidence and Severity Assessment F->G H Yield Data Collection F->H I Statistical Analysis G->I H->I

Caption: Experimental workflow for evaluating bactericide efficacy in rice field trials.

This compound is known to not only have direct antibacterial properties but also to induce the plant's own defense mechanisms.[2] The following diagram illustrates the signaling pathway activated by this compound in rice.

bismerthiazol_pathway cluster_plant_response Plant Defense Response cluster_outcome Outcome This compound This compound Application H2O2 H2O2 Production This compound->H2O2 JA_ET JA and ET Biosynthesis This compound->JA_ET Defense_Genes Defense-Related Gene Upregulation H2O2->Defense_Genes JA_ET->Defense_Genes Resistance Enhanced Resistance to Xanthomonas oryzae Defense_Genes->Resistance

Caption: Signaling pathway of this compound-induced plant defense in rice.

Discussion and Alternative Approaches

The field trial data indicates that while this compound provides a degree of control over bacterial leaf blight, other commercially available options such as copper-based bactericides (Coopix 50WP) and combinations of bactericides (Profile 50WP) demonstrated higher efficacy in reducing disease incidence and severity, which translated to higher yields in this particular study.[1]

It is important for researchers and drug development professionals to consider these performance differences in the context of integrated pest management (IPM) strategies. Factors such as the cost-effectiveness of the treatment, the potential for resistance development, and the environmental impact of each bactericide should be taken into account.

While the presented study focuses on established commercial products, the search for novel bactericides is ongoing. Researchers are exploring new chemical entities and biological control agents to provide more effective and sustainable solutions for managing bacterial leaf blight in rice. These emerging alternatives, though not yet in widespread comparative trials with this compound, represent the future of bacterial disease management in this critical crop.

References

Assessing Synergistic Effects of Bismerthiazol with Plant Defense Elicitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sustainable and effective crop protection strategies, the combination of direct-acting antimicrobial compounds with agents that stimulate the plant's own defense mechanisms presents a promising frontier. Bismerthiazol, a bactericide with known effects on inducing plant defenses against certain pests, and plant defense elicitors, which trigger systemic acquired resistance (SAR), are key players in this field. This guide provides a comparative analysis of this compound and the well-characterized plant defense elicitor Benzothiadiazole (BTH), a functional analog of salicylic acid (SA). While direct experimental data on their synergistic effects is limited, this document outlines their individual modes of action, presents a detailed experimental protocol to assess potential synergy, and visualizes the key biological pathways and workflows.

Comparative Analysis of this compound and Benzothiadiazole (BTH)

This compound and BTH operate through distinct signaling pathways within the plant, suggesting the potential for additive or synergistic effects when used in combination. This compound primarily enhances defenses against herbivorous insects by activating the jasmonic acid (JA) and ethylene (ET) signaling pathways.[1] In contrast, BTH is a potent inducer of systemic acquired resistance (SAR) against a broad spectrum of pathogens by activating the salicylic acid (SA) pathway.[2]

Table 1: Comparison of this compound and Benzothiadiazole (BTH)

FeatureThis compoundBenzothiadiazole (BTH)
Primary Mode of Action Induces plant defense against herbivores; direct bactericidal activity.[1][3][4]Induces Systemic Acquired Resistance (SAR) against pathogens.[2][5]
Key Signaling Pathway Jasmonic Acid (JA) and Ethylene (ET).[1]Salicylic Acid (SA).[2]
Primary Target Pests/Pathogens Herbivorous insects (e.g., planthoppers, stem borers), rice bacterial leaf blight.[1][4]Broad-spectrum fungi, bacteria, and viruses (e.g., rice blast fungus).[2][6]
Key Molecular Mediators Increased biosynthesis of JA, JA-Ile, ET, and H₂O₂.[1]Upregulation of WRKY transcription factors (e.g., WRKY45 in rice), induction of Pathogenesis-Related (PR) proteins.[2]
Known Effects in Rice Enhances resistance to white-backed planthopper, brown planthopper, and striped stem borer.[1]Induces resistance to rice blast disease (Magnaporthe oryzae).[2]

Signaling Pathways

The distinct signaling pathways activated by this compound and BTH are central to understanding their potential for synergy.

Bismerthiazol_Signaling_Pathway cluster_0 This compound Application cluster_1 Plant Cell This compound This compound JA_Pathway Jasmonic Acid (JA) Pathway This compound->JA_Pathway ET_Pathway Ethylene (ET) Pathway This compound->ET_Pathway H2O2_Production H₂O₂ Production This compound->H2O2_Production Defense_Response Herbivore Resistance JA_Pathway->Defense_Response ET_Pathway->Defense_Response H2O2_Production->Defense_Response

Diagram 1: this compound Signaling Pathway. (Within 100 characters)

BTH_Signaling_Pathway cluster_0 BTH Application cluster_1 Plant Cell BTH Benzothiadiazole (BTH) SA_Pathway Salicylic Acid (SA) Pathway BTH->SA_Pathway WRKY45 WRKY45 Activation SA_Pathway->WRKY45 PR_Genes PR Gene Expression WRKY45->PR_Genes SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response

Diagram 2: BTH Signaling Pathway in Rice. (Within 100 characters)

Experimental Protocol for Assessing Synergy

To investigate the potential synergistic effects of this compound and BTH on inducing disease resistance, the following experimental protocol is proposed. This protocol is designed for rice (Oryza sativa) against the blast fungus Magnaporthe oryzae, but can be adapted for other plant-pathogen systems.

1. Plant Material and Growth Conditions:

  • Plant Species: Rice (Oryza sativa), susceptible cultivar (e.g., Nipponbare).

  • Growth: Grow seedlings in a controlled environment (e.g., growth chamber) with a 12-hour photoperiod, 28°C/25°C day/night temperature, and 70-80% relative humidity.

2. Treatment Application:

  • Elicitors: Prepare stock solutions of this compound and BTH.

  • Treatment Groups:

    • Control (water or solvent control)

    • This compound alone

    • BTH alone

    • This compound + BTH combination

  • Application: Apply treatments to 3-4 week old seedlings via soil drench or foliar spray.

3. Pathogen Inoculation:

  • Pathogen: Magnaporthe oryzae spore suspension.

  • Inoculation: At 3-7 days post-elicitor treatment, inoculate plants by spraying with the spore suspension.

  • Incubation: Place inoculated plants in a dark, humid chamber for 24 hours to promote infection, then return to the original growth conditions.

4. Data Collection and Analysis:

a. Disease Severity Assessment:

  • At 5-7 days post-inoculation, visually assess and quantify disease symptoms (e.g., lesion number, lesion size, diseased leaf area).

  • Synergy Calculation: Use the Abbott formula to determine if the combined effect is synergistic, additive, or antagonistic.

    • Expected Efficacy (E) = A + B - (A*B/100), where A and B are the percent disease reduction from individual treatments.

    • If Observed Efficacy > Expected E, the effect is synergistic.

b. Gene Expression Analysis (Quantitative Real-Time PCR):

  • Time Points: Collect leaf tissue at 0, 6, 24, and 48 hours post-inoculation.

  • Target Genes:

    • SA Pathway: PR1, WRKY45

    • JA/ET Pathway: LOX, AOS, EIN2

  • Method: Extract total RNA, synthesize cDNA, and perform qRT-PCR. Use appropriate reference genes for normalization.

c. Biochemical Assays:

  • Enzyme Activity: Measure the activity of defense-related enzymes such as peroxidase (POX) and polyphenol oxidase (PPO) at various time points post-inoculation.

  • H₂O₂ Quantification: Measure hydrogen peroxide levels in leaf tissues.

Experimental_Workflow cluster_0 Phase 1: Plant Growth and Treatment cluster_1 Phase 2: Pathogen Challenge cluster_2 Phase 3: Data Collection and Analysis A Rice Seedling Growth (3-4 weeks) B Treatment Application (Control, this compound, BTH, Combo) A->B C Pathogen Inoculation (M. oryzae) B->C 3-7 days D Disease Severity Assessment C->D 5-7 days E Gene Expression (qRT-PCR) C->E 0-48 hours F Biochemical Assays (Enzyme Activity, H₂O₂) C->F various times G Synergy Calculation D->G

Diagram 3: Experimental Workflow for Synergy Assessment. (Within 100 characters)

Expected Outcomes and Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 2: Hypothetical Disease Severity Data

TreatmentDisease Incidence (%)Percent Disease ReductionSynergy Calculation
Control850-
This compound6029.4-
BTH4052.9-
This compound + BTH2570.6Observed > Expected

Table 3: Hypothetical Relative Gene Expression Data (Fold Change vs. Control)

GeneTreatment6 hpi24 hpi48 hpi
WRKY45 (SA marker) This compound1.21.51.3
BTH8.515.210.1
This compound + BTH10.320.514.8
LOX (JA marker) This compound6.812.18.5
BTH1.11.31.2
This compound + BTH9.218.711.4

Conclusion

While this compound and BTH have established roles in plant protection through different defense pathways, the potential for their synergistic interaction remains a compelling area for research. The distinct mechanisms of JA/ET induction by this compound and SA-mediated SAR by BTH provide a strong rationale for investigating their combined efficacy. The experimental framework provided in this guide offers a robust methodology for researchers to explore these potential synergies, which could lead to the development of novel and more effective integrated pest and disease management strategies.

References

Safety Operating Guide

Proper Disposal of Bismerthiazol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Bismerthiazol, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn and safety measures are in place:

  • Ventilation: Always handle this compound in a well-ventilated area[1][2].

  • Gloves: Wear chemical-impermeable and fire/flame-resistant gloves. Inspect gloves for integrity before use[1].

  • Eye Protection: Use safety glasses with side shields or goggles[3].

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact[1][3].

  • Respiratory Protection: If exposure limits are exceeded or dust/aerosols are formed, use a full-face respirator with an appropriate filter[1][3].

  • Hygiene: Wash hands thoroughly after handling. Facilities should be equipped with an eyewash fountain[2][3].

Spill Management Protocol

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate: Evacuate non-essential personnel from the immediate area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Eliminate Ignition Sources: Remove all sources of ignition as this compound may form combustible dust. Use non-sparking tools for cleanup[1].

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems, as discharge into the environment must be avoided[1].

  • Cleanup: Carefully collect the spilled material. Adhered or collected material should be promptly placed into a suitable, closed, and labeled container for disposal[1].

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Procedures

The primary methods for the disposal of this compound waste are through professional chemical waste management services.

Step 1: Waste Collection and Storage

  • Collect waste this compound and contaminated materials (e.g., absorbent pads, contaminated PPE) in a suitable, closed, and clearly labeled container[1].

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs[1][2].

Step 2: Disposal of Unused this compound

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Do not discharge this compound into sewer systems or waterways[1].

  • Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations[4][5].

Step 3: Disposal of Empty Containers

  • Triple Rinse: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent[1]. The rinsate should be collected and disposed of as hazardous waste along with the unused chemical.

  • Recycling/Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning[1].

  • Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit[1].

  • Incineration: Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing[1].

Data Summary Table

The following table summarizes key data related to the handling and disposal of this compound.

ParameterDataSource
Common Synonyms Saikuzuo, Yekuzuo[1]
Molecular Formula C5H6N6S4[1][6][7]
Appearance White to light yellow crystalline powder[8]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Incompatible Materials Strong oxidizing agents[2][3]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides, Hydrogen sulfide[2][3]
Primary Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing[1]

Experimental Protocols and Workflows

The proper disposal of this compound follows a logical workflow designed to minimize risk to personnel and the environment. The diagram below illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.

Bismerthiazol_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_collection Waste Segregation & Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill Accident waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen spill_kit Use Spill Kit & Non-Sparking Tools spill->spill_kit waste_container Place in Labeled, Closed Hazardous Waste Container waste_gen->waste_container collect_spill Collect Spilled Material spill_kit->collect_spill collect_spill->waste_container storage Store in Cool, Dry, Ventilated Area waste_container->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs disposal_method Professional Disposal: - Chemical Destruction Plant - Controlled Incineration contact_ehs->disposal_method

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bismerthiazol

Author: BenchChem Technical Support Team. Date: November 2025

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Bismerthiazol.

Handling chemical compounds in a laboratory setting requires stringent adherence to safety protocols to ensure the well-being of personnel and the integrity of research. This guide provides essential, step-by-step procedures for the safe handling of this compound, a bactericide used in the control of bacterial blights.

This compound, while classified as a low-toxicity pesticide, presents hazards that necessitate careful management.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] Furthermore, a stable metabolite of this compound, known as dicumbis, has demonstrated strong teratogenic effects and thyroid toxicity.[1] Therefore, a comprehensive understanding and implementation of safety measures are paramount.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment when working with this compound. It is crucial to inspect all PPE prior to use.[3]

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Eyes/Face Safety glasses or goggles with side protectionChemical splash-resistant. A face shield may be appropriate in some situations.[2]
Body Protective clothingWear suitable protective clothing.[3] Fire/flame resistant and impervious clothing is recommended.[3] At a minimum, a laboratory coat and close-toed footwear should be worn.[2]
Respiratory Full-face respirator or NIOSH/MSHA approved respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][3][4]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_ventilation Ensure adequate ventilation prep_ppe->prep_ventilation prep_materials Gather all necessary materials prep_ventilation->prep_materials handling_weigh Weigh this compound carefully prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate work surfaces handling_dissolve->post_decontaminate After experiment completion post_ppe Remove and dispose of/clean PPE post_decontaminate->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

This compound Handling Workflow

Step-by-Step Handling Procedure:

  • Preparation:

    • Always handle this compound in a well-ventilated area.[3]

    • Don all required personal protective equipment as detailed in the table above.

    • Ensure an eyewash station and emergency shower are readily accessible.[2]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Prevent contact with skin and eyes.[3]

    • In case of accidental contact, follow the first aid measures outlined below.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

    • Keep the compound away from incompatible materials such as strong oxidizing agents and sources of ignition.[2][4]

Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[2][3]

  • All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations.[3]

Container Disposal:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Reactant of Route 1
Reactant of Route 1
Bismerthiazol
Reactant of Route 2
Reactant of Route 2
Bismerthiazol

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